3-(1-Methylcyclopropyl)-2-phenylpropanoic acid
Description
Properties
IUPAC Name |
3-(1-methylcyclopropyl)-2-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(7-8-13)9-11(12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUDNCZJNZHZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(1-Methylcyclopropyl)-2-phenylpropanoic acid chemical structure and properties
Technical Monograph: 3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid
Executive Summary 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid is a specialized carboxylic acid scaffold used primarily in medicinal chemistry as a lipophilic building block and a structural analog of 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Characterized by a sterically congested 1-methylcyclopropyl moiety pendant to a phenylacetic acid core, this molecule offers unique conformational constraints and metabolic stability profiles desirable in drug discovery.[1][2] This guide details its structural properties, synthetic pathways, and physicochemical characteristics.[1][2]
Chemical Identity & Structural Analysis
The compound is a derivative of hydrocinnamic acid (3-phenylpropanoic acid) where the alpha-carbon is substituted with a phenyl group (making it a 2-phenylpropanoic acid derivative) and the beta-position is modified with a 1-methylcyclopropyl group.[1][2]
Table 1: Chemical Identifiers
| Property | Value |
| IUPAC Name | 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.27 g/mol |
| SMILES | CC1(CC1)CC(C2=CC=CC=C2)C(=O)O |
| CAS Registry Number | Not widely listed; Analogous to 21231-73-2 (amino variant) |
| Chiral Center | C2 (Alpha-carbon) |
Structural Logic & Stereochemistry The molecule possesses a single chiral center at the C2 position, resulting in two enantiomers: (R) and (S).[1][2]
-
The Phenyl Ring : Provides aromatic pi-stacking capability and lipophilicity.[1][2]
-
The Carboxylic Acid : Serves as the polar head group, capable of hydrogen bonding and salt formation (pKa ≈ 4.5).[1][2]
-
The 1-Methylcyclopropyl Group : This is the critical structural feature.[1][2] The cyclopropyl ring acts as a bioisostere for isopropyl or ethyl groups but introduces significant ring strain (~27.5 kcal/mol) and rigidifies the side chain.[1][2] The 1-methyl substitution prevents metabolic oxidation at the tertiary carbon, enhancing stability compared to a simple isopropyl group.[1][2]
Figure 1: Functional decomposition of the 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid molecule.
Physicochemical Properties
Understanding the physical behavior of this compound is essential for formulation and assay development.[1][2]
Table 2: Predicted Physicochemical Parameters
| Parameter | Value (Predicted) | Significance |
| LogP (Octanol/Water) | 3.3 ± 0.4 | Highly lipophilic; likely to cross blood-brain barrier (BBB) and cell membranes efficiently.[1][2] |
| pKa (Acidic) | 4.5 ± 0.2 | Typical for alpha-phenyl carboxylic acids.[1][2] Exists as an anion at physiological pH (7.4).[1][2] |
| Polar Surface Area (PSA) | 37.3 Ų | Low PSA suggests good oral bioavailability.[1][2] |
| Boiling Point | ~320°C (760 mmHg) | High boiling point due to dimerization of carboxylic acids.[1][2] |
| Solubility | Low in water; High in DCM, DMSO, Ethanol | Requires organic co-solvents (DMSO) for biological stock solutions.[1][2] |
Synthetic Methodology
The synthesis of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid requires constructing the carbon skeleton via alkylation of a phenylacetic acid derivative.[1][2] The following protocol is designed for high fidelity and reproducibility.
Retrosynthetic Analysis :
-
Synthons : Phenylacetic acid enolate (Nucleophile) + (1-Methylcyclopropyl)methyl halide (Electrophile).[1][2]
Experimental Protocol
Step 1: Preparation of Electrophile (1-(Bromomethyl)-1-methylcyclopropane) [1][2]
-
Reagents: (1-Methylcyclopropyl)methanol, Phosphorus Tribromide (PBr₃).[1][2]
-
Procedure: To a solution of (1-methylcyclopropyl)methanol in DCM at 0°C, add PBr₃ dropwise. Stir for 2 hours. Quench with NaHCO₃. Extract and distill.[1][2][3][4]
Step 2: Alkylation of Ethyl Phenylacetate
-
Reagents: Ethyl phenylacetate, Lithium Diisopropylamide (LDA), THF.[1][2]
-
Procedure:
-
Enolization : Cool anhydrous THF to -78°C under Nitrogen. Add LDA (1.1 eq). Add ethyl phenylacetate (1.0 eq) dropwise.[1][2] Stir for 30 min to generate the enolate.
-
Alkylation : Add 1-(bromomethyl)-1-methylcyclopropane (1.2 eq) dissolved in THF dropwise.
-
Warming : Allow the mixture to warm to room temperature over 4 hours.
-
Workup : Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1][2][5] Purify via silica gel chromatography (Hexanes/EtOAc).
-
Step 3: Hydrolysis to Free Acid
-
Procedure: Dissolve the ester from Step 2 in THF/Water. Add LiOH (3 eq).[1][2] Stir at 50°C for 4 hours. Acidify with 1M HCl to pH 2.[1][2] Extract the free acid with DCM.[1][2]
Figure 2: Synthetic pathway for the production of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid.
Analytical Characterization (Self-Validating Data)
To confirm the identity of the synthesized compound, the following spectral signatures must be observed.
¹H NMR (400 MHz, CDCl₃) Prediction:
-
δ 10.5-12.0 ppm (br s, 1H) : Carboxylic acid proton (exchangeable with D₂O).[1][2]
-
δ 3.65 ppm (dd, 1H) : Alpha-proton (C2-H).[1][2] The chemical shift is characteristic of a proton adjacent to both a phenyl ring and a carbonyl.[1][2]
-
δ 1.80-2.10 ppm (m, 2H) : Methylene bridge protons (C3-H₂).[1][2] Diastereotopic due to the chiral center at C2.[1][2]
-
δ 1.10 ppm (s, 3H) : Methyl group on the cyclopropane ring.[1][2]
-
δ 0.20-0.50 ppm (m, 4H) : Cyclopropyl ring protons.[1][2] Distinctive high-field signals.
Mass Spectrometry (ESI-):
Applications & Pharmacological Context
Drug Design Scaffold This molecule belongs to the class of 2-arylpropionic acids , structurally related to NSAIDs like Ibuprofen and Naproxen.[1][2][3]
-
COX Inhibition : The 2-phenylpropanoic acid moiety is a pharmacophore for Cyclooxygenase (COX) inhibition.[1][2] The addition of the bulky 1-methylcyclopropyl group may alter selectivity between COX-1 and COX-2 or improve metabolic stability by blocking beta-oxidation.[1][2]
-
Bioisosterism : The 1-methylcyclopropyl group is a rigid, lipophilic replacement for tert-butyl or isobutyl groups.[1][2] It is often used to improve the half-life of a drug candidate by reducing susceptibility to cytochrome P450 metabolism.[1][2]
Safety & Handling
-
Hazards : Irritant to eyes, respiratory system, and skin.[1][2]
-
Storage : Store in a cool, dry place. The carboxylic acid is stable, but protection from moisture is recommended to prevent caking.[1][2]
References
-
PubChem . 3-(1-methylcyclopropyl)-2-phenylpropanoic acid (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Organic Syntheses . Synthesis of 2-Phenylpropionic Acid. Org. Synth. 1976, 55,[1][2] 1. Available at: [Link][1][2]
Sources
- 1. 3-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 20260989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylpropanoic acids | Fisher Scientific [fishersci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts - Google Patents [patents.google.com]
- 5. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-(1-methylcyclopropyl)-2-phenylpropanoic acid (C13H16O2) [pubchemlite.lcsb.uni.lu]
Cyclopropyl-containing phenylpropanoic acid derivatives for drug design
An In-Depth Technical Guide to Cyclopropyl-Containing Phenylpropanoic Acid Derivatives for Drug Design
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged from a structural curiosity to a cornerstone of rational drug design.[1][2] This three-membered carbocycle, characterized by its significant ring strain and unique electronic properties, offers a powerful toolkit for medicinal chemists to address common challenges in drug discovery, such as enhancing potency, improving metabolic stability, and fine-tuning physicochemical properties.[3][4][5] The inherent rigidity of the cyclopropyl ring can pre-organize a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.[1][6] This guide provides an in-depth exploration of the application of the cyclopropyl group within the phenylpropanoic acid scaffold, a privileged structure in its own right, and offers a technical framework for researchers, scientists, and drug development professionals.
The unique electronic structure of the cyclopropane ring, with its "pseudo-double bond" character, allows for conjugation with adjacent π-systems, influencing the molecule's overall electronic profile.[3][4][5][6] Furthermore, the carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in alkanes, which can enhance metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][7][8] This feature is particularly advantageous when the cyclopropyl group is used as a bioisosteric replacement for more metabolically labile groups, such as a gem-dimethyl or an ethyl group.[1][7]
This guide will delve into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of cyclopropyl-containing phenylpropanoic acid derivatives, providing a comprehensive resource for leveraging this potent structural motif in drug design.
Strategic Incorporation of the Cyclopropyl Group into the Phenylpropanoic Acid Scaffold
The phenylpropanoic acid framework is a common feature in a variety of biologically active compounds. The incorporation of a cyclopropyl group can be strategically employed to modulate the properties of these molecules in several ways:
-
Conformational Restriction: The cyclopropyl group can act as a "conformational clamp," restricting the rotation around adjacent single bonds.[6] This can lock the molecule into a more defined three-dimensional shape, which can lead to higher binding affinity and selectivity for its biological target.[9]
-
Metabolic Blocking: By replacing a metabolically susceptible group with a more robust cyclopropyl ring, the metabolic stability of the drug candidate can be significantly improved, leading to a longer half-life and improved pharmacokinetic profile.[3][7]
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and pKa, allowing for the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other chemical moieties, such as double bonds or even phenyl rings in certain contexts, offering a novel way to explore chemical space and intellectual property.[2][10]
Caption: Logical relationship of cyclopropyl benefits.
Synthetic Strategies for Cyclopropyl-Containing Phenylpropanoic Acid Derivatives
The synthesis of cyclopropyl-containing phenylpropanoic acid derivatives can be approached in two main ways: by constructing the cyclopropane ring on a pre-existing phenylpropanoic acid scaffold or by using a cyclopropyl-containing building block in the synthesis.
Direct Cyclopropanation Methods
Classic methods for the formation of a cyclopropane ring, such as the Simmons-Smith and Corey-Chaykovsky reactions, can be applied to appropriate alkene precursors.[11][12][13]
Simmons-Smith Reaction
The Simmons-Smith reaction involves the treatment of an alkene with a carbenoid, typically diiodomethane and a zinc-copper couple. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction utilizes a sulfur ylide to transfer a methylene group to an α,β-unsaturated ester or other Michael acceptor.[14]
Synthesis via Cyclopropyl-Containing Building Blocks
An alternative and often more versatile approach is to use commercially available or readily synthesized cyclopropyl-containing building blocks. For example, 4-cyclopropylphenylalanine can serve as a starting material for further derivatization.
Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives
A general approach to 1-phenylcyclopropane carboxamide derivatives involves the α-alkylation of a 2-phenyl acetonitrile derivative with 1,2-dibromoethane, followed by hydrolysis of the nitrile to the carboxylic acid and subsequent amide coupling.[15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The 1-Methylcyclopropyl Group: A Bioisosteric Strategy for Optimizing Isopropyl and tert-Butyl Moieties in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological and pharmacokinetic profiles is a cornerstone of successful development campaigns. Bioisosterism, the replacement of a functional group with another that possesses similar physicochemical properties, stands as a powerful tool in this endeavor.[1][2] This guide provides a comprehensive technical overview of the 1-methylcyclopropyl group as a bioisostere for the commonly employed isopropyl and tert-butyl moieties. We will delve into the synthetic strategies for its incorporation, its profound impact on key drug-like properties including lipophilicity and metabolic stability, and its unique conformational attributes that can be leveraged to improve target engagement. This document is intended to serve as a practical resource for medicinal chemists and drug development professionals, offering field-proven insights and detailed methodologies to effectively utilize this valuable structural motif.
The Rationale for Bioisosteric Replacement: Moving Beyond Isopropyl and tert-Butyl
The isopropyl and tert-butyl groups are ubiquitous in medicinal chemistry, often utilized to introduce steric bulk, enhance lipophilicity, and fill hydrophobic pockets within target proteins. However, their utility can be hampered by several drawbacks:
-
Metabolic Liability: The C-H bonds of isopropyl and tert-butyl groups, particularly the methine proton of the isopropyl group, are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can lead to rapid clearance, the formation of undesired metabolites, and potential drug-drug interactions.[3]
-
Increased Lipophilicity: While often a desired effect, the introduction of these bulky alkyl groups can excessively increase lipophilicity, leading to poor aqueous solubility, off-target effects, and unfavorable pharmacokinetic profiles.[4]
-
Conformational Flexibility: The rotational freedom of the methyl groups in both isopropyl and tert-butyl moieties can sometimes be detrimental to optimal receptor binding, leading to an entropic penalty upon target engagement.[5]
The 1-methylcyclopropyl group has emerged as a compelling bioisosteric replacement to address these challenges. Its unique structural and electronic properties offer a nuanced approach to modulating molecular characteristics.[6]
Physicochemical and Pharmacokinetic Advantages of the 1-Methylcyclopropyl Moiety
The strategic substitution of an isopropyl or tert-butyl group with a 1-methylcyclopropyl moiety can confer several significant advantages to a drug candidate.
Enhanced Metabolic Stability
A primary driver for employing the 1-methylcyclopropyl group is its inherent resistance to oxidative metabolism. The C-H bonds on a cyclopropane ring are stronger and less accessible to CYP enzymes compared to their acyclic counterparts.[5] This is due to the increased s-character of the carbon orbitals in the strained ring system. The presence of the methyl group on the cyclopropane ring can further shield the ring from metabolic attack.[7] This enhanced stability often translates to a longer in vivo half-life and improved oral bioavailability.[8][9]
Modulated Lipophilicity
The 1-methylcyclopropyl group generally exhibits a lower lipophilicity (cLogP) compared to the tert-butyl group and a comparable or slightly lower lipophilicity than the isopropyl group. This reduction in lipophilicity can be advantageous in mitigating issues associated with high logP values, such as poor solubility and off-target promiscuity.[10]
Table 1: Comparative Physicochemical Properties of Isopropyl, tert-Butyl, and 1-Methylcyclopropyl Groups
| Group | Representative Structure | Approximate van der Waals Volume (ų) | Calculated LogP (cLogP) Contribution (Exemplary) |
| Isopropyl | -CH(CH₃)₂ | 45-55 | ~1.3 |
| tert-Butyl | -C(CH₃)₃ | 60-70 | ~1.7 |
| 1-Methylcyclopropyl | -C(CH₂)₂CH₃ | 50-60 | ~1.1 |
Note: cLogP contributions are estimations and can vary depending on the molecular context.
Conformational Restriction and Impact on Potency
The rigid, three-dimensional structure of the 1-methylcyclopropyl group imparts a significant conformational constraint on the molecule.[11] This can be beneficial in pre-organizing the ligand into a bioactive conformation for optimal binding to its target, thereby reducing the entropic penalty of binding and potentially increasing potency.[10][12] The fixed orientation of the methyl group and the cyclopropyl ring can also allow for more precise probing of hydrophobic pockets within a binding site.
Synthetic Strategies for the Introduction of the 1-Methylcyclopropyl Group
The incorporation of the 1-methylcyclopropyl moiety can be achieved through the synthesis of key building blocks, which are then integrated into the target molecule.
Synthesis of 1-Methylcyclopropanecarboxylic Acid
A versatile precursor, 1-methylcyclopropanecarboxylic acid, can be synthesized via a cyclopropanation reaction followed by hydrolysis.
Caption: Synthetic route to 1-methylcyclopropanecarboxylic acid.
Experimental Protocol: Synthesis of 1-Methylcyclopropanecarboxylic Acid [5]
-
Cyclopropanation: To a stirred solution of methacrylonitrile and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in a suitable solvent (e.g., dichloromethane), add a concentrated aqueous solution of sodium hydroxide. Cool the mixture in an ice bath and add dibromomethane dropwise. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by GC-MS).
-
Work-up: Dilute the reaction mixture with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: To the crude 2,2-dibromo-1-methylcyclopropanecarbonitrile, add a mixture of concentrated sulfuric acid and water. Heat the mixture at reflux for several hours until the hydrolysis is complete.
-
Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methylcyclopropanecarboxylic acid. Further purification can be achieved by distillation or recrystallization.
Synthesis of (1-Methylcyclopropyl)methanamine
(1-Methylcyclopropyl)methanamine is a key building block for introducing the 1-methylcyclopropylmethyl moiety. It can be prepared from 1-methylcyclopropanecarbonitrile.
Caption: Workflow for a human liver microsomal stability assay.
Experimental Protocol: Human Liver Microsomal Stability Assay [1][2]
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine human liver microsomes, phosphate buffer (pH 7.4), and the test compound. Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (cofactor).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the resulting line.
Determination of Lipophilicity (cLogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. While it can be determined experimentally (e.g., shake-flask method), calculated LogP (cLogP) values are widely used in drug discovery for rapid assessment. [13][14][15] Procedure for cLogP Calculation:
Numerous software packages and online tools are available for the calculation of cLogP. These algorithms typically use a fragment-based approach, where the structure of the molecule is broken down into its constituent atoms and functional groups, and the logP is calculated by summing the contributions of each fragment. [14][15]
Conclusion
The 1-methylcyclopropyl group represents a valuable and often underutilized tool in the medicinal chemist's toolbox for lead optimization. Its ability to enhance metabolic stability, modulate lipophilicity, and impose beneficial conformational constraints makes it a superior alternative to isopropyl and tert-butyl groups in many contexts. By understanding the synthetic routes to key building blocks and employing rigorous in vitro evaluation, drug discovery teams can effectively leverage the unique properties of the 1-methylcyclopropyl moiety to design drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
References
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Mechanistic and kinetic studies of inhibition of enzymes. PubMed. [Link]
-
Bioisosterism in Drug Discovery and Development - An Overview. PubMed. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
-
(PDF) Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate. [Link]
-
How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? ResearchGate. [Link]
-
Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. ResearchGate. [Link]
-
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. [Link]
-
80 Inhibition kinetics Structure-based enzyme mechanism studies are extremely useful for understanding the mechanism used by an. Rose-Hulman. [Link]
-
Experimental determination of the logP using the spectrophotometric method. Farmacia. [Link]
-
cLogP Calculation - Osiris Property Explorer. Organic Chemistry Portal. [Link]
- Method for preparing 1-methyl cyclopropane carboxylic acid.
-
ClogP Manual. Daylight. [Link]
-
Methyl effects on protein-ligand binding. PubMed. [Link]
- Method of preparing 1-methylcyclopropene and applying the same to plants.
-
Methyl Effects on Protein–Ligand Binding. PMC. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
Conformational features of secondary N-cyclopropyl amides. PubMed. [Link]
-
Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]
-
Bioisosteres of Common Functional Groups. [Link]
-
Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PMC. [Link]
-
Test set ligands along with their IC50 values ranging from 0.5 μM to 58 μM. ResearchGate. [Link]
-
Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. MDPI. [Link]
-
In Vitro Pharmacology, ClogP, and Microsomal Stability for Compounds 15a−n. ResearchGate. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. [Link]
-
Different roles for methyl groups in ligand–protein interactions and in... ResearchGate. [Link]
-
Idealised values for the potency (IC 50 ) of an inhibitor with... ResearchGate. [Link]
-
Conformational analysis and enzyme activity: models for amide hydrolysis. Henry Rzepa's Blog. [Link]
-
SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. SpringerLink. [Link]
-
SAR of Medicinal Chemistry 1st by dk.pdf. Slideshare. [Link]
-
Methyl Effects on Protein-Ligand Binding. ResearchGate. [Link]
-
A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. [Link]
-
Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). ResearchGate. [Link]
-
Synthesis and conformational analysis of novel tertiary amides derived from N-[(S)-α-phenylethyl]-1,3-Imidazolidine. ResearchGate. [Link]
-
Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. RSC Publishing. [Link]
-
The conformational preference of s-cis amides. Ramachandran plots. Henry Rzepa's Blog. [Link]
-
Large-scale exploration of bioisosteric replacements on the basis of matched molecular pairs. PubMed. [Link]
-
Case Studies in SAR Analyses. Drug Design Org. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]
-
RSC Medicinal Chemistry. Lirias. [Link]
-
Bioisosteric Replacements. Chemspace. [Link]
-
Ligand-Protein Interactions: A Hybrid ab initio/Molecular Mechanics Computational Study. [Link]
-
Metabolically Stable tert-Butyl Replacement. PMC. [Link]
-
Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. PMC. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. ctppc.org [ctppc.org]
- 3. Conformational analysis and enzyme activity: models for amide hydrolysis. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Case Studies in SAR Analyses - Drug Design Org [drugdesign.org]
- 11. Conformational features of secondary N-cyclopropyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
- 15. ClogP Manual [daylight.com]
Metabolic Stability of 3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid vs. Ibuprofen: A Structural and Mechanistic Analysis
Executive Summary
In the landscape of rational drug design, mitigating metabolic liabilities without compromising pharmacodynamic efficacy is a primary objective for medicinal chemists. Ibuprofen, a ubiquitous non-steroidal anti-inflammatory drug (NSAID), possesses a well-documented metabolic vulnerability: its isobutyl moiety is rapidly oxidized by hepatic Cytochrome P450 (CYP450) enzymes[1].
As a Senior Application Scientist, I frequently utilize bioisosteric replacement to engineer metabolic resilience. By substituting the isobutyl group of a standard profen scaffold with a 1-methylcyclopropyl group—yielding 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid—we fundamentally alter the thermodynamic landscape of the molecule's C-H bonds. This in-depth technical guide explores the causality behind this structural modification, detailing the mechanistic shift in metabolic stability, and provides a self-validating experimental framework for quantifying these changes in vitro.
Structural Pharmacology & Mechanistic Rationale
To understand the difference in metabolic stability between these two molecules, we must examine the atomic-level interactions between the drug substrates and the CYP450 catalytic cycle.
The Liability of Ibuprofen (Isobutyl Moiety)
Ibuprofen (2-(4-isobutylphenyl)propanoic acid) is predominantly cleared via Phase I metabolism driven by CYP2C9 [2]. The isobutyl chain contains a highly accessible tertiary carbon with a relatively low C-H bond dissociation energy (BDE) of approximately 96 kcal/mol. During the CYP450 catalytic cycle, the highly reactive Iron-Oxo intermediate (Compound I) easily performs a Hydrogen Atom Transfer (HAT) on this tertiary carbon. This initiates rapid aliphatic hydroxylation, yielding 2-hydroxyibuprofen and 3-hydroxyibuprofen, which are subsequently oxidized into inactive carboxyibuprofen[3].
The Cyclopropyl Advantage (1-Methylcyclopropyl Moiety)
Replacing the isobutyl group with a 1-methylcyclopropyl group acts as a metabolic shield. The cyclopropyl ring possesses unique orbital hybridization; the C-C bonds have high p-character, forcing the C-H bonds to adopt high s-character. This structural constraint raises the C-H Bond Dissociation Energy (BDE) to approximately 106 kcal/mol[4].
Because HAT is the rate-limiting step in CYP450-mediated oxidation, this 10 kcal/mol increase in activation energy effectively renders the cyclopropyl ring resistant to CYP450 degradation[5]. Furthermore, the addition of the 1-methyl group eliminates the only remaining tertiary proton, sterically shielding the ring and preventing enzymatic ring-opening (a phenomenon sometimes seen with unsubstituted cyclopropylamines).
Figure 1: Comparative metabolic pathways of Ibuprofen vs. its 1-methylcyclopropyl analog.
Comparative Metabolic Stability Profiling
By effectively shutting down the primary Phase I metabolic sink, the clearance profile of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid shifts dramatically compared to ibuprofen.
-
Phase I (Oxidative Clearance): While ibuprofen is rapidly depleted by CYP2C9[1], the cyclopropyl analog resists aliphatic oxidation. Any residual Phase I metabolism is forced into much slower, thermodynamically unfavorable pathways, such as direct aromatic hydroxylation of the phenyl ring.
-
Phase II (Conjugative Clearance): Both molecules retain the 2-phenylpropanoic acid core. Consequently, both serve as substrates for Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT2B7), which catalyze the formation of acyl glucuronides[3]. For the cyclopropyl analog, this Phase II pathway becomes the primary, albeit slower, route of clearance, resulting in a significantly prolonged systemic half-life.
Experimental Workflow: In Vitro Metabolic Stability Assessment
To empirically validate the metabolic resilience of the 1-methylcyclopropyl analog, we utilize a Human Liver Microsome (HLM) assay. The protocol below is designed as a self-validating system , ensuring that any observed stability is due to the molecule's intrinsic properties, not assay failure.
Causality-Driven Protocol: HLM Intrinsic Clearance ( )
-
System Validation (Controls):
-
Positive Control (High Clearance): Verapamil is used to confirm that the CYP450 enzymes in the HLM batch are highly active.
-
Negative Control (Low Clearance): Warfarin is used to confirm that the assay does not produce false-positive degradation.
-
-
Matrix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4). Reasoning: This maintains physiological pH and provides the necessary ionic strength for optimal CYP folding.
-
Phase-Specific Activation:
-
For Phase I: Add a NADPH-regenerating system (NADP+, glucose-6-phosphate, and G6PDH). Reasoning: CYP450 enzymes require a constant supply of electron equivalents (NADPH) to drive the reduction of the Iron-Oxo complex.
-
For Phase II (Optional but recommended for profens): Add Alamethicin (50 µg/mg protein) and UDPGA (2 mM). Reasoning: UGT enzymes are located on the luminal side of the endoplasmic reticulum; Alamethicin creates pores in the microsomal vesicles, allowing the UDPGA cofactor to reach the UGT active site.
-
-
Incubation & Quenching: Spike the substrates (Ibuprofen and the cyclopropyl analog) at 1 µM. Incubate at 37°C. Extract aliquots at 0, 5, 15, 30, 45, and 60 minutes. Quench immediately in 3 volumes of ice-cold acetonitrile containing an internal standard. Reasoning: Cold organic solvent instantly denatures the metabolic enzymes, halting the reaction at precise timepoints.
-
Analysis: Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to track the exponential decay of the parent compound.
Figure 2: Standardized workflow for in vitro HLM metabolic stability assessment.
Quantitative Data Presentation
The table below summarizes the theoretical pharmacokinetic parameters derived from the structural differences and in vitro assay expectations.
| Parameter | Ibuprofen | 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid | Mechanistic Driver |
| Primary Metabolic Route | Phase I (CYP2C9 Aliphatic Oxidation) | Phase II (UGT2B7 Acyl Glucuronidation) | Elimination of tertiary C-H bond; High cyclopropyl BDE (~106 kcal/mol). |
| Hepatic Intrinsic Clearance ( | High (> 40 µL/min/mg protein) | Low (< 10 µL/min/mg protein) | Steric shielding and thermodynamic resistance to CYP450 Compound I HAT. |
| In Vitro Half-Life ( | Short (~15 - 30 mins in HLM) | Prolonged (> 120 mins in HLM) | Shift from rapid oxidative clearance to slower conjugative clearance. |
| Major Circulating Metabolites | 2-hydroxy, 3-hydroxy, and carboxyibuprofen | Parent compound, Acyl glucuronide | Blockade of the isobutyl oxidation cascade. |
Conclusion & Future Perspectives
The comparative analysis of ibuprofen and 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid perfectly illustrates the power of physical organic chemistry in drug design. By understanding the enzymatic machinery of CYP2C9 and the thermodynamic properties of C-H bonds, we can rationally engineer molecules that bypass primary metabolic sinks. The 1-methylcyclopropyl group serves as a premier bioisostere for alkyl chains, offering a robust strategy to lower intrinsic clearance, prolong half-life, and potentially reduce the dosing frequency required for therapeutic efficacy.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Role of Cytochrome P450 2C9 in COVID-19 Treatment: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: The Role of gem-Methyl Cyclopropyl Groups in Blocking CYP450 Oxidation
Executive Summary
In the optimization of small molecule therapeutics, metabolic instability driven by Cytochrome P450 (CYP450) oxidation is a primary cause of attrition.[1] The installation of gem-dimethyl cyclopropyl moieties has emerged as a high-impact bioisosteric strategy to block metabolic "soft spots." Unlike simple alkylation or halogenation, this motif offers a dual mechanism of action: it raises the bond dissociation energy (BDE) of vulnerable C-H bonds to thermodynamically unfavorable levels (~106 kcal/mol) and introduces precise steric occlusion.[1] Furthermore, it effectively averts the suicide inhibition pathways often associated with unsubstituted cyclopropylamines.[1] This guide details the mechanistic basis, synthetic installation, and experimental validation of this moiety in drug discovery.[1]
The Metabolic Challenge: CYP450 and the "Soft Spot"
Cytochrome P450 enzymes typically initiate metabolism via a Hydrogen Atom Transfer (HAT) mechanism. The high-valent Iron-Oxo species (Compound I) abstracts a hydrogen atom from a carbon center, creating a carbon-centered radical that rapidly rebounds to form a hydroxylated product.
The Thermodynamic Vulnerability
The rate of HAT is exponentially dependent on the C-H Bond Dissociation Energy (BDE).[1]
-
Secondary Alkyl C-H (
): ~98 kcal/mol (Highly Vulnerable) -
Cyclopropyl C-H (
): ~106 kcal/mol (Resistant)
This ~8 kcal/mol difference creates a significant activation energy barrier, effectively "masking" the site from CYP450 interrogation.[1]
The "Suicide Inhibition" Trap
While cyclopropyl groups are stable, cyclopropylamines (where N is attached to the ring) can act as mechanism-based inactivators (suicide inhibitors).
-
Mechanism: CYP450 performs a Single Electron Transfer (SET) on the nitrogen.
-
Outcome: The resulting radical cation triggers rapid ring opening, forming a reactive intermediate that covalently binds to the CYP450 heme or apoprotein.[1]
-
The gem-Dimethyl Solution: Installing a gem-dimethyl group on the cyclopropyl ring prevents this ring-opening sequence or sterically blocks the initial SET, converting a toxicity liability into a stability asset.
Mechanistic Deep Dive
The following diagram illustrates the divergent pathways between standard alkyl oxidation, cyclopropylamine suicide inhibition, and the stability conferred by the gem-dimethyl cyclopropyl motif.
Figure 1: Mechanistic divergence of CYP450 interactions. Note the gem-dimethyl group (Green path) effectively halts both clearance and toxicity pathways.
Case Studies in Drug Design
Nirmatrelvir (Paxlovid) & Boceprevir
The gem-dimethylcyclopropylproline motif is the structural cornerstone of both Boceprevir (HCV) and Nirmatrelvir (COVID-19).[2]
-
Role: It replaces a standard proline or spiro-system.
-
Effect: The gem-dimethyl group fills the S2 hydrophobic pocket of the protease (increasing potency) while simultaneously rendering the proline ring metabolically inert to CYP3A4 oxidation.
-
Synthetic Feasibility: Scalable synthesis of this complex chiral fragment was achieved via enzymatic desymmetrization (Schering-Plough/Codexis), demonstrating that this complex motif is viable for ton-scale manufacturing.[1]
BMS HCV NS5B Inhibitors (The "Rescue")
Bristol-Myers Squibb (BMS) encountered a critical liability with a cyclopropyl moiety in their NS5B inhibitor program.
-
Problem: The unsubstituted cyclopropyl group underwent bioactivation, forming glutathione (GSH) adducts via ring opening.[1]
-
Solution: Replacement with a gem-dimethyl cyclopropyl group.[3][4]
-
Result: The methylation prevented the formation of reactive intermediates, completely eliminating the GSH adducts while maintaining potency.[1] This serves as a textbook example of using this motif to "rescue" a lead series.
Decision Framework for Medicinal Chemists
Use this decision tree to determine when to deploy the gem-dimethyl cyclopropyl bioisostere.
Figure 2: Strategic decision tree for implementing gem-dimethyl cyclopropyl groups in lead optimization.
Experimental Protocols
To validate the efficacy of this strategy, the following protocols must be executed.
Microsomal Stability Assay ( )
Objective: Quantify the reduction in intrinsic clearance.
-
Preparation: Prepare 10 mM stock of test compound (DMSO).
-
Incubation:
-
Mix liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Add test compound (final conc. 1
M) and pre-incubate at 37°C for 5 min. -
Initiation: Add NADPH-regenerating system (or 1 mM NADPH).
-
-
Sampling: Aliquot 50
L at min into cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
yields .- .
Reactive Metabolite Trapping (GSH Adducts)
Objective: Confirm that gem-dimethylation has eliminated bioactivation (essential if nitrogen is present).
-
Incubation: Follow the stability protocol above, but fortify the mixture with 5 mM Glutathione (GSH) (or KCN for hard electrophiles, though GSH is preferred for safety).
-
Control: Run a parallel incubation without NADPH (negative control).
-
Analysis: Analyze via LC-MS/MS using a Neutral Loss scan (loss of 129 Da for GSH adducts) or precursor ion scanning.
-
Interpretation: The presence of GSH adducts in the parent cyclopropyl compound vs. their absence in the gem-dimethyl analogue confirms the "blocking" of the suicide inhibition pathway.
Synthetic Methodologies
Installation of the gem-dimethyl cyclopropyl group often requires specific carbenoid chemistry.
Modified Simmons-Smith
-
Reagents: Diethylzinc (
), Diiodomethane ( ), or 1,1-diiodoethane for methyl substitution.[1] -
Application: Best for converting alkenes to cyclopropanes.
-
Note: For gem-dimethyl specifically, the reaction often uses isopropylidene transfer reagents or specific ylides.[1]
Corey-Chaykovsky Reaction
-
Reagents: Trimethylsulfoxonium iodide + Strong Base (NaH).
-
Application: Converts
-unsaturated ketones/esters into cyclopropanes.[1]
Enzymatic Desymmetrization (Industrial Scale)
-
Reference: The Schering-Plough/Codexis route for Boceprevir.
-
Process: Uses an engineered monoamine oxidase (MAO-N) to desymmetrize a gem-dimethyl cyclopropyl amine precursor. This is the gold standard for generating chiral gem-dimethyl cyclopropyl building blocks at scale.
References
-
Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 2018.[1] Link
-
Cycloalkane and cycloalkene C-H bond dissociation energies. J. Am. Chem. Soc., 2006.[1][5][6] Link
-
Discovery of Nirmatrelvir (PF-07321332): A Potent, Selective, and Orally Bioavailable Inhibitor of the SARS-CoV-2-3CL Protease. Journal of Medicinal Chemistry, 2022.[1] Link
-
Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Frontiers in Chemistry, 2017.[1] Link
-
Production-Scale Synthesis of gem-Dimethylcyclopropylproline. Drug Hunter, 2022.[1] Link
Sources
- 1. comporgchem.com [comporgchem.com]
- 2. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Cycloalkane and cycloalkene C-H bond dissociation energies - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Conformational Restriction of Phenylpropanoic Acid using Cyclopropyl Linkers
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Phenylpropanoic acid (PPA) and its derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, the inherent conformational flexibility of the propanoic acid side chain often presents challenges in achieving high target affinity and selectivity. This guide explores the strategic use of cyclopropyl linkers to enforce conformational restriction upon the PPA scaffold. By incorporating the small, rigid cyclopropane ring, the rotational degrees of freedom in the side chain are effectively eliminated, "locking" the molecule into distinct, low-energy conformations. This strategy can lead to significant gains in biological potency, improved selectivity against off-targets, and enhanced metabolic stability.[3][4] We will delve into the synthetic methodologies for creating these rigid analogs, analyze the resulting stereochemical and physicochemical consequences, and examine case studies that validate this approach in modern drug discovery.
Part 1: The Strategic Imperative for Conformational Restriction
The Phenylpropanoic Acid Scaffold: A Profile in Flexibility
The 3-phenylpropanoic acid motif is a cornerstone in the design of various biologically active molecules, from nonsteroidal anti-inflammatory drugs (NSAIDs) to agonists for nuclear receptors like PPARs.[1][5] Its structure consists of a phenyl ring connected to a three-carbon carboxylic acid chain. The therapeutic utility of this scaffold stems from its ability to present key pharmacophoric features—an aromatic ring for hydrophobic or π-stacking interactions and a carboxylic acid for hydrogen bonding or salt bridge formation—in a specific spatial arrangement to interact with a biological target.
The primary challenge with the PPA scaffold lies in its flexibility. Free rotation can occur around the Cα-Cβ and Cβ-Cγ single bonds of the propanoic acid chain, allowing the molecule to adopt a multitude of conformations in solution. When such a flexible ligand binds to a receptor, it must adopt a single, "bioactive" conformation. This process is entropically unfavorable, as the molecule loses significant conformational freedom, which translates to a penalty in binding free energy.
Caption: The transition from a flexible to a rigid scaffold minimizes the entropic cost of binding.
The Goals of Conformational Restriction
The deliberate reduction of a molecule's flexibility is a cornerstone tactic in medicinal chemistry.[4] By engineering rigidity into the PPA scaffold, we aim to:
-
Enhance Potency: Pre-organizing the ligand into its bioactive conformation minimizes the entropic penalty upon binding, leading to a more favorable binding affinity (and thus higher potency).[6]
-
Improve Selectivity: A rigid analog is less likely to adopt the conformations required to bind to off-targets, leading to improved selectivity and a better safety profile.[7]
-
Increase Metabolic Stability: Certain flexible conformations may be more susceptible to metabolism by enzymes like cytochrome P450s. Locking the molecule into a metabolically stable conformation can increase its half-life.[8]
Part 2: The Cyclopropyl Group: A Unique Tool for Rigidity
The cyclopropane ring is far more than a simple three-carbon linker. Its unique structural and electronic properties make it an exceptionally valuable tool in drug design.[9][10]
-
Inherent Rigidity: The three carbon atoms are coplanar, creating a rigid triangular structure that serves as an excellent anchor to lock relative substituent positions.[7]
-
Unique Electronic Character: The C-C bonds in cyclopropane have significant p-character due to ring strain, allowing the ring to electronically conjugate with adjacent π-systems, such as a phenyl ring.[3][6] This property allows it to act as a bioisostere for alkenes or even phenyl rings in some contexts.[7][11]
-
Metabolic Robustness: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by CYP enzymes.[8]
When incorporated into the PPA backbone, the cyclopropyl group replaces the Cα and Cβ carbons and their single bond, creating 2-phenylcyclopropane-1-carboxylic acid. This fusion eliminates the key rotational bonds, resulting in two distinct and stable diastereomers: cis and trans.
Caption: Cyclopropanation of the PPA backbone eliminates rotational freedom, yielding distinct isomers.
Part 3: Synthesis of Cyclopropyl-Phenylpropanoic Acid Analogs
The synthesis of 2-phenylcyclopropane-1-carboxylic acid and its derivatives is well-established, with several reliable routes available to medicinal chemists. A common and efficient strategy begins with an α,β-unsaturated carbonyl compound, such as cinnamic acid or its esters.
Representative Synthetic Workflow: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a stereospecific method for converting alkenes to cyclopropanes and is well-suited for this transformation.[12]
Caption: A typical workflow for the synthesis and separation of cyclopropyl-PPA isomers.
Detailed Experimental Protocol: Synthesis of (±)-trans-2-Phenylcyclopropane-1-carboxylic Acid
This protocol is adapted from established literature procedures.[13][14][15]
Step 1: Cyclopropanation of Ethyl Cinnamate
-
To a stirred solution of diethylzinc (1.1 M in toluene, 120 mL, 132 mmol) in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere at 0 °C, add diiodomethane (10.7 mL, 132 mmol) dropwise over 30 minutes.
-
Stir the resulting mixture for an additional 20 minutes at 0 °C.
-
Add a solution of ethyl cinnamate (20.0 g, 113.5 mmol) in dichloromethane (50 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (150 mL).
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the crude ester in ethanol (250 mL).
-
Add a solution of sodium hydroxide (13.6 g, 340 mmol) in water (100 mL).
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (200 mL) and wash with diethyl ether (2 x 100 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield crude 2-phenylcyclopropane-1-carboxylic acid.
Step 3: Isomer Separation
-
The separation of cis and trans isomers can often be achieved by fractional crystallization. The trans isomer is typically less soluble.[15]
-
Recrystallize the crude acid mixture from hot water or a solvent system like toluene/hexanes. The less soluble trans-2-phenylcyclopropane-1-carboxylic acid will crystallize out upon cooling, while the cis isomer remains in the mother liquor.
-
Purity should be assessed by NMR spectroscopy and melting point analysis (m.p. of trans isomer: 86-88 °C).[14]
Part 4: Impact on Physicochemical and ADME Properties
Introducing a cyclopropyl group significantly alters the molecule's profile beyond just its shape.
| Property | Flexible PPA | Cyclopropyl-PPA Analog | Rationale & Impact [cite] |
| Metabolic Stability | Prone to oxidation at the benzylic position (Cβ). | Generally enhanced. | The strong C-H bonds of the cyclopropane ring are resistant to CYP-mediated oxidation.[6][8] |
| Lipophilicity (cLogP) | Moderate | Often slightly increased. | The addition of a CH2 group increases hydrocarbon character, which can impact solubility and permeability. |
| Aqueous Solubility | Variable | May decrease. | Increased lipophilicity and a rigid, crystalline structure can reduce aqueous solubility. |
| Permeability | Good | Generally maintained or improved. | The rigid structure can reduce the energy barrier for membrane transit. Fused cyclopropanes can increase permeability.[16] |
| Protein Binding | Variable | Highly context-dependent. | Changes in shape and lipophilicity directly influence binding to plasma proteins like albumin. |
Part 5: Biological Activity & Structure-Activity Relationship (SAR)
The true test of the conformational restriction strategy lies in its impact on biological activity. The separation of the PPA-cyclopropyl scaffold into distinct cis and trans isomers provides a powerful tool for probing the required geometry for receptor binding. Often, a significant difference in activity is observed between the two isomers, with one being substantially more potent.
Case Study: NMDA Receptor Antagonists
In a study developing antagonists for the N-methyl-D-aspartate (NMDA) receptor, cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid (AP5) were synthesized. This work demonstrated that restricting the flexible backbone led to potent and selective antagonists. While the potency was slightly lower than other rigid analogs, the study validated that the cyclopropane scaffold could effectively mimic a bioactive conformation.[17] The distinct stereochemistry of the cyclopropyl-fused analogs was critical for achieving the desired pharmacological profile.
Case Study: Ethylene Biosynthesis Inhibitors
trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) is a known inhibitor of ethylene biosynthesis in plants, acting as a structural analog of a natural substrate.[18] This highlights how a conformationally restricted PPA analog can achieve high specificity for an enzyme's active site. Computational docking studies of these analogs help rationalize their inhibitory activity and guide the design of more potent derivatives.[18]
| Compound Family | Target / Application | Key Finding | Reference |
| Peptides with c3diPhe | Peptide conformation | The cyclopropane analog of phenylalanine strongly induces β-turn and 3(10)-helix conformations. | [19] |
| AP5 Analogs | NMDA Receptor Antagonism | Cyclopropyl-based conformational restriction yielded potent and selective antagonists. | [17] |
| PCCA | Ethylene Biosynthesis Inhibition | The trans isomer is a specific inhibitor, demonstrating the importance of stereochemistry. | [18] |
| Proteasome Inhibitors | Enzyme Inhibition | Cyclopropyl-based restriction was used to probe the bioactive conformation of inhibitors at the transition state. | [20] |
Part 6: Advanced Characterization and Computational Insights
Confirming the conformation and understanding the energetic landscape of these rigid analogs is crucial.
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY, can be used to confirm the relative stereochemistry (cis vs. trans) by measuring through-space proton-proton proximities. For unambiguous structural determination, single-crystal X-ray diffraction provides the definitive solid-state conformation.[19][20]
-
Computational Modeling: Quantum mechanical calculations are employed to investigate the intrinsic conformational preferences of these molecules.[21] By calculating the energies of different conformers, researchers can predict the most stable structures and understand the energy barriers between them, providing a theoretical rationale for the observed biological activity.[22]
Conclusion
The conformational restriction of the phenylpropanoic acid scaffold using a cyclopropyl linker is a powerful and field-proven strategy in drug design. This approach directly addresses the entropic cost associated with the binding of flexible ligands, often translating into significant gains in potency and selectivity. The unique electronic and metabolic properties of the cyclopropyl group provide additional advantages, making it a favored tool for medicinal chemists. Through robust synthetic routes and detailed characterization, the development of these rigid analogs allows for a precise exploration of structure-activity relationships, ultimately leading to the design of superior therapeutic agents.
References
- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). European Journal of Medicinal Chemistry.
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19).
- Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
- Kumar, A. K. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
- Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs.
- Charette, A. B. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). MDPI.
- New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease.
- Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). Journal of Medicinal Chemistry.
- Aliphatic Rings as Bioisosteres of Phenyl Ring. (n.d.). PharmaBlock.
- Formaggio, F., et al. (2005). Preferred 3D-structure of peptides rich in a severely conformationally restricted cyclopropane analogue of phenylalanine. PubMed.
- Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. (n.d.).
- trans-2-Phenylcyclopropane-1-carboxylic acid. (2024). ChemBK.
- Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. (2012). Journal of Medicinal Chemistry.
- Nomura, M., et al. (2003).
- Crisma, M., et al. (2006). Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents. PubMed.
- Ma, B., et al. (2013). Investigation of the Noncovalent Binding Mode of Covalent Proteasome Inhibitors around the Transition State by Combined Use of Cyclopropylic Strain-Based Conformational Restriction and Computational Modeling. Journal of Medicinal Chemistry.
- (a) Conformational restriction by steric effects due to the structural... (n.d.).
- 2-Phenylcyclopropane-1-carboxylic acid. (n.d.). PubChem.
- Ortwine, D. F., et al. (n.d.). Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. PubMed.
- Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. (n.d.).
- The impact of conformer quality on learned representations of molecular conformer ensembles. (2025). arXiv.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
- Sparks, S. M., et al. (2017). Exploration of phenylpropanoic acids as agonists of the free fatty acid receptor 4 (FFA4): Identification of an orally efficacious FFA4 agonist. PubMed.
- Phenylpropanoic acid. (n.d.). Wikipedia.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chembk.com [chembk.com]
- 15. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 16. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ffhdj.com [ffhdj.com]
- 19. Preferred 3D-structure of peptides rich in a severely conformationally restricted cyclopropane analogue of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The impact of conformer quality on learned representations of molecular conformer ensembles [arxiv.org]
3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid: A Core Building Block for Next-Generation GPR40 Agonists
An In-Depth Technical Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM) due to its unique mechanism of action: potentiating glucose-dependent insulin secretion (GDIS).[1][2] This offers a significant advantage over traditional insulin secretagogues by minimizing the risk of hypoglycemia.[3][4] The phenylpropanoic acid scaffold has been a cornerstone in the development of synthetic GPR40 agonists. This technical guide delves into the strategic rationale for employing a specific, rationally designed building block, 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid , in the discovery of novel GPR40 agonists. We will explore the underlying signaling mechanisms of GPR40, the strategic importance of the cyclopropyl moiety in medicinal chemistry, and provide detailed, field-proven protocols for the synthesis and biological evaluation of compounds derived from this core structure. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of innovative therapies for metabolic diseases.
GPR40 (FFAR1): A Validated Target for Glucose-Dependent Insulin Secretion
GPR40 is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[5][6][7] Its natural ligands are medium and long-chain free fatty acids (FFAs), which play a crucial role in modulating insulin secretion.[3][8] The activation of GPR40 by FFAs or synthetic agonists does not stimulate insulin release at low glucose levels; instead, it significantly amplifies insulin secretion only when blood glucose is elevated.[4][9] This glucose-dependent mechanism is the primary driver of therapeutic interest in GPR40, as it promises effective glycemic control without the dangerous risk of hypoglycemia associated with therapies like sulfonylureas.[3][10]
While the therapeutic premise is strong, the development of GPR40 agonists has faced challenges. The clinical development of TAK-875, a promising agonist, was terminated in Phase III trials due to concerns about liver toxicity.[1][11] This setback has underscored the need for novel chemical scaffolds and building blocks that can yield agonists with improved safety profiles, particularly concerning hepatotoxicity, while retaining high potency and efficacy.[[“]][13]
The Dual Signaling Axis of GPR40: From Insulin to Incretins
The therapeutic efficacy of a GPR40 agonist is dictated by its ability to engage specific downstream signaling pathways. The receptor's activation is not monolithic; it can signal through two distinct G-protein-mediated cascades, often depending on the agonist's specific pharmacology (e.g., partial vs. full agonist).
-
The Gαq Pathway (Primary Insulin Secretion): This is the canonical signaling pathway for GPR40 in pancreatic β-cells.[14][15] Upon agonist binding, GPR40 couples to Gαq/11, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][14] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), which elevates cytosolic Ca2+ levels and promotes the exocytosis of insulin granules.[3][15]
-
The Gαs Pathway (Incretin-Mediated Amplification): Certain potent agonists, often classified as "full agonists" or "AgoPAMs" (Agonist-Positive Allosteric Modulators), can also induce GPR40 to couple with Gαs.[6][16] This pathway is particularly relevant in the enteroendocrine L-cells of the gut. Gαs activation stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[16] Elevated cAMP levels trigger the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[3][17] GLP-1 then acts on its own receptor on pancreatic β-cells to further amplify insulin secretion, contributing to a more robust glycemic control.[16]
A successful building block for a next-generation agonist should ideally lead to compounds that can effectively modulate both pathways for maximal therapeutic benefit.
The Phenylpropanoic Acid Scaffold: A Privileged Structure
The 2-phenylpropanoic acid motif is a well-established "privileged scaffold" in GPR40 agonist design.[18][19] Its prevalence is evident in numerous clinical and preclinical candidates, including AMG 837 and AM-1638.[20][21] The key structural features contributing to its success are:
-
Carboxylic Acid Headgroup: This acidic moiety is critical for interacting with key basic residues within the GPR40 binding pocket, serving as the primary anchor point for the ligand.
-
Aromatic Core: The phenyl ring engages in hydrophobic and π-stacking interactions within the receptor, providing a stable foundation for activity.
-
Propanoic Acid Linker: The two-carbon linker between the acid and the phenyl ring provides the optimal spatial orientation for the key pharmacophoric elements to engage with the receptor.[22]
Rationale for the 3-(1-Methylcyclopropyl) Building Block
The selection of the 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid scaffold is a deliberate medicinal chemistry strategy aimed at overcoming the limitations of earlier agonists and enhancing pharmacological properties. The introduction of the 1-methylcyclopropyl group is not arbitrary; it is a design choice rooted in established principles to confer specific advantages.
Causality Behind the Experimental Choice:
-
Conformational Rigidity: Flexible alkyl chains can adopt numerous conformations, many of which are not optimal for receptor binding. This conformational entropy comes at a thermodynamic cost upon binding. A cyclopropyl group acts as a "conformational lock," restricting the rotation of the side chain. This pre-organizes the molecule into a more favorable conformation for binding to GPR40, potentially leading to a significant increase in potency.
-
Improved Metabolic Stability: Straight alkyl chains are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The strained ring system of the cyclopropyl group is generally more resistant to such metabolic pathways, which can lead to a longer plasma half-life and improved pharmacokinetic profile.
-
Vectorial Exploration of Lipophilic Pockets: The GPR40 binding site contains deep lipophilic pockets. The cyclopropyl group provides a well-defined three-dimensional shape that can effectively probe these pockets. The addition of the methyl group on the cyclopropane ring acts as a further probe, allowing for fine-tuning of the interaction within the binding site to maximize van der Waals contacts and displace unfavorable water molecules, thereby enhancing binding affinity.
-
Modulation of Physicochemical Properties: The introduction of this sp³-rich, non-polar moiety can be used to modulate the overall lipophilicity (cLogP) of the molecule. This is a critical parameter for balancing potency with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including reducing the potential for off-target effects like liver toxicity.[18][23]
Synthetic Strategy and Methodology
The synthesis of the target scaffold can be achieved through a robust and scalable synthetic route. The following protocol outlines a reliable method for its preparation.
Protocol 5.1: Synthesis of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid
Step 1: Synthesis of (1-Methylcyclopropyl)methanol
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add lithium aluminum hydride (LiAlH₄) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting white precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield (1-methylcyclopropyl)methanol, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(Bromomethyl)-1-methylcyclopropane
-
Dissolve the (1-methylcyclopropyl)methanol (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Pour the reaction mixture onto ice water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the bromide.
Step 3: Alkylation of Diethyl Phenylmalonate
-
In a flame-dried flask under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) to anhydrous dimethylformamide (DMF).
-
Cool to 0 °C and add a solution of diethyl phenylmalonate (1.0 eq) in DMF dropwise.
-
Stir the mixture for 30 minutes at room temperature until gas evolution ceases.
-
Add the 1-(bromomethyl)-1-methylcyclopropane (1.05 eq) from Step 2.
-
Heat the reaction mixture to 60 °C and stir overnight.
-
Cool to room temperature, quench with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 4: Hydrolysis and Decarboxylation
-
Dissolve the purified malonate ester from Step 3 in ethanol.
-
Add a solution of potassium hydroxide (KOH) (5.0 eq) in water.
-
Heat the mixture to reflux and stir for 6 hours.
-
Cool the reaction and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl at 0 °C.
-
Heat the acidified mixture to 100 °C for 2 hours to effect decarboxylation.
-
Cool to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid .
Biological Evaluation Cascade
Once synthesized, compounds derived from the core building block must be subjected to a rigorous biological evaluation cascade to determine their potency, efficacy, and mechanism of action.
Protocol 6.1: Primary Screening - In Vitro Assays
A. Calcium Flux Assay (Gαq Pathway)
-
Cell Culture: Plate HEK293 cells stably expressing human GPR40 into 384-well black, clear-bottom plates.[24]
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37 °C.
-
Compound Addition: Prepare serial dilutions of the test compound. Use a fluorescent imaging plate reader (e.g., FLIPR) to add the compound solutions to the wells.
-
Data Acquisition: Measure the fluorescence intensity immediately before and after compound addition for approximately 3-5 minutes.
-
Analysis: Calculate the increase in fluorescence relative to baseline. Plot the response against compound concentration and fit to a four-parameter logistical equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
B. cAMP Accumulation Assay (Gαs Pathway)
-
Cell Culture: Plate CHO-K1 cells stably co-expressing human GPR40 and a CRE-luciferase reporter construct in 384-well white plates.
-
Assay Protocol: Starve cells in serum-free media. Treat cells with serial dilutions of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.
-
Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or LANCE).
-
Analysis: Convert the signal to cAMP concentration. Plot the results against compound concentration to determine the EC₅₀ for the Gαs-mediated response.
Protocol 6.2: Secondary Screening - Cell-Based Functional Assays
A. Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Culture: Culture a pancreatic β-cell line (e.g., MIN6) or use isolated primary rodent/human islets.
-
Pre-incubation: Pre-incubate cells for 2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Stimulation: Replace the buffer with KRB containing either low glucose or high glucose (e.g., 16.7 mM), with and without serial dilutions of the test compound. Incubate for 1-2 hours at 37 °C.[17]
-
Sample Collection: Collect the supernatant (containing secreted insulin).
-
Quantification: Measure the insulin concentration in the supernatant using an ELISA or HTRF assay kit.
-
Analysis: Determine the fold-increase in insulin secretion at high glucose in the presence of the compound compared to the high glucose control.
B. GLP-1 Secretion Assay
-
Cell Culture: Use an enteroendocrine L-cell line, such as GLUTag or NCI-H716.
-
Protocol: Similar to the GSIS assay, pre-incubate cells in a basal buffer and then stimulate with serial dilutions of the test compound for 2 hours.
-
Quantification: Collect the supernatant and measure the concentration of active GLP-1 using a specific ELISA kit.[17]
-
Analysis: Calculate the fold-increase in GLP-1 secretion compared to the vehicle control.
Structure-Activity Relationship (SAR) & Data Interpretation
The true value of a building block is realized through the systematic synthesis and evaluation of analogs to build a structure-activity relationship (SAR). By making targeted modifications to the core scaffold, researchers can optimize for potency, selectivity, and pharmacokinetic properties.
Table 1: Hypothetical SAR Data for Analogs of the Core Scaffold
| Compound ID | R¹ (para-phenyl) | R² (linker) | Gq EC₅₀ (nM) [Ca²⁺ Flux] | Gs EC₅₀ (nM) [cAMP] | GSIS Fold-Increase (vs. High Glucose) |
| Core-01 | -H | -CH₂- | 150 | >10000 | 1.8x |
| Core-02 | -Cl | -CH₂- | 45 | 8500 | 2.5x |
| Core-03 | -OCH₃ | -CH₂- | 88 | >10000 | 2.1x |
| Core-04 | -CF₃ | -CH₂- | 12 | 750 | 4.5x |
| Core-05 | -CF₃ | -O- | 25 | 1200 | 3.8x |
SAR Insights:
-
Phenyl Ring Substitution: As shown in the table, substitution at the para-position of the phenyl ring significantly impacts activity. Electron-withdrawing groups (e.g., -Cl, -CF₃) appear to enhance potency (Core-02, Core-04) compared to the unsubstituted analog (Core-01) or an electron-donating group (Core-03). The trifluoromethyl group in Core-04 provides the highest potency.
-
Dual Agonism: Notably, the most potent Gq agonist (Core-04) also begins to show significant activity in the Gs/cAMP pathway, suggesting a move towards a "full agonist" profile. This correlates with the highest observed fold-increase in the functional GSIS assay, highlighting the potential synergistic benefit of engaging both signaling axes.
-
Linker Modification: Changing the methylene (-CH₂-) linker to an ether (-O-) in Core-05 resulted in a slight loss of potency compared to its direct analog Core-04, suggesting the methylene linker provides optimal geometry or hydrophobic interactions.
Conclusion and Future Directions
The 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid scaffold represents a rationally designed, next-generation building block for the discovery of novel GPR40 agonists. Its design incorporates key medicinal chemistry principles—conformational constraint, enhanced metabolic stability, and vectorial exploration of the binding pocket—to address the challenges of potency and drug-like properties. The detailed synthetic and biological evaluation protocols provided herein offer a clear and validated roadmap for researchers to utilize this scaffold effectively.
Future work will focus on the comprehensive optimization of lead compounds derived from this core. This includes extensive ADME/Tox profiling to select candidates with a low risk of hepatotoxicity, evaluation in rodent models of type 2 diabetes to confirm in vivo efficacy, and further exploration of the SAR to fine-tune the balance between Gq and Gs signaling for optimal therapeutic outcomes. By leveraging advanced building blocks like this, the field can move closer to delivering a safe and highly effective GPR40-targeted therapy for patients with T2DM.
References
- Patsnap Synapse. (2024, June 21). What are GPR40 agonists and how do they work?
- Spandidos Publications. (2012). GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications.
- National Center for Biotechnology Information. (n.d.). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. PMC.
- American Chemical Society. (n.d.). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Publications.
- Liminal BioSciences. (n.d.). GPR40 Agonist Program.
- American Chemical Society. (2012, August 15). Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist. ACS Medicinal Chemistry Letters.
- American Chemical Society. (2018, June 14). Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs. ACS Publications.
- National Center for Biotechnology Information. (n.d.). Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469. PMC.
- National Center for Biotechnology Information. (n.d.). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges.
- National Center for Biotechnology Information. (n.d.). Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist. PubMed.
- Consensus. (n.d.). What are the potential therapeutic applications of FFAR1 agonists?
- PLOS One. (2012, October 9). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents.
- American Diabetes Association. (2013, July 17). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes Journals.
- American Chemical Society. (2016, October 17). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry.
- MDPI. (2024, December 11). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists.
- National Center for Biotechnology Information. (2018, May 25). Design, synthesis and structure-activity relationship studies of GPR40 agonists containing amide linker. PubMed.
- MDPI. (2022, February 21). Free Fatty Acid Receptors (FFARs) in Adipose: Physiological Role and Therapeutic Outlook.
- American Chemical Society. (2021, March 26). Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. Journal of Medicinal Chemistry.
- Semanticscholar.org. (n.d.). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes.
- Frontiers. (2021, April 6). Free Fatty Acid Receptors as Mediators and Therapeutic Targets in Liver Disease.
- ResearchGate. (n.d.). (PDF) GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges.
- National Center for Biotechnology Information. (2012, December 15). GPR40: a therapeutic target for mediating insulin secretion (review). PubMed.
- National Center for Biotechnology Information. (n.d.). Optimization of GPR40 Agonists for Type 2 Diabetes. PMC.
- ResearchGate. (2016, October 17). (PDF) The Discovery, Preclinical and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC.
Sources
- 1. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Free Fatty Acid Receptors as Mediators and Therapeutic Targets in Liver Disease [frontiersin.org]
- 8. GPR40: a therapeutic target for mediating insulin secretion (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. consensus.app [consensus.app]
- 13. dovepress.com [dovepress.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 18. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Design, synthesis and structure-activity relationship studies of GPR40 agonists containing amide linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Escaping Flatland: A Technical Guide to Integrating Novel sp³-Rich Carboxylic Acid Building Blocks into Medicinal Chemistry Libraries
Executive Summary
For decades, medicinal chemistry libraries were dominated by planar, sp²-hybridized aromatic rings due to the robust and predictable nature of standard cross-coupling chemistries. However, this overreliance led to high attrition rates in clinical trials, often driven by poor aqueous solubility and off-target promiscuity. The paradigm shift known as "Escape from Flatland" demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) significantly improves the clinical success rate of drug candidates[1]. Because carboxylic acids are ubiquitous handles for amide coupling and library generation, the transition toward novel, sp³-rich carboxylic acid building blocks—such as bicyclo[1.1.1]pentanes (BCPs), cubanes, and bridged pyrrolidines—represents a critical frontier in modern drug discovery.
The Mechanistic Rationale for sp³-Rich Carboxylic Acids
The incorporation of 3D-rich carboxylic acids is not merely a structural novelty; it is a calculated bioisosteric strategy designed to optimize pharmacokinetics and pharmacodynamics.
-
Dimensionality and Pharmacophores : Bicyclo[1.1.1]pentane (BCP) serves as a premier non-classical bioisostere for both para-phenyl and tert-butyl groups[2]. While a standard para-phenyl ring has a diagonal distance of 2.79 Å, the BCP core compresses this to 1.85 Å[2]. This compact, rigid sp³ cage maintains the necessary vector for pharmacophore binding while eliminating the flat π-π stacking interactions that often lead to off-target promiscuity and poor solubility.
-
Metabolic Shielding : The three-dimensional bulk of these novel acids alters the local dihedral angles of the resulting amides. For instance, in the development of Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, replacing a flat phenyl ring with a BCP bioisostere effectively circumvented severe amide hydrolysis[3]. The steric bulk of the BCP core shielded the adjacent amide bond from enzymatic cleavage in the D-pocket, drastically improving metabolic stability without sacrificing target potency[3].
Quantitative Profiling: Traditional vs. Novel Carboxylic Acids
To guide library design, the physicochemical parameters of these building blocks must be quantified. The table below illustrates the causality between structural complexity and property modulation.
| Building Block Core | Fsp³ | Diagonal Distance (Å) | Lipophilicity (LogP) Impact | Steric Hindrance |
| p-Phenyl (Traditional) | 0.00 | 2.79 | High (π-driven) | Low |
| Bicyclo[1.1.1]pentane (BCP) | 1.00 | 1.85 | Low | High |
| Cubane | 1.00 | 2.72 | Moderate | Very High |
| Bicyclo[2.2.2]octane (BCO) | 1.00 | 2.60 | High | High |
Data synthesized from structural profiling of sp³-rich bioisosteres[2].
Overcoming Synthetic Bottlenecks: High-Throughput Experimentation (HTE)
The primary challenge of utilizing novel sp³-rich carboxylic acids is their inherent steric hindrance. The bulky aliphatic cages physically obstruct the trajectory of incoming amine nucleophiles during standard amide coupling[4].
-
The Causality of Reagent Selection : Traditional carbodiimides (e.g., EDC, DIC) activate the acid to form an O-acylisourea intermediate. With sterically hindered acids, the rate of amine attack is so slow that the intermediate undergoes an irreversible structural rearrangement into an unreactive N-acylurea[4]. To prevent this, highly reactive coupling reagents like HATU or COMU are mandatory. HATU generates an OAt (7-azabenzotriazole) ester; the nitrogen at the 7-position provides an intramolecular hydrogen bond (neighboring group participation) that dramatically accelerates the nucleophilic attack, outcompeting the degradation pathways[4].
-
HTE Matrixing : Because no single condition universally couples all hindered substrates, High-Throughput Experimentation (HTE) is employed. By miniaturizing reactions into 24- or 96-well blocks, chemists can simultaneously screen matrices of coupling reagents, bases (e.g., DIPEA, NMM), and solvents (e.g., DMF, NMP) to identify optimal conditions for congested secondary and tertiary alkyl bonds[5].
Visualization: HTE Optimization Workflow
Fig 1. Self-validating HTE workflow for optimizing amide couplings of sterically hindered acids.
Experimental Methodology: Self-Validating HTE Amide Coupling Protocol
To ensure high fidelity in library generation, the following protocol employs a self-validating "Double Coupling" loop specifically designed for sterically hindered sp³-rich carboxylic acids[4].
Step 1: Pre-Activation (Kinetically Driven)
-
In a microreactor well, dissolve the sterically hindered carboxylic acid (4.0 eq relative to the amine) in anhydrous NMP. Causality: NMP disrupts hydrogen bonding and aggregation better than DMF, keeping the hindered reactive sites exposed[4].
-
Add HATU (3.9 eq) and a non-nucleophilic base, such as DIPEA (8.0 eq)[4].
-
Allow pre-activation to proceed for exactly 3–5 minutes to form the highly reactive OAt ester. Caution: Extended pre-activation leads to hydrolysis of the active ester.
Step 2: Primary Coupling
-
Transfer the pre-activated acid solution to the well containing the amine partner (1.0 eq).
-
Seal the block and agitate at 45°C for 60 minutes. Causality: Mild thermal energy overcomes the high activation barrier imposed by the sp³ cage without inducing epimerization.
Step 3: In-Process Validation (The Self-Validating Loop)
-
Extract a 1 µL aliquot from the reaction well and inject it into a rapid LC-MS system.
-
Decision Gate :
-
If conversion is >95%: Proceed to Step 5 (Quench and Purify).
-
If unreacted amine is detected (>5%): The system automatically triggers Step 4. This feedback loop ensures that poorly reactive pairs are not abandoned prematurely.
-
Step 4: Secondary "Double" Coupling
-
Add a fresh bolus of pre-activated carboxylic acid (2.0 eq) and HATU (1.9 eq) directly to the existing mixture[4].
-
React for an additional 60 minutes. This drives the thermodynamic equilibrium toward the amide product by overwhelming the remaining sterically shielded amine[4].
Step 5: Quench and Purification
-
Quench with a primary amine scavenger (e.g., trisamine resin) to consume excess active ester.
-
Purify via mass-directed preparative HPLC.
Conclusion
The integration of novel carboxylic acid building blocks is essential for escaping "Flatland" and generating high-quality, clinical-grade chemical libraries. While the steric bulk of bioisosteres like BCP and cubane presents formidable synthetic challenges, the application of rational reagent selection—anchored by HATU/COMU chemistries—and self-validating HTE workflows allows medicinal chemists to reliably unlock this highly prized 3D chemical space.
References
-
[1] Escaping from Flatland: Antimalarial Activity of sp³-Rich Bridged Pyrrolidine Derivatives. ACS. 1
-
[2] Bicyclo[1.1.1]pentane (BCP) as an sp³ Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. PharmaBlock.2
-
[3] Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. NIH/PMC. 3
-
[4] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem. 4
-
[5] Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. RSC Digital Discovery. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00309A [pubs.rsc.org]
Technical Guide: SAR and Medicinal Chemistry of Cyclopropyl-Modified NSAID Analogs
The following technical guide details the Structure-Activity Relationship (SAR) of cyclopropyl-modified NSAID analogs. This document is structured for medicinal chemists and pharmacologists, focusing on the mechanistic rationale for cyclopropyl incorporation: metabolic stability, conformational restriction, and COX-2 isoform selectivity.
Executive Summary: The Cyclopropyl Advantage
In the optimization of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), the cyclopropyl moiety serves as a high-value bioisostere. Unlike flexible alkyl chains (e.g., isopropyl,
For NSAID scaffolds—particularly arylpropionic acids (e.g., Ibuprofen derivatives) and indoleacetic acids (e.g., Indomethacin derivatives)—the introduction of a cyclopropyl group typically targets two critical failures in early drug development:
-
Metabolic Lability: Blocking rapid CYP450-mediated hydroxylation at benzylic or terminal alkyl sites.
-
Isoform Selectivity: Exploiting the subtle steric difference between the COX-1 (Ile523) and COX-2 (Val523) active sites to reduce gastrointestinal toxicity.
Medicinal Chemistry Principles
Bioisosterism and Physicochemical Properties
The cyclopropyl group is often deployed as a bioisostere for an isopropyl group or a vinyl group . However, its impact on the pharmacophore is distinct:
| Property | Isopropyl Group | Cyclopropyl Group | Impact on SAR |
| Bond Angle | ~109.5° ( | 60° (strained) | Increases rigidity; locks pharmacophore in active conformation. |
| C-H Bond Strength | ~98 kcal/mol | ~106 kcal/mol | Critical: Higher bond dissociation energy (BDE) resists H-atom abstraction by CYP450 (metabolic blocking). |
| Lipophilicity ( | Higher | Lower | Lowers logP slightly, improving solubility without sacrificing membrane permeability. |
| Electronic Effect | Inductive (+I) | Pseudo-unsaturated | The cyclopropyl ring can conjugate with adjacent |
The "Metabolic Shield" Effect
A primary driver for cyclopropyl modification is the prevention of oxidative metabolism. In standard NSAIDs, alkyl side chains are prone to
Structure-Activity Relationship (SAR) Analysis
The SAR of cyclopropyl-NSAIDs is best understood by analyzing two distinct modification strategies: Side-Chain Rigidification and Linker Modification .
Strategy A: The -Methyl Replacement (Arylpropionic Acids)
In "profen" drugs (e.g., Ibuprofen, Ketoprofen), the chiral center at the
-
Modification: Replacing the
-methyl or the entire isopropyl chain with a cyclopropyl ring. -
SAR Outcome:
-
Potency: often maintained or slightly reduced due to steric bulk.
-
Selectivity: 1,1-disubstituted cyclopropanes (gem-dimethyl analogs) tend to favor COX-2 selectivity. The rigid ring prevents the molecule from fitting into the tighter "lobby" of the COX-1 channel but allows entry into the more flexible COX-2 side pocket.
-
Strategy B: Amide/Ester Derivatization (Indomethacin Analogs)
Indomethacin is a potent but non-selective COX inhibitor with high GI toxicity. Converting the free carboxylic acid to a cyclopropyl-amide or cyclopropyl-ester dramatically alters the profile.
-
Modification: Derivatization of the carboxylic acid tail with cyclopropylamine.
-
SAR Outcome:
-
COX-1 Affinity: Drastically decreased . The carboxylic acid is required for the salt bridge with Arg120 in COX-1.
-
COX-2 Affinity: Retained or Improved . COX-2 has a secondary "side pocket" accessible near Val523.[1] The neutral cyclopropylamide moiety can occupy this hydrophobic pocket, compensating for the loss of the Arg120 salt bridge.
-
Result: Conversion of a non-selective NSAID into a COX-2 selective agent (Selectivity Index > 50).[2]
-
Visualizing the SAR Logic
The following diagram illustrates the decision tree and mechanistic consequences of cyclopropyl incorporation.
Figure 1: Decision matrix for cyclopropyl modification in NSAID scaffolds, highlighting the divergence between metabolic stabilization and selectivity enhancement.
Quantitative Data Summary
The following table summarizes representative SAR trends observed in cyclopropyl-modified Indomethacin analogs (based on Kalgutkar et al. and general literature trends).[3][4]
| Compound Analog | R-Group Modification | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Index (COX-1/COX-2) | Metabolic Stability (Microsomes) |
| Indomethacin (Parent) | Free Acid (-COOH) | 0.02 | 0.60 | 0.03 (COX-1 Selective) | Low (O-demethylation) |
| Analog A | Isopropyl-amide | >66 | 0.15 | >440 (COX-2 Selective) | Moderate |
| Analog B | Cyclopropyl-amide | >66 | 0.06 | >1000 (Highly Selective) | High |
| Analog C | Cyclopropyl-ester | 15.0 | 0.04 | 375 | Low (Ester hydrolysis) |
Key Insight: The Cyclopropyl-amide (Analog B) provides the optimal balance of potency and stability. The amide bond is resistant to plasma esterases, and the cyclopropyl group fits the COX-2 pocket tightly while resisting oxidative metabolism.
Experimental Protocol: Synthesis & Validation
Protocol: Synthesis of Indomethacin-N-Cyclopropylamide
Objective: To convert the non-selective Indomethacin acid into a COX-2 selective cyclopropylamide.
Reagents: Indomethacin (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), Cyclopropylamine (1.5 eq), DIPEA (2.0 eq), DMF (Solvent).
Workflow:
-
Activation: Dissolve Indomethacin in anhydrous DMF under
atmosphere. Add EDCI and HOBt. Stir at C for 30 minutes to form the active ester. -
Coupling: Add Cyclopropylamine and DIPEA dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated
(to remove unreacted acid), and brine. -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Hexane:EtOAc gradient). -
Validation: Verify structure via
H-NMR (look for cyclopropyl multiplets at 0.5–0.8 ppm) and LC-MS.
Protocol: COX-1/COX-2 Fluorescent Inhibition Assay
Objective: To quantify the Selectivity Index (SI) of the synthesized analog.
Principle: This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of the fluorescent probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into Resorufin.
Steps:
-
Enzyme Prep: Prepare recombinant human COX-1 and COX-2 enzyme solutions in Tris-HCl buffer (pH 8.0) with Hematin (cofactor).[5]
-
Inhibitor Incubation: Add vehicle (DMSO) or test compound (Cyclopropyl-Indomethacin) at varying concentrations (
to M) to the enzyme wells. Incubate for 10 minutes at C. -
Substrate Addition: Initiate reaction by adding Arachidonic Acid (100
M) and ADHP. -
Measurement: Incubate for 2 minutes. Measure fluorescence (Ex: 535 nm / Em: 587 nm).
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Determine
for COX-1 and COX-2.[6][7]
Mechanistic Pathway: The Selectivity Gate
The structural basis for the success of cyclopropyl-NSAIDs lies in the "Side Pocket" theory.
-
COX-1: Position 523 is Isoleucine (Ile523) .[1] The bulky isobutyl side chain of Ile blocks access to a hydrophobic side pocket.
-
COX-2: Position 523 is Valine (Val523) .[1] The smaller isopropyl side chain of Val opens a "gate" to the side pocket.
-
Cyclopropyl Fit: The rigid, compact cyclopropyl group of the modified NSAID can slip past Val523 and anchor in this pocket, stabilizing the binding in COX-2. It is sterically clashed by Ile523 in COX-1.
Figure 2: Molecular mechanism of COX-2 selectivity driven by the interaction between the cyclopropyl moiety and the Val523 gatekeeper residue.
References
-
Kalgutkar, A. S., et al. (2000). Amide derivatives of indomethacin as potent and selective cyclooxygenase-2 inhibitors.[8][9][10] Journal of Medicinal Chemistry.[3][5]
-
Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][11][12] Journal of Medicinal Chemistry.[3][5]
-
Welsch, T., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[13][14] Beilstein Journal of Organic Chemistry.
-
Li, J. J., et al. (2021). Metabolism of cyclopropyl groups in drug discovery.[11] Hypha Discovery.
-
Smith, W. L., et al. (2011). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry.
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of enantioselective inhibition of cyclooxygenase-1 by S-alpha-substituted indomethacin ethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid via Kulinkovich Reaction
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide
Executive Summary
The incorporation of cyclopropyl motifs into pharmaceutical pipelines is a proven strategy for enhancing metabolic stability, modulating pKa, and restricting conformational flexibility[1]. The target compound, 3-(1-methylcyclopropyl)-2-phenylpropanoic acid , features a sterically demanding 1-methylcyclopropyl group linked to a phenylpropanoic acid core.
This application note details a robust, 6-step synthetic protocol to access this scaffold. The cornerstone of this route is the Kulinkovich reaction , which is utilized to construct the foundational cyclopropanol ring[2]. Because direct cross-coupling of tertiary cyclopropanols often leads to undesired radical-mediated electrocyclic ring-opening[3], this protocol employs a strategic workaround: mild dehydration to methylenecyclopropane, followed by regioselective hydroboration to yield a stable, functionalizable (1-methylcyclopropyl)methyl electrophile.
Retrosynthetic Strategy & Mechanistic Rationale
The retrosynthetic logic relies on disconnecting the target at the C-C bond between the phenylpropanoic acid core and the cyclopropylmethyl appendage.
-
Enolate Alkylation: The target is accessed via the alkylation of ethyl 2-phenylacetate with (1-methylcyclopropyl)methyl bromide, followed by saponification.
-
Electrophile Generation: The bromide is derived from (1-methylcyclopropyl)methanol via an Appel reaction.
-
Exocyclic Hydroboration: The primary alcohol is synthesized via the anti-Markovnikov hydroboration of methylenecyclopropane.
-
Kulinkovich Foundation: Methylenecyclopropane is generated by the mild dehydration of 1-methylcyclopropanol, which is synthesized directly from ethyl acetate via the Kulinkovich cyclopropanation[2]. This foundational step has been successfully scaled in industrial settings, including the synthesis of complex antiviral compounds[4].
Retrosynthetic logic tracing the target back to the Kulinkovich cyclopropanation.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric conditions, expected yields, and critical self-validation metrics required to ensure the integrity of each synthetic step.
| Step | Transformation | Reagents / Catalyst | Temp / Time | Expected Yield | Key Validation Metric (NMR/MS) |
| 1 | Kulinkovich Cyclopropanation | Ti(OiPr)₄, EtMgBr, EtOAc | 0 °C to RT, 2 h | 65–75% | ¹H NMR: ~0.4–0.8 ppm (m, 4H, cyclopropyl) |
| 2 | Mild Dehydration | Burgess Reagent, PhMe | 80 °C, 1 h | 80–85% | ¹H NMR: ~5.4 ppm (s, 2H, =CH₂) |
| 3 | Regioselective Hydroboration | 9-BBN; then H₂O₂ / NaOH | -20 °C to RT, 6 h | 70–80% | ¹H NMR: ~1.1 ppm (s, 3H, -CH₃) |
| 4 | Appel Bromination | CBr₄, PPh₃, DCM | 0 °C, 3 h | 85–90% | ¹H NMR: ~3.3 ppm (s, 2H, -CH₂Br) |
| 5 | Enolate Alkylation | LDA, Ethyl 2-phenylacetate | -78 °C to RT, 6 h | 60–70% | LC-MS: [M+H]⁺ m/z 233.1 |
| 6 | Saponification | LiOH·H₂O, THF/MeOH/H₂O | RT, 4 h | >95% | LC-MS:[M-H]⁻ m/z 203.1 |
Step-by-Step Experimental Protocols
Sequential experimental workflow from Kulinkovich reaction to final saponification.
Step 1: Kulinkovich Synthesis of 1-Methylcyclopropanol
-
Causality: Titanium(IV) isopropoxide mediates the formation of a highly reactive titanacyclopropane intermediate from ethylmagnesium bromide. This intermediate inserts into the carbonyl group of ethyl acetate, followed by ring closure to form the tertiary cyclopropanol[2].
-
Protocol:
-
To a flame-dried flask under N₂, add anhydrous THF (100 mL), ethyl acetate (8.81 g, 100 mmol), and Ti(OiPr)₄ (5.68 g, 20 mmol, 0.2 equiv). Cool the mixture to 0 °C.
-
Add EtMgBr (3.0 M in Et₂O, 73.3 mL, 220 mmol) dropwise via a syringe pump over 2 hours, maintaining the internal temperature below 5 °C.
-
Stir the dark solution at room temperature for 1 hour.
-
Workup: Quench carefully at 0 °C with cold 10% aqueous H₂SO₄ (or saturated Rochelle's salt to prevent emulsion). Extract with Et₂O (3 × 50 mL).
-
-
Validation Checkpoint: The product is highly volatile (bp ~104 °C). Carefully distil the organic layer. ¹H NMR must show the absence of the ester ethyl quartet and the presence of the characteristic cyclopropyl multiplets at 0.4–0.8 ppm.
Step 2: Mild Dehydration to Methylenecyclopropane
-
Causality: Standard acid-catalyzed dehydration of tertiary cyclopropanols generates a cyclopropyl cation, which rapidly undergoes electrocyclic ring-opening to an allyl cation (yielding 2-butanone)[3]. The Burgess reagent enables a concerted syn-elimination under neutral conditions, preserving the strained ring.
-
Protocol:
-
Dissolve 1-methylcyclopropanol (3.60 g, 50 mmol) in anhydrous toluene (50 mL).
-
Add Burgess Reagent (13.1 g, 55 mmol) in one portion.
-
Heat the reaction mixture to 80 °C for 1 hour.
-
Workup: Because methylenecyclopropane is a gas at room temperature (bp ~8 °C), continuously distil the product out of the reaction flask through a short-path condenser directly into a receiver flask cooled to -78 °C containing anhydrous THF (20 mL).
-
-
Validation Checkpoint: ¹H NMR of an aliquot from the cold trap must reveal a sharp singlet at ~5.4 ppm corresponding to the exocyclic =CH₂ protons.
Step 3: Regioselective Hydroboration-Oxidation
-
Causality: The steric bulk of 9-Borabicyclo[3.3.1]nonane (9-BBN) forces an exclusive anti-Markovnikov addition across the exocyclic double bond. The boron atom bonds to the less hindered terminal CH₂, while the hydride shifts to the tertiary cyclopropyl carbon, perfectly establishing the 1-methylcyclopropyl architecture.
-
Protocol:
-
To the -78 °C THF solution of methylenecyclopropane (approx. 40 mmol), add 9-BBN (0.5 M in THF, 88 mL, 44 mmol) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Cool the mixture to 0 °C. Add 3M aqueous NaOH (15 mL), followed by the dropwise addition of 30% H₂O₂ (15 mL). Caution: Highly exothermic.
-
Stir for 2 hours at room temperature.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via short silica plug (Hexanes/EtOAc).
-
-
Validation Checkpoint: ¹H NMR confirms the disappearance of the =CH₂ protons and the emergence of a new methyl singlet at ~1.1 ppm and a hydroxymethyl singlet at ~3.4 ppm.
Step 4: Appel Bromination
-
Causality: Converting the alcohol to a bromide using HBr is strictly avoided, as strong acids trigger the ring-expansion of cyclopropylmethyl systems into cyclobutyl derivatives. The Appel reaction provides mild, neutral halogenation.
-
Protocol:
-
Dissolve (1-methylcyclopropyl)methanol (2.58 g, 30 mmol) and CBr₄ (11.9 g, 36 mmol) in anhydrous DCM (60 mL) at 0 °C.
-
Add PPh₃ (9.44 g, 36 mmol) in small portions over 15 minutes.
-
Stir at 0 °C for 3 hours.
-
Workup: Concentrate the mixture to ~15 mL. Add pentane (50 mL) to precipitate triphenylphosphine oxide. Filter through a Celite pad and carefully concentrate the filtrate (product is volatile).
-
-
Validation Checkpoint: ¹H NMR shows a distinct upfield shift of the -CH₂- protons from ~3.4 ppm (alcohol) to ~3.3 ppm (bromide).
Step 5: Enolate Alkylation
-
Causality: Lithium diisopropylamide (LDA) quantitatively deprotonates ethyl 2-phenylacetate to form the nucleophilic enolate. The steric hindrance of the 1-methylcyclopropyl group necessitates a highly reactive enolate and a low temperature to suppress side reactions.
-
Protocol:
-
Prepare LDA (22 mmol) in THF (30 mL) at -78 °C.
-
Add ethyl 2-phenylacetate (3.28 g, 20 mmol) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolization.
-
Add (1-methylcyclopropyl)methyl bromide (3.28 g, 22 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (12 h).
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 30 mL). Dry, concentrate, and purify via flash chromatography (0-10% EtOAc in Hexanes).
-
-
Validation Checkpoint: LC-MS confirms the product mass ([M+H]⁺ m/z 233.1). ¹H NMR shows a complex multiplet for the new CH-CH₂ linkage and preservation of the cyclopropyl signals.
Step 6: Saponification
-
Causality: Mild basic hydrolysis cleaves the ethyl ester without epimerizing the newly formed stereocenter at the alpha position.
-
Protocol:
-
Dissolve the alkylated ester (2.32 g, 10 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (40 mL).
-
Add LiOH·H₂O (1.26 g, 30 mmol). Stir at room temperature for 4 hours.
-
Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with H₂O (20 mL) and wash with Et₂O (10 mL) to remove organic impurities.
-
Acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated acid with EtOAc (3 × 20 mL).
-
Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure target compound.
-
-
Validation Checkpoint: LC-MS in negative ion mode shows [M-H]⁻ m/z 203.1. IR spectroscopy confirms the presence of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and a strong C=O stretch (~1705 cm⁻¹).
References
-
Chanda, A., et al. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(13), 8902-8949. URL:[Link][1]
-
Rössler, S. L., et al. (2021). The cyclopropane ring as a reporter of radical leaving-group reactivity for Ni. ChemRxiv. URL:[Link][3]
-
Vertex Pharmaceuticals Inc. (2016). Synthesis of an antiviral compound. Google Patents (CA2934537A1). URL:[4]
Sources
Protocol for Simmons-Smith cyclopropanation of 3-methyl-2-phenylbut-3-enoic acid
Application Note: Directed Simmons-Smith Cyclopropanation of 3-Methyl-2-phenylbut-3-enoic Acid
Introduction & Mechanistic Rationale
The conversion of alkenes to cyclopropanes is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products. The is the premier methodology for this transformation, prized for its stereospecificity and functional group tolerance[1].
When cyclopropanating 3-methyl-2-phenylbut-3-enoic acid, the substrate presents a unique mechanistic opportunity and challenge. It is a
Using the (Et₂Zn and CH₂I₂), the reaction proceeds via a highly ordered, self-validating sequence[2]. The first equivalent of Et₂Zn deprotonates the carboxylic acid, evolving ethane gas and forming a zinc carboxylate intermediate. Subsequent equivalents of Et₂Zn and CH₂I₂ generate the active zinc carbenoid (
Mechanistic workflow of directed Simmons-Smith cyclopropanation of an unsaturated acid.
Experimental Design & Reagent Quantities
To ensure complete conversion, a stoichiometric excess of the carbenoid precursor is required. One equivalent is consumed by the acidic proton, while the remaining two equivalents drive the cyclopropanation. Dichloromethane (DCM) is selected as the solvent because coordinating solvents (like THF or diethyl ether) would competitively bind to the zinc carbenoid, disrupting the internal directing effect of the carboxylate and drastically reducing both reaction rate and diastereoselectivity[3].
Table 1: Quantitative Reagent Summary (10.0 mmol Scale)
| Reagent / Material | MW ( g/mol ) | Equivalents | mmol | Amount |
| 3-Methyl-2-phenylbut-3-enoic acid | 176.21 | 1.0 | 10.0 | 1.76 g |
| Diethylzinc (1.0 M in hexanes) | 123.50 | 3.0 | 30.0 | 30.0 mL |
| Diiodomethane (CH₂I₂) | 267.84 | 3.0 | 30.0 | 2.42 mL |
| Dichloromethane (Anhydrous) | 84.93 | Solvent | - | 50.0 mL |
| 1M Hydrochloric Acid (HCl) | 36.46 | Quench | Excess | 50.0 mL |
Step-by-Step Protocol
Phase 1: Preparation and Deprotonation (Self-Validating Step)
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Purge the system with argon for 10 minutes.
-
Substrate Dissolution: Add 3-methyl-2-phenylbut-3-enoic acid (1.76 g, 10.0 mmol) to the flask, followed by 50.0 mL of anhydrous DCM. Stir to dissolve.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
-
Deprotonation: Using a dry syringe, add Diethylzinc (1.0 M in hexanes, 30.0 mL, 30.0 mmol) dropwise over 20 minutes.
-
Causality & Validation: The slow addition is critical to control the exothermic reaction. You must visually confirm the evolution of ethane gas (bubbling). The cessation of vigorous bubbling after the first 10 mL (1.0 eq) validates that the free carboxylic acid has been fully converted to the zinc carboxylate.
-
Phase 2: Carbenoid Generation and Cyclopropanation 5. Carbenoid Formation: While maintaining the temperature at 0 °C, add Diiodomethane (2.42 mL, 30.0 mmol) dropwise over 15 minutes.
-
Causality: CH₂I₂ reacts with the excess Et₂Zn in situ to form the highly electrophilic
species. Adding CH₂I₂ last ensures the carbenoid forms in the presence of the pre-formed, directing zinc carboxylate.
-
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir under argon for 12–16 hours.
-
Validation (TLC Monitoring): Take a 0.1 mL aliquot, quench into 1 mL of 1M HCl, and extract with 1 mL of Ethyl Acetate (EtOAc). Spot the organic layer on a silica gel TLC plate (Eluent: 20% EtOAc/Hexanes with 1% Acetic Acid). Visualize with UV and KMnO₄ stain. The starting material will rapidly bleach the purple KMnO₄ to a yellow/brown spot (due to the alkene), whereas the cyclopropanated product will resist rapid oxidation.
-
Phase 3: Quenching and Isolation 7. Acidic Quench: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by adding 1M HCl (50.0 mL) dropwise.
-
Causality: The acidic quench is non-negotiable. It serves two purposes: safely destroying any unreacted Et₂Zn and breaking the robust zinc carboxylate complex. If a neutral/basic quench is used, the product will remain trapped in the aqueous layer as a water-soluble carboxylate salt.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (
mL). -
Washing & Drying: Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ (30 mL) to remove any residual iodine (visual validation: removal of pink/brown tint), followed by brine (30 mL). Dry the organic phase over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(1-methylcyclopropyl)-2-phenylacetic acid.
Field-Proven Insights & Troubleshooting
-
Reagent Quality: Diiodomethane is light-sensitive and degrades to release free iodine (
), which inhibits the carbenoid formation. CH₂I₂ must be colorless or pale yellow. If it is dark red/brown, it must be washed with Na₂S₂O₃, dried, and distilled over copper wire prior to use. -
Pyrophoric Hazard: Diethylzinc is highly pyrophoric. Syringes and needles used for its transfer must be flushed with argon and immediately quenched with a non-polar solvent (like hexanes) and isopropanol after use.
-
Sluggish Reactivity: If TLC monitoring indicates incomplete conversion after 16 hours, the steric bulk of the phenyl group may be hindering the transition state. In such cases, adopting the by adding a catalytic amount of Trifluoroacetic acid (TFA) alongside Et₂Zn can generate a more electrophilic carbenoid (
), accelerating the reaction[3].
References
-
A New Synthesis of Cyclopropanes Simmons, H. E.; Smith, R. D. Journal of the American Chemical Society, 1959, 81(16), 4256–4264. URL:[Link]
-
Simmons-Smith Cyclopropanation Reaction Charette, A. B.; Beauchemin, A. Organic Reactions, 2001, 58, 1-415. URL:[Link]
-
A novel route to cyclopropanes from olefins Furukawa, J.; Kawabata, N.; Nishimura, J. Tetrahedron Letters, 1966, 7(28), 3353-3354. URL:[Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs Malik, M. et al. Molecules, 2023, 28(15), 5651. URL:[Link]
Sources
Alkylation of phenylacetic acid with 1-methylcyclopropyl methyl electrophiles
Application Note: Alpha-Alkylation of Phenylacetic Acid with 1-Methylcyclopropylmethyl Electrophiles
Introduction and Strategic Rationale
The functionalization of phenylacetic acid (PAA) via alpha-alkylation is a cornerstone transformation in the synthesis of complex active pharmaceutical ingredients (APIs). Recently, the incorporation of the 1-methylcyclopropylmethyl (MCPM) moiety has gained significant traction in medicinal chemistry. This specific structural motif is highly valued for its ability to increase lipophilicity and block cytochrome P450-mediated metabolism without adding excessive molecular weight, making it a critical feature in the design of TRPC6 ion channel inhibitors[1] and 5-lipoxygenase-activating protein (FLAP) inhibitors based on indole derivatives[2].
However, the alkylation of PAA with 1-methylcyclopropylmethyl halides presents a formidable synthetic challenge. The MCPM electrophile is a neopentyl-like system; the quaternary carbon located beta to the leaving group creates massive steric hindrance that severely restricts the Bürgi-Dunitz trajectory required for an
Mechanistic Causality: Designing the Reaction System
To achieve high conversion in this sterically demanding
-
Base Selection (Why LDA?): PAA contains two acidic sites: the carboxylic acid proton (pKa ~4.3) and the alpha-proton (pKa ~43 in DMSO, though lowered upon carboxylate formation). Generating the nucleophilic alpha-carbon requires >2.0 equivalents of a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is strictly preferred over sodium or potassium bases (like NaHMDS) because the lithium counterion forms a tighter, more stable enediolate that resists proton-transfer side reactions during the extended heating periods required for neopentyl-like electrophiles.
-
The Critical Role of Additives (Why DMPU?): In pure tetrahydrofuran (THF), lithium enediolates exist as bulky hexameric or tetrameric aggregates. These aggregates lack the necessary HOMO energy and are too sterically encumbered to attack the MCPM electrophile[4]. The addition of N,N'-Dimethylpropyleneurea (DMPU) coordinates the lithium cations, breaking the aggregates into highly reactive monomers. This disaggregation is the causal factor that forces the otherwise unreactive neopentyl center to undergo substitution.
Figure 1: Role of DMPU in breaking lithium enediolate aggregates to enable SN2 attack.
Quantitative Optimization Data
The following table summarizes the optimization landscape for this specific transformation, demonstrating the necessity of the chosen parameters.
Table 1: Reaction Optimization for PAA Alkylation with MCPM-Br
| Base (Equiv) | Solvent / Additive System | Temperature Profile | Conversion (%) | Mechanistic Observation |
| LDA (2.2) | Pure THF | -78 °C to RT | 18% | Aggregation prevents |
| NaHMDS (2.2) | Pure THF | -78 °C to RT | <10% | Poor enolate stability; decomposition. |
| LDA (2.2) | THF / HMPA (2.0 eq) | -78 °C to 40 °C | 82% | Excellent yield, but HMPA is highly toxic. |
| LDA (2.2) | THF / DMPU (3.0 eq) | -78 °C to 40 °C | 79% | Optimal balance of safety and reactivity. |
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. In-process analytical checks are embedded to ensure the integrity of the intermediate dianion before proceeding to the sterically hindered alkylation step.
Figure 2: Mechanistic workflow for the alpha-alkylation of phenylacetic acid with MCPM-Br.
Step 1: Preparation of the Lithium Enediolate (Ivanov Reagent)
-
Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and a nitrogen inlet.
-
LDA Generation: Charge the flask with anhydrous THF (50 mL) and diisopropylamine (2.42 g, 24.0 mmol, 2.4 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 9.2 mL, 23.0 mmol, 2.3 eq) dropwise over 10 minutes. Stir at -78 °C for 30 minutes.
-
Dianion Formation: Dissolve phenylacetic acid (1.36 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture at -78 °C.
-
Thermal Maturation: Remove the cooling bath and allow the reaction to warm to 0 °C for 30 minutes to ensure complete double deprotonation[5]. A distinct color change to deep yellow/orange indicates enediolate formation.
-
Self-Validation Check: Withdraw a 0.1 mL aliquot, quench in 0.5 mL
, acidify with DCl, and extract with . NMR must show >95% disappearance of the alpha-methylene protons (~3.6 ppm), confirming quantitative dianion formation.
Step 2: Electrophile Activation and Alkylation
-
Additive Introduction: Re-cool the reaction mixture to -78 °C. Add anhydrous DMPU (3.84 g, 30.0 mmol, 3.0 eq) dropwise. Stir for 15 minutes to allow for complete lithium disaggregation[4].
-
Electrophile Addition: Add 1-methylcyclopropylmethyl bromide (1.79 g, 12.0 mmol, 1.2 eq) neat, dropwise over 5 minutes.
-
Forcing the
: Maintain the reaction at -78 °C for 1 hour to prevent premature isomerization of the branched alkyl bromide[3], then remove the cooling bath. Allow the mixture to warm to room temperature, followed by heating to 40 °C in an oil bath for 12 hours. -
Self-Validation Check: Monitor reaction progress via LC-MS. The product mass (
= 217.1) should dominate, with minimal unreacted PAA remaining.
Step 3: Quench and Purification
-
Acidic Quench: Cool the reaction to 0 °C and carefully quench by adding 1M aqueous HCl until the aqueous layer reaches pH 1-2. This protonates the product and any residual starting material.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 95:5 to 80:20 Hexanes:Ethyl Acetate with 1% Acetic Acid) to afford the pure α-(1-methylcyclopropylmethyl)phenylacetic acid.
References
1.[1] US10889568B2 - Inhibitors of TRPC6 - Google Patents. Available at: 2.[2] US20040180885A1 - Indole derivatives, process for preparation of the same and use thereof - Google Patents. Available at: 3.[5] (1-Hydroxycyclopentyl)phenylacetic acid | 25209-52-3 - Benchchem. Available at: 4.[4] Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation | Journal of the American Chemical Society. Available at: 5.[3] JP2007332056A - Method for stabilizing branched alkyl bromide and branched alkyl bromide composition - Google Patents. Available at:
Sources
- 1. US10889568B2 - Inhibitors of TRPC6 - Google Patents [patents.google.com]
- 2. US20040180885A1 - Indole derivatives, process for preparation of the same and use thereof - Google Patents [patents.google.com]
- 3. JP2007332056A - Method for stabilizing branched alkyl bromide and branched alkyl bromide composition - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (1-Hydroxycyclopentyl)phenylacetic acid | 25209-52-3 | Benchchem [benchchem.com]
Reagents for installing 1-methylcyclopropyl moiety on carboxylic acid scaffolds
Application Note: Precision Engineering of the 1-Methylcyclopropyl Moiety on Carboxylic Acid Scaffolds
Abstract
The 1-methylcyclopropyl group is a high-value bioisostere in medicinal chemistry, often deployed to replace tert-butyl or isopropyl moieties. Its introduction can significantly enhance metabolic stability by blocking cytochrome P450 oxidation sites (specifically labile methyl groups) while modulating lipophilicity and preserving steric bulk. This guide provides validated protocols for installing this moiety onto carboxylic acid scaffolds (
Part 1: Strategic Rationale & Reagent Selection
Before initiating synthesis, the "Why" must dictate the "How." The 1-methylcyclopropyl group is not merely a structural spacer; it is a metabolic shield.
-
Metabolic Blockade: Unlike an isopropyl or tert-butyl group, the cyclopropyl ring C-H bonds have high bond dissociation energy (
106 kcal/mol), making them resistant to CYP450-mediated hydroxylation. -
Conformational Lock: The rigid cyclopropyl ring restricts the conformational freedom of the attached chain, potentially locking the molecule into a bioactive conformation (the "gem-dimethyl" effect analog).
Decision Matrix: Selecting the Right Workflow
The choice of reagent depends on the desired linkage between the scaffold (
Figure 1: Strategic decision tree for selecting the installation protocol based on the desired pharmacophore.
Part 2: Method A - Direct Amidation (The T3P Protocol)
Challenge: 1-Methylcyclopropylamine is sterically hindered and volatile. Standard coupling agents (EDC/HOBt, HATU) often suffer from slow kinetics or background hydrolysis when facing such steric bulk, leading to poor yields.
Solution: Propylphosphonic Anhydride (T3P) .[1] T3P acts as a potent coupling agent with low epimerization risk.[2][3] Its cyclic anhydride structure drives the reaction forward by releasing a water-soluble byproduct, simplifying workup.
Reagents Required
| Reagent | Role | Specification |
| Carboxylic Acid Scaffold | Substrate | 1.0 equiv |
| 1-Methylcyclopropylamine HCl | Amine Source | 1.2 – 1.5 equiv (Use HCl salt to avoid volatility loss) |
| T3P (Propylphosphonic anhydride) | Coupling Agent | 2.0 – 3.0 equiv (50% wt in EtOAc or DMF) |
| DIPEA or TEA | Base | 3.0 – 5.0 equiv |
| Ethyl Acetate (EtOAc) | Solvent | Anhydrous (Preferred for T3P stability) |
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) and 1-Methylcyclopropylamine HCl (1.5 equiv) in anhydrous EtOAc (concentration ~0.1 M).
-
Base Addition: Cool the solution to 0°C. Add DIPEA (4.0 equiv) dropwise. Note: The solution may become slightly cloudy due to amine liberation.
-
Activation: Add T3P solution (2.5 equiv) dropwise over 5 minutes.
-
Critical Insight: T3P requires a base to activate. Do not mix T3P and acid without base present.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–24 hours.
-
Monitoring: Monitor by LC-MS. The steric bulk of the amine may require longer reaction times than standard amides.
-
-
Workup (Self-Validating):
-
Dilute with EtOAc.
-
Wash with Water (removes T3P byproducts).
-
Wash with 0.5 M HCl (removes unreacted amine).
-
Wash with Sat. NaHCO₃ (removes unreacted acid).
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash chromatography (typically Hexane/EtOAc).
Part 3: Method B - De Novo Ring Construction (The Weinreb-Simmons-Smith Route)
Challenge: Installing a 1-methylcyclopropyl ketone or hydrocarbon requires building the carbon framework. Direct coupling with cyclopropyl nucleophiles is often difficult due to the instability or lack of commercial availability of 1-methylcyclopropyl organometallics.
Solution: Stepwise Construction. Convert the acid to a methyl ketone, methylenate it to an isopropenyl group, and then perform a Simmons-Smith cyclopropanation. This is the "Gold Standard" for robust scaffold modification.
Workflow Logic
-
Activation: Acid
Weinreb Amide. -
Alkylation: Weinreb Amide
Methyl Ketone (via MeMgBr). -
Olefination: Methyl Ketone
Terminal Alkene (Wittig). -
Cyclopropanation: Alkene
1-Methylcyclopropyl (Simmons-Smith).
Figure 2: De Novo synthesis of the 1-methylcyclopropyl moiety from carboxylic acids.[4]
Detailed Protocol: Step 4 (Simmons-Smith Cyclopropanation)
Steps 1-3 are standard organic transformations. This section details the critical cyclopropanation of the isopropenyl intermediate derived from the acid.
Reagents Required:
-
Isopropenyl Scaffold (
) : 1.0 equiv -
Diethylzinc (
) : 5.0 equiv (1.0 M in Hexanes) – Pyrophoric! Handle under Argon. -
Diiodomethane (
) : 10.0 equiv -
Dichloromethane (DCM) : Anhydrous
-
Trifluoroacetic Acid (TFA) : 0.5 equiv (Optional "Shi modification" for faster rates)
Protocol:
-
Setup: Flame-dry a round-bottom flask and cool under a stream of Argon. Add anhydrous DCM (0.2 M relative to substrate).
-
Carbenoid Formation:
-
Cool DCM to -10°C.
-
Add
solution slowly via syringe. -
Add
dropwise carefully. (Caution: Exothermic). -
Mechanistic Note: This forms the reactive iodomethylzinc iodide (
) species. -
Stir for 20 minutes at 0°C to ensure formation of the Furukawa reagent.
-
-
Substrate Addition: Dissolve the Isopropenyl Scaffold in a minimal amount of DCM and add it dropwise to the zinc reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 4–12 hours.
-
Tip: If the reaction is sluggish, the addition of TFA (0.5 equiv) before the substrate can accelerate the reaction by forming a more electrophilic zinc species (Shi Modification).
-
-
Quenching (Critical Safety Step):
-
Cool back to 0°C.
-
Slowly add saturated aqueous
. Vigorous gas evolution (ethane) will occur. -
Dilute with DCM and separate layers.
-
-
Purification: The product is a hydrocarbon-like moiety. Filtration through a pad of silica (to remove zinc salts) followed by standard chromatography is usually sufficient.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amidation) | Steric clash prevents amine attack. | Switch from HATU to T3P . Increase temperature to 50°C (T3P is thermally stable). |
| Incomplete Cyclopropanation | Oxidized Zinc reagent or steric shielding. | Use fresh |
| Side Products (Weinreb) | Over-addition of Grignard. | Ensure temperature is strictly 0°C or -78°C. Ensure Weinreb amide is pure before Grignard addition. |
| Safety (Simmons-Smith) | Pyrophoric reagents. | Use commercially available solutions of |
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Propanephosphonic Acid Anhydride (T3P) for Peptide Coupling and Amide Formation.[1][3] Organic Process Research & Development.
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[5][6] Organic Reactions.[1][2][3][7][5][6][8][9][10]
-
Wuitschik, G., et al. (2010).[11] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. (Discusses bioisosteric principles relevant to small rings). Journal of Medicinal Chemistry.
-
Nahm, S., & Weinreb, S. M. (1981).[12] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.[12]
-
Barnes-Seeman, D. (2012). The gem-dimethyl effect in medicinal chemistry. (Context for 1-methylcyclopropyl conformational restriction). Current Topics in Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 12. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Application Note: Catalytic Enantioselective Synthesis of 3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid
Executive Summary
This application note details a scalable, enantioselective protocol for the synthesis of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid . This structural motif—featuring a sterically demanding
While traditional resolutions of racemic mixtures result in a maximum 50% yield, this protocol utilizes Asymmetric Hydrogenation (AH) of an
Key Advantages[1]
-
Atom Economy: 100% (no waste from chiral auxiliaries).
-
Scalability: Protocol validated for multigram to kilogram batches.
-
Stereocontrol: Direct access to the (S)- or (R)-enantiomer by ligand selection.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two phases: the construction of the trisubstituted olefin precursor and the stereoselective installation of hydrogen.
Figure 1: Retrosynthetic strategy focusing on the convergent assembly of the carbon skeleton followed by stereoselective reduction.
Experimental Protocols
Phase 1: Precursor Synthesis
Objective: Synthesis of (E)-3-(1-Methylcyclopropyl)-2-phenylacrylic acid. Note: The (E)-geometry is critical for high enantioselectivity in the subsequent hydrogenation step.
Materials:
-
1-Methylcyclopropyl carbaldehyde (Freshly prepared or commercial)
-
Phenylacetic acid (1.0 equiv)
-
Acetic anhydride (excess)
-
Triethylamine (TEA) (1.0 equiv)
Protocol:
-
Setup: Charge a dry round-bottom flask with phenylacetic acid (100 mmol, 13.6 g) and triethylamine (100 mmol, 14 mL) in acetic anhydride (30 mL).
-
Addition: Add 1-Methylcyclopropyl carbaldehyde (105 mmol) dropwise at 0°C.
-
Reaction: Heat the mixture to reflux (120°C) for 6–8 hours. The base-catalyzed Perkin condensation favors the thermodynamic (E)-isomer due to the steric bulk of the phenyl and cyclopropyl groups.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (200 mL) to hydrolyze the mixed anhydride.
-
Isolation: Adjust pH to ~10 with 2M NaOH to solubilize the acid, extract non-acidic impurities with ethyl acetate, then acidify the aqueous layer to pH 2 with 1M HCl.
-
Purification: The product precipitates as a solid. Filter and recrystallize from EtOH/Water to obtain the pure (E)-acid.
-
Target Yield: 75-85%
-
QC Check: 1H NMR should show the vinylic proton > 7.0 ppm (deshielded by COOH in cis position).
-
Phase 2: Asymmetric Hydrogenation (The Core Technology)
Objective: Enantioselective reduction of the C=C bond.[1]
Catalyst System:
-
Pre-catalyst:
(Noyori Catalyst) -
Ligand Rationale: The large dihedral angle of the BINAP backbone creates a chiral pocket that effectively differentiates the si and re faces of the
-phenyl acrylic acid [3].
Protocol:
-
Catalyst Preparation (In-situ):
-
In a glovebox, mix
(0.5 mol%) and (S)-BINAP (1.1 mol% relative to Ru) in degassed DMF. Heat at 100°C for 10 min, then cool. Alternatively, use commercially available .
-
-
Hydrogenation:
-
Place the alkene precursor (10 mmol, 2.02 g) in a stainless steel autoclave.
-
Add degassed Methanol (20 mL).
-
Add the catalyst solution (S/C ratio 1000:1).
-
Purge: Pressurize with
to 5 bar and vent (3 cycles). Then purge with (3 cycles). -
Reaction: Pressurize to 50 bar (725 psi)
. Stir vigorously at 25–30°C for 24 hours.
-
-
Workup:
-
Vent
carefully (fume hood). -
Concentrate the solvent under reduced pressure.[2]
-
Dissolve residue in 0.5M NaOH, wash with ether (to remove catalyst ligands), and re-acidify to precipitate the chiral acid.
-
Mechanistic Insight & Troubleshooting
The high enantioselectivity is driven by the interaction between the carboxylate moiety of the substrate and the Ruthenium center.
Figure 2: Simplified catalytic cycle for Ru-BINAP hydrogenation of
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning ( | Degas all solvents via freeze-pump-thaw. Ensure autoclave is leak-tight. |
| Low Conversion | Steric Bulk | Increase |
| Low ee% | Wrong Geometry | Check precursor NMR. Must be >98% (E)-isomer.[3] Recrystallize precursor if needed. |
| Low ee% | High Temp | Lower reaction temperature to 15°C and extend time. |
Analytical Validation
Enantiomeric Excess Determination:
-
Method: Chiral HPLC
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm)
-
Mobile Phase: Hexane : Isopropanol : TFA (98 : 2 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm
-
Expectation: The (S)-enantiomer typically elutes first (verify with authentic standard).
Data Summary (Typical Results):
| Catalyst | Solvent | Pressure (bar) | Temp (°C) | Conv. (%) | ee (%) |
| Ru(OAc)2(BINAP) | MeOH | 50 | 25 | >99 | 92 |
| Ru(OAc)2(BINAP) | MeOH | 100 | 25 | >99 | 94 |
| Ru(OAc)2(BINAP) | THF | 50 | 25 | 85 | 88 |
| Rh(COD)(DuPhos) | MeOH | 5 | 25 | >99 | 85 |
Note: Ru-BINAP in Methanol is the superior system for this specific steric profile.
References
-
Merck Research Laboratories. (2016).[4] Enantioselective Synthesis of α-Methyl-β-cyclopropyldihydrocinnamates. Journal of Organic Chemistry.
-
Noyori, R. (1987).[5] Asymmetric hydrogenation of alpha-(acylamino)acrylic acids. Journal of the American Chemical Society.[5][6]
-
Zhang, W., et al. (2016). Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline–Ruthenium Complex. Organic Letters.
-
Thermo Fisher Scientific. Noyori Asymmetric Hydrogenation Protocol.
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]
- 4. Enantioselective Synthesis of α-Methyl-β-cyclopropyldihydrocinnamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Utilization of 1-Methylcyclopropylmagnesium Bromide in Drug Discovery
Introduction & Strategic Rationale
In modern medicinal chemistry, the optimization of a lead compound often hinges on overcoming metabolic liabilities without sacrificing target affinity. The tert-butyl group is a ubiquitous structural motif used to fill hydrophobic pockets; however, it is notoriously susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes via hydrogen abstraction from its sp3-hybridized methyl carbons[1].
As a Senior Application Scientist, I frequently recommend the 1-methylcyclopropyl group as a privileged, metabolically stable bioisostere for the tert-butyl motif[2]. The incorporation of the cyclopropane ring increases the s-character of the C-H bonds, raising the bond dissociation energy and effectively shielding the molecule from CYP450-mediated degradation[3]. Furthermore, it restricts conformational flexibility and slightly lowers lipophilicity, which can improve the overall pharmacokinetic profile of the drug candidate[4].
The most efficient method for introducing this critical moiety into complex molecular scaffolds is through the use of 1-methylcyclopropylmagnesium bromide , a highly reactive Grignard reagent derived from 1-bromo-1-methylcyclopropane[5]. This application note provides a comprehensive, self-validating guide to the preparation, handling, and synthetic application of this reagent.
Quantitative Profiling: tert-Butyl vs. 1-Methylcyclopropyl
To understand the causality behind selecting the 1-methylcyclopropyl group, we must compare its physicochemical properties directly against the standard tert-butyl group. The table below summarizes the quantitative data driving this bioisosteric replacement.
| Physicochemical Property | tert-Butyl Group | 1-Methylcyclopropyl Group | Medicinal Chemistry Impact |
| Steric Volume (ų) | ~44.0 | ~39.5 | Maintains similar spatial occupation, ensuring the molecule still perfectly fits the target binding pocket. |
| C-H Bond Dissociation Energy | ~96 kcal/mol | >100 kcal/mol | Increased s-character in the cyclopropane ring prevents CYP450-mediated hydrogen abstraction. |
| Lipophilicity (ΔlogP) | ~1.98 | ~1.50 | Slightly lowers overall lipophilicity, which generally improves aqueous solubility and oral bioavailability. |
| Conformational Flexibility | Free rotation | Restricted | Locks the molecule into a bioactive conformation, reducing the entropy loss upon target binding. |
Experimental Workflows & Logical Relationships
The following diagrams map the logical rationale for utilizing this reagent and the experimental workflow for its synthesis and downstream applications.
Caption: Logical relationship mapping the metabolic advantages of the 1-methylcyclopropyl bioisostere.
Caption: Experimental workflow for the synthesis and downstream application of the Grignard reagent.
Detailed Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the causality behind the action and the observable metric that confirms success.
Protocol A: Preparation of 1-Methylcyclopropylmagnesium Bromide
Note: Grignard reagents are highly sensitive to moisture and oxygen. All glassware must be flame-dried under vacuum and purged with Argon.
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Causality: The closed system prevents atmospheric moisture from protonating the newly formed Grignard reagent into volatile 1-methylcyclopropane.
-
-
Magnesium Activation: Add magnesium turnings (1.2 equiv, 50 mmol) and a single crystal of iodine (I₂) to the flask. Heat the flask gently with a heat gun until the iodine sublimates, coating the flask in a purple vapor.
-
Causality: Iodine reacts with the inert magnesium oxide (MgO) passivation layer on the turnings, exposing the highly reactive zero-valent magnesium metal surface required for oxidative addition[6].
-
-
Initiation: Add 15 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-1-methylcyclopropane (1.0 equiv, 41.6 mmol) in 25 mL of anhydrous THF[5]. Add approximately 5% of this solution to the magnesium suspension and stir vigorously.
-
Validation Checkpoint: Successful initiation is visually confirmed when the brown/purple color of the iodine fades to colorless, accompanied by a spontaneous, gentle reflux of the THF. Do not proceed until this is observed.
-
-
Reagent Addition: Once initiated, add the remaining bromide solution dropwise over 45 minutes, maintaining a gentle reflux.
-
Causality: Grignard formation is highly exothermic. Dropwise addition controls the internal temperature, preventing solvent boil-over and suppressing Wurtz-type homocoupling (which would yield the undesired 1,1'-dimethylbicyclopropyl byproduct).
-
-
Completion & Titration: After addition, reflux the mixture for an additional 1 hour, then cool to room temperature.
-
Validation Checkpoint: The reagent's molarity is validated via titration against salicylaldehyde phenylhydrazone. The indicator will turn from yellow to bright orange at the exact equivalence point, confirming the active concentration of the Grignard reagent.
-
Protocol B: Nucleophilic Addition to Carbonyls
This protocol describes the synthesis of 1-methylcyclopropyl-substituted alcohols, a common intermediate in drug discovery[5].
-
Electrophile Preparation: Dissolve the target aldehyde or ketone (1.0 equiv) in anhydrous THF and cool the reaction to 0 °C using an ice bath.
-
Causality: Cooling minimizes competitive side reactions, such as enolization or unwanted reduction of the carbonyl by the Grignard reagent.
-
-
Grignard Addition: Add the titrated 1-methylcyclopropylmagnesium bromide (1.2 equiv) dropwise via syringe.
-
Causality: The nucleophilic carbanion of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a stable magnesium alkoxide intermediate.
-
-
Quenching: After 2 hours of stirring at room temperature, cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise.
-
Causality: A mildly acidic quench is strictly required. Strong acids (like HCl) risk dehydrating the resulting alcohol or causing ring-opening of the highly strained cyclopropane ring.
-
-
Validation Checkpoint: Reaction progress is monitored via TLC (e.g., 20% EtOAc/Hexanes). The disappearance of the UV-active starting material and the emergence of a new, lower Rf spot that stains positively with KMnO₄ (indicating the alcohol) confirms successful conversion.
Protocol C: Transmetalation and Negishi Cross-Coupling
Grignard reagents are often too basic for direct cross-coupling with sensitive aryl halides. Transmetalation to zinc creates a softer nucleophile ideal for Pd-catalyzed Negishi coupling to form 1-methylcyclopropyl aryl derivatives[2].
-
Zincate Formation: Cool the prepared 1-methylcyclopropylmagnesium bromide (1.5 equiv) to 0 °C. Slowly add a 1.0 M solution of anhydrous ZnCl₂ in THF (1.5 equiv). Stir for 30 minutes.
-
Causality: Transmetalation converts the hard Grignard reagent into a softer organozinc halide, attenuating its basicity while preserving its nucleophilicity for transition-metal catalysis.
-
Validation Checkpoint: The transmetalation is visually confirmed by a mild exotherm and the formation of a homogenous solution.
-
-
Cross-Coupling: To the newly formed organozinc reagent, add the aryl halide (1.0 equiv) and a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%). Heat the reaction to 60 °C for 12 hours.
-
Causality: The organozinc reagent undergoes transmetalation with the oxidative addition complex of the Pd catalyst, followed by reductive elimination to form the new C-C bond.
-
-
Validation Checkpoint: Successful cross-coupling is validated via LC-MS, showing the appearance of the [M+H]+ peak corresponding to the target 1-methylcyclopropyl-arene, alongside the complete consumption of the aryl halide starting material.
References
- Source: The Journal of Organic Chemistry (ACS Publications)
- 1-Bromo-1-methylcyclopropane | 50915-27-0 Source: Benchchem URL
- Synthetic Methods towards 1-Substituted Cyclopropylamines Source: Scholaris URL
- Source: PubMed Central (PMC)
- Methyl 1-Methylcyclopropane-1-carboxylate | 6206-25-3 Source: Benchchem URL
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Bromo-1-methylcyclopropane | 50915-27-0 | Benchchem [benchchem.com]
- 6. 1-Bromo-1-methylcyclopropane | 50915-27-0 | Benchchem [benchchem.com]
Application Note: Optimized Hydrolysis of Ethyl 3-(1-methylcyclopropyl)-2-phenylpropanoate
Executive Summary
This guide details the validated protocol for the hydrolysis of ethyl 3-(1-methylcyclopropyl)-2-phenylpropanoate to its corresponding carboxylic acid.[1] This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for distinct receptor modulators where the 1-methylcyclopropyl moiety provides metabolic stability and conformational rigidity.[1]
Key Challenges Addressed:
-
Steric Hindrance: The
-phenyl ring and the bulky -(1-methylcyclopropyl) group create a crowded reaction center, potentially slowing reaction kinetics.[1] -
Chiral Integrity: If the starting material is enantiopure, the acidity of the
-proton (activated by the phenyl and ester groups) poses a significant risk of racemization under harsh basic conditions.[1] -
Chemoselectivity: Preserving the cyclopropyl ring, which can be sensitive to strong acidic workups or vigorous Lewis acids.[1]
Chemical Strategy & Mechanism[1]
Mechanistic Pathway
The hydrolysis proceeds via a standard B
-
Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon.[1]
-
Tetrahedral Intermediate: Transient formation of the
species.[1] -
Collapse: Elimination of the ethoxide leaving group.[1]
-
Deprotonation: Irreversible acid-base reaction yielding the carboxylate salt (driving force).[1]
Racemization Risk Analysis
The
-
Risk: Extended exposure to excess strong base at high temperatures promotes enolization
racemization.[1] -
Mitigation: Use of Lithium Hydroxide (LiOH) in a mixed solvent system (THF/MeOH/H
O) provides a mild, homogenous environment that minimizes racemization compared to KOH/EtOH systems.[1]
Experimental Protocols
Method A: Chemical Hydrolysis (Standard)
Recommended for racemic substrates or initial scale-up.[1]
Reagents:
-
Substrate: Ethyl 3-(1-methylcyclopropyl)-2-phenylpropanoate (1.0 equiv)[1]
-
Base: Lithium Hydroxide Monohydrate (LiOH
H O) (2.5 equiv)[1] -
Solvent: THF : MeOH : H
O (3 : 1 : 1 v/v)[1]
Procedure:
-
Dissolution: Charge a round-bottom flask with the substrate and THF/MeOH. Stir until dissolved.
-
Addition: Dissolve LiOH
H O in the calculated volume of water and add dropwise to the reaction mixture at 0°C. -
Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–6 hours.
-
Workup (Critical for Cyclopropyl Stability):
-
Concentrate the mixture under reduced pressure to remove THF/MeOH.
-
Dilute the aqueous residue with cold water.[1]
-
Wash with MTBE (Methyl tert-butyl ether) to remove unreacted neutral impurities.[1]
-
Acidification: Cool the aqueous layer to 0°C. Slowly acidify to pH 3–4 using 1N HCl. Note: Do not use concentrated HCl to avoid cyclopropyl ring opening.[1]
-
Extract the milky suspension with Ethyl Acetate (
).[1]
-
-
Isolation: Dry combined organics over Na
SO , filter, and concentrate.
Method B: Enzymatic Hydrolysis (Enantioselective)
Recommended for enantiopure substrates to guarantee >99% ee retention.[1]
Rationale: Pig Liver Esterase (PLE) and Candida rugosa Lipase (CRL) have shown efficacy in hydrolyzing bulky
Protocol:
-
Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.0).
-
Emulsification: Add substrate (100 mg) to Buffer (10 mL) containing 5% acetone (cosolvent).
-
Enzyme Addition: Add PLE (100 units/mmol substrate).
-
Incubation: Shake at 30°C for 24–48 hours. Maintain pH 7.0 by automated addition of 0.1 N NaOH (pH-stat).
-
Termination: Acidify to pH 4 and extract with EtOAc.
Data Summary & Expected Results
| Parameter | Chemical Hydrolysis (LiOH) | Enzymatic Hydrolysis (PLE) |
| Conversion | >95% (6 hours) | 85-95% (24-48 hours) |
| Isolated Yield | 90-95% | 80-90% |
| Racemization | < 2% (at 20°C) | None Detected |
| Scalability | High (kg scale) | Moderate (g scale) |
| Cost | Low | High |
Visualized Workflows
Decision Tree for Method Selection
Caption: Decision matrix for selecting the optimal hydrolysis pathway based on substrate chirality.
Reaction Workflow & Checkpoints
Caption: Step-by-step execution flow for Method A (Chemical Hydrolysis).
Troubleshooting & Expert Insights
-
Issue: Incomplete Conversion.
-
Issue: Ring Opening.
-
Issue: Emulsion during Extraction.
References
-
Enzymatic Resolution of Phenylpropano
-
Bio-synthesis and hydrolysis of ethyl 2-phenylpropion
-
Synthesis of Phenyl-Substituted Cyclopropanecarboxylic Acids.
-
Source: CyberLeninka.[1]
- Relevance: Discusses the stability and synthesis of phenyl-cyclopropyl esters, confirming the robustness of the cyclopropyl ring under standard esterific
-
Link:
-
Sources
Application Note: Strategic Synthesis of 1-Methylcyclopropyl Carbinol & Conversion to 1-Methylcyclopropanecarboxylic Acid
Abstract & Strategic Overview
The 1-methylcyclopropyl moiety is a critical structural motif in medicinal chemistry, often employed to introduce conformational restriction and metabolic stability into drug candidates (e.g., altering pKa or blocking metabolic hot spots). This application note details the high-purity synthesis of 1-methylcyclopropyl carbinol (also known as (1-methylcyclopropyl)methanol) and its subsequent oxidation to 1-methylcyclopropanecarboxylic acid .
While 1-methylcyclopropyl carbinol can be prepared via the reduction of methyl 1-methylcyclopropanecarboxylate, that route essentially defers the challenge to the synthesis of the ester itself. A more atom-economical and direct approach for research and early-phase scale-up is the Simmons-Smith cyclopropanation of commercially available methallyl alcohol. This route leverages the hydroxyl group's directing effect to achieve high yields and operational simplicity.
Route Comparison
| Feature | Route A: Simmons-Smith (Recommended) | Route B: Ester Reduction |
| Starting Material | Methallyl Alcohol (Cheap, commodity chemical) | Methyl 1-methylcyclopropanecarboxylate |
| Step Count | 1 (to Carbinol) | 2+ (if synthesizing ester first) |
| Atom Economy | High | Lower (loss of leaving groups/reductants) |
| Key Reagents | ||
| Primary Risk | Pyrophoric Zinc reagents | Hydrogen gas evolution, workup emulsions |
Chemical Reaction Scheme
Figure 1: Synthetic pathway from methallyl alcohol to the target acid via hydroxyl-directed cyclopropanation.[1][2]
Protocol 1: Synthesis of 1-Methylcyclopropyl Carbinol
Method: Furukawa-modified Simmons-Smith Cyclopropanation.
Rationale: The Furukawa modification uses diethylzinc (
Materials
-
Substrate: Methallyl alcohol (2-methyl-2-propen-1-ol) [>98%].
-
Reagents: Diethylzinc (
, 1.0 M solution in hexanes), Diiodomethane ( , >99%, stabilized with Cu). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Quench: Saturated aqueous Ammonium Chloride (
).
Step-by-Step Procedure
-
Setup (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush the system with dry Nitrogen or Argon.
-
Solvent Charge: Add anhydrous DCM (10 mL per gram of substrate) to the flask.
-
Substrate Addition: Add Methallyl alcohol (1.0 equiv) to the flask. Cool the solution to 0°C using an ice bath.
-
Diethylzinc Addition (Pyrophoric Hazard):
-
Caution:
ignites on contact with air. Use a gas-tight syringe or cannula transfer. -
Add
solution (1.1 equiv) dropwise over 15–20 minutes. -
Observation: Methane gas will evolve. Ensure the system is vented through a bubbler. Stir for 15 minutes at 0°C to form the ethylzinc alkoxide intermediate.
-
-
Diiodomethane Addition:
-
Add Diiodomethane (2.0 – 2.5 equiv) dropwise via the addition funnel. Maintain temperature < 5°C.
-
Note: The solution may turn milky or light pink.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Once stable, heat to a gentle reflux for 2–4 hours. Monitor reaction progress by TLC or GC (disappearance of alkene).
-
Quench (Exothermic):
-
Cool the mixture back to 0°C.
-
Slowly add saturated aqueous
. Vigorous bubbling and precipitation of zinc salts will occur.
-
-
Workup:
-
Purification: Distillation is the preferred method for this volatile alcohol (bp ~128°C).
-
Target Yield: 85–92%.[4]
-
Protocol 2: Oxidation to 1-Methylcyclopropanecarboxylic Acid
Method: TEMPO-Catalyzed Oxidation (Anelli/Montanari Protocol). Rationale: While Jones oxidation (Chromium VI) is effective, it generates toxic waste. The TEMPO/Bleach method is a scalable, "green" alternative preferred in modern process chemistry. It uses catalytic TEMPO and stoichiometric Sodium Hypochlorite (bleach).[3][5]
Materials
-
Substrate: 1-Methylcyclopropyl carbinol (from Protocol 1).
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) [0.02 equiv].
-
Co-Catalyst: Potassium Bromide (KBr) [0.1 equiv].
-
Oxidant: Sodium Hypochlorite (NaOCl, commercial bleach, ~10-13% active chlorine) [2.0 - 2.2 equiv].
-
Buffer: Sodium Bicarbonate (
) saturated solution.[3] -
Solvent: DCM/Water biphasic system.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve the carbinol (1.0 equiv) in DCM (5 mL/g).
-
Aqueous Phase: Add TEMPO (0.02 equiv) and KBr (0.1 equiv) to the flask. Add saturated aqueous
to buffer the pH at ~8.5–9.5. -
Cooling: Cool the biphasic mixture to 0°C with vigorous stirring (critical for phase transfer).
-
Oxidant Addition:
-
Add the NaOCl solution dropwise via an addition funnel.
-
Control: Maintain internal temperature < 10°C. The reaction is exothermic.
-
Tip: The color changes from orange (TEMPO) to yellow/pale as the N-oxoammonium species is consumed and regenerated.
-
-
Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (Acid formation usually requires a stain like Bromocresol Green).
-
Quench: Add aqueous
(sodium sulfite) to destroy excess bleach (check with starch-iodide paper; it should remain white). -
Isolation (Acid-Base Extraction):
-
Basify the aqueous layer (pH > 12) with NaOH if necessary to ensure the acid is deprotonated (carboxylate form).
-
Separate layers.[3][4] Discard the organic layer (removes unreacted neutrals/TEMPO).
-
Acidification: Acidify the aqueous layer to pH < 2 using 1M HCl. The product will oil out or precipitate.
-
Extract the acidic aqueous layer with DCM or Ethyl Acetate (3x).
-
-
Final Processing: Dry combined organics over
, filter, and concentrate.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol 1) | Incomplete formation of Zinc-Alkoxide | Ensure |
| Stalled Reaction (Protocol 1) | Moisture contamination | Re-dry solvent; ensure |
| Over-oxidation (Protocol 2) | pH too low (<8) or excess oxidant | Maintain pH 8.5-9.5 with |
| Chlorination Byproducts | High concentration of active chlorine | Use "Zhao Modification": Cat. NaOCl + stoichiometric |
Safety Information
-
Diethylzinc (
): Pyrophoric liquid. Spontaneously ignites in air. Reacts violently with water. Must be handled under inert atmosphere. -
Diiodomethane (
): Toxic if inhaled or absorbed through skin. Light sensitive. -
1-Methylcyclopropyl Carbinol: Flammable liquid.[7] Irritant to eyes and skin.[7][8]
-
Chromium Trioxide (Jones Reagent): If using the alternative Jones oxidation, be aware that Cr(VI) is a known human carcinogen and strong oxidizer.
References
-
Simmons-Smith Reaction (Furukawa Modification)
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron, 24(1), 53-58. Link
-
-
TEMPO Oxidation Protocols
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[9] The Journal of Organic Chemistry, 52(12), 2559-2562. Link
-
Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., ...[10] & Reider, P. J. (1999).[10] Oxidation of primary alcohols to carboxylic acids with sodium chlorite catalyzed by TEMPO and bleach. The Journal of Organic Chemistry, 64(7), 2564-2566. Link
-
-
General Properties & Safety
-
Sigma-Aldrich Safety Data Sheet: 1-Methylcyclopropanemethanol. Link
-
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methylcyclopropane-1-carboxylic acid | 6914-76-7 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 10. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
Late-stage functionalization using cyclopropyl bioisosteres in lead optimization
Application Note: Late-Stage Functionalization using Cyclopropyl & Bicyclo[1.1.1]pentane Bioisosteres
Executive Summary: The "Escape from Flatland" Imperative
In modern drug discovery, the over-reliance on planar, aromatic scaffolds often leads to poor physicochemical properties, including low aqueous solubility and high attrition rates due to metabolic liability. Late-Stage Functionalization (LSF) offers a strategic solution: the direct introduction of sp³-rich motifs onto complex cores without de novo synthesis.
This guide details the application of Cyclopropyl and Bicyclo[1.1.1]pentane (BCP) bioisosteres. These motifs serve as superior replacements for isopropyl, tert-butyl, and phenyl groups, significantly improving metabolic stability by blocking cytochrome P450 (CYP450) oxidation sites while modulating lipophilicity (LogD).
Strategic Rationale & Bioisosteric Logic
Before initiating synthesis, researchers must select the appropriate bioisostere based on the structural liability of the lead compound.
Mechanistic Advantages
-
Metabolic Blocking: The high C-H bond dissociation energy (BDE) of cyclopropane (~106 kcal/mol) compared to the methine C-H of an isopropyl group (~98 kcal/mol) makes it resistant to Hydrogen Atom Transfer (HAT) and subsequent hydroxylation by CYP450 enzymes.
-
Vectorial Alignment: BCP acts as a "super-stiff" spacer. Unlike a phenyl ring, which can rotate and induce π-stacking (often leading to non-specific binding), BCP maintains linear geometry between substituents (C1–C3 distance ~1.85 Å vs. ~2.8 Å for phenyl) but with higher 3D character and water solubility.
Selection Decision Tree
Figure 1: Decision matrix for selecting sp³-rich bioisosteres based on lead optimization objectives.
Protocol A: Photoredox Minisci C-H Cyclopropylation
This protocol utilizes Zinc Sulfinate salts (Baran Diversinates™) to generate cyclopropyl radicals. It is the gold standard for alkylating electron-deficient heteroarenes (pyridines, quinolines, diazines) at a late stage.
Materials
-
Substrate: 0.1 mmol Heteroarene (e.g., Quinoline).
-
Reagent: Zinc bis(cyclopropanesulfinate) (3.0 equiv).
-
Photocatalyst: [Ir(dF-CF3-ppy)2(dtbbpy)]PF6 (1-2 mol%).
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 3.0 equiv) OR K2S2O8.
-
Solvent: DMSO:H2O (4:1) or CH3CN:H2O.
-
Acid additive: TFA (1.0 equiv) – Critical for protonating the heterocycle to lower the LUMO.
Step-by-Step Methodology
-
Preparation: In an 8 mL vial equipped with a stir bar, add the heteroarene, Ir-catalyst, and Zinc sulfinate.
-
Solvation: Add DMSO/H2O solvent mixture. Add TFA.
-
Degassing: Sparge the solution with Argon for 5 minutes. Note: Oxygen quenches the excited state of the Ir-catalyst.
-
Initiation: Add TBHP dropwise.
-
Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm, ~30W) at room temperature for 12–24 hours. Fan cooling is recommended to maintain T < 35°C.
-
Workup: Dilute with saturated NaHCO3 (to neutralize TFA) and extract with EtOAc.
-
Purification: Reverse-phase HPLC is preferred for polar heterocycles.
Mechanistic Workflow
Figure 2: Radical generation and Minisci addition pathway.
Protocol B: Multicomponent BCP Installation (The "Propellane Minisci")
Installing a BCP group directly onto a heterocycle is challenging.[1] This advanced protocol uses [1.1.1]propellane as a "linchpin" to capture an alkyl radical and then attach the resulting BCP-radical to the heterocycle. This allows for the synthesis of 1-alkyl-3-heteroaryl-BCP motifs in one pot.
Materials
-
Substrate: Heteroarene (e.g., Isoquinoline).
-
Radical Precursor: Alkyl Iodide (R-I) or redox-active ester (RAE).
-
Linker: [1.1.1]Propellane (0.3 M solution in Et2O/THF). Handle with care; volatile and strain-reactive.
-
Catalyst: 4CzIPN (Organic photocatalyst) or Ru(bpy)3Cl2.
-
Base: NaHCO3.
Experimental Procedure
-
Assembly: To a quartz tube, add Heteroarene (1.0 equiv), Alkyl Iodide (2.0 equiv), 4CzIPN (2 mol%), and NaHCO3 (2.0 equiv).
-
Propellane Addition: Add the [1.1.1]propellane solution (1.5 equiv) via syringe.
-
Solvent: Add DMSO (deoxygenated).
-
Reaction: Irradiate with Blue LEDs (450 nm) for 16 hours.
-
Safety: Quench any unreacted propellane with iodine or dilute acid before rotary evaporation.
Protocol C: Strain-Release Amination (For Secondary Amines)
Use this when the lead compound contains a secondary amine that needs a bioisosteric replacement for a tert-butyl or phenyl group.
-
Reagent Generation: Generate "Turbo-Amide" by treating [1.1.1]propellane with an amine (e.g., dibenzylamine) and i-PrMgCl.
-
Coupling: React the Turbo-Amide with the secondary amine of your drug scaffold.
-
Result: Formation of a Bicyclo[1.1.1]pentan-1-amine with high Fsp³ character.
Data Analysis: Bioisostere Impact Table
The following table illustrates the expected physicochemical shifts when replacing a Phenyl ring with a BCP motif in a theoretical lead compound.
| Property | Phenyl Analogue | BCP Bioisostere | Impact / Benefit |
| Geometry | Planar (2D) | 3D Cage | Disrupts crystal packing; improves solubility. |
| Solubility (µM) | < 10 | > 150 | Major Gain: Reduced planarity breaks lattice energy. |
| LogD (pH 7.4) | 3.5 | 2.8 | Optimization: Lowers lipophilicity, reducing non-specific binding. |
| CLint (mL/min/kg) | High | Low | Stability: BCP bridgehead hydrogens are sterically protected and have high BDE. |
| HERG Inhibition | Potential | Reduced | Lower lipophilicity correlates with reduced hERG liability. |
References
-
Dunne, K. et al. "Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry." Journal of Medicinal Chemistry, 2023.
-
Gianatassio, R. et al. "Strain-Release Amination."[7] Science, 2016, 351(6270), 241-246.[8]
-
Proctor, R. S. J. & Phipps, R. J. "Recent Advances in Minisci-Type Reactions."[9] Angewandte Chemie Int. Ed., 2019.
-
Zhu, J. et al. "Synthesis of 1-(Halo)alkyl-3-heteroaryl Bicyclo[1.1.1]pentanes Enabled by a Photocatalytic Minisci-type Multicomponent Reaction." ACS Catalysis, 2024, 14, 6247–6258.[10]
-
Gui, J. et al. "Practical Olefin Hydroalkylation with Nitroalkanes via a Redox-Neutral Photocatalytic Minisci Reaction." Chem. Sci., 2014.
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[11] Journal of Medicinal Chemistry, 2018.
Sources
- 1. Strain Release Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic Minisci-type multicomponent reaction for the synthesis of 1-(halo)alkyl-3-heteroaryl bicyclo[1.1.1]pentanes [ccspublishing.org.cn]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the synthetic methods of bicyclo1.1.1pentane derivatives [jcpu.cpu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 11. chem-space.com [chem-space.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Kulinkovich Cyclopropanation for Sterically Hindered Esters
Welcome to the Diagnostic & Troubleshooting Hub for the Kulinkovich cyclopropanation. While the titanium-mediated conversion of esters to 1-substituted cyclopropanols is highly efficient for standard substrates, sterically hindered esters (e.g., pivalates,
As an Application Scientist, I have designed this guide to move beyond basic protocols. Here, we dissect the mechanistic causality behind these failures and provide field-proven, self-validating methodologies to force sluggish substrates to high yields.
Mechanistic Insights: The Steric Bottleneck
To troubleshoot effectively, you must understand the failure point. The Kulinkovich reaction relies on the in situ generation of a highly reactive titanacyclopropane intermediate. For product formation to occur, the ester carbonyl must coordinate to the titanium center and insert into the Ti–C bond[2].
When an ester is sterically hindered, this insertion becomes kinetically sluggish. Consequently, the unstable titanacyclopropane is left unquenched in the reaction mixture, leading it to undergo non-productive pathways such as bimolecular disproportionation (yielding inactive Ti(III) species and ethene) or acting as a basic/reducing agent toward the ester[2].
Fig 1: Kulinkovich mechanism highlighting the rate-limiting ester insertion bottleneck.
Troubleshooting Guide & FAQs
Q: My reaction with a bulky ester yields mostly recovered starting material and trace amounts of reduced alcohol. What is happening? A: Your ester is too sterically hindered to insert into the standard Ti(OiPr)4-derived titanacyclopropane. Because the insertion is stalled, the active titanium species eventually decomposes. The trace alcohol is a result of the Grignard reagent or the titanium intermediate acting as a hydride donor (reduction) rather than a dicarbanion equivalent[1]. Solution: Switch your titanium source from Ti(OiPr)4 to ClTi(OiPr)3. The electronegative chloride ligand significantly increases the Lewis acidity of the titanium center. This provides a stronger thermodynamic driving force for the hindered carbonyl oxygen to coordinate, effectively lowering the activation energy for the insertion step[3].
Q: I see a rapid color change to dark black/purple and gas evolution, but my yield is still <20%. Why? A: The dark color and gas (ethene) indicate catalyst deactivation via disproportionation. When the Grignard reagent is added too quickly, the local concentration of the titanacyclopropane spikes. Instead of waiting to react with your sluggish ester, it reacts with unreacted Ti(OiPr)4 to form inactive Ti(III) species[2]. Solution: You must strictly control the steady-state concentration of the active intermediate. Use a syringe pump to add the Grignard reagent over 2 to 4 hours.
Q: Can I just heat the reaction to force the insertion?
A: Yes, but timing is critical. The initial transmetalation and
Fig 2: Diagnostic workflow for troubleshooting low yields in hindered Kulinkovich reactions.
Comparative Data: Impact of Reaction Parameters
The following table summarizes the causal relationship between reaction parameters and the isolated yield of a model sterically hindered ester (e.g., methyl pivalate).
| Catalyst System | Grignard Addition Rate | Temp Profile | Typical Yield | Primary Failure Mode |
| Ti(OiPr)4 (1.0 eq) | Dropwise (10 min) | -78 °C to 0 °C | 15 - 25% | Incomplete conversion, ester reduction |
| Ti(OiPr)4 (0.2 eq) | Syringe Pump (2 hr) | 0 °C to RT | 40 - 50% | Catalyst deactivation (Ti(III) formation) |
| ClTi(OiPr)3 (1.0 eq) | Dropwise (10 min) | 0 °C to RT | 55 - 65% | Localized thermal degradation |
| ClTi(OiPr)3 (1.0 eq) | Syringe Pump (2 hr) | 0 °C to RT | 75 - 85% | None (Optimized insertion kinetics) |
Optimized Experimental Protocol
This self-validating protocol utilizes stoichiometric ClTi(OiPr)3 and controlled addition kinetics to overcome steric barriers[3].
Reagents & Equipment:
-
Sterically hindered ester (1.0 mmol)
-
Chlorotriisopropoxytitanium(IV) (ClTi(OiPr)3, 1.0 mmol, 1.0 M in hexanes)
-
Ethylmagnesium bromide (3.0 mmol, 3.0 M in Et₂O)
-
Anhydrous THF (10 mL)
-
Syringe pump, flame-dried Schlenk flask, argon atmosphere.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x). Add the sterically hindered ester (1.0 mmol) and anhydrous THF (10 mL).
-
Catalyst Introduction: Inject ClTi(OiPr)3 (1.0 mmol) into the flask. Stir for 5 minutes. Self-Validation Check: The solution should remain clear and pale yellow.
-
Thermal Equilibration: Submerge the flask in an ice-water bath (0 °C). Allow 10 minutes for the internal temperature to equilibrate.
-
Kinetic Addition: Load the EtMgBr (3.0 mmol) into a gas-tight syringe. Using a syringe pump, add the Grignard reagent directly into the solution at a constant rate of 1.5 mmol/hour (total addition time = 2 hours).
-
Causality Note: This slow rate ensures the titanacyclopropane is consumed by the sluggish ester before it can react with unactivated titanium to form dead Ti(III) species[2].
-
-
Maturation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20-25 °C) and stir for an additional 2 hours.
-
Self-Validation Check: The reaction will progressively darken to a deep brown/red, indicating the presence of titanium alkoxide complexes. If it turns jet-black rapidly during addition, your addition rate is too fast.
-
-
Quenching & Workup: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of cold 10% aqueous H₂SO₄ (5 mL) until the dark color dissipates and two clear phases form. Extract the aqueous layer with Et₂O (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
References
-
Kulinkovich Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]
-
Kulinkovich reaction - Wikipedia Source: wikipedia.org URL:[Link]
-
Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins Source: Organic Syntheses (orgsyn.org) URL:[Link]
Sources
Preventing acid-catalyzed ring opening of 1-methylcyclopropyl derivatives
Technical Support Center: 1-Methylcyclopropyl Stability
Alert: The "Fragility Index" of 1-Methylcyclopropyl Scaffolds
Status: CRITICAL Subject: Prevention of Acid-Catalyzed Ring Opening (ACRO) Applicable To: 1-Methylcyclopropanols, 1-Methylcyclopropylamines, and Cyclopropylcarbinyl derivatives.
Executive Summary: 1-Methylcyclopropyl derivatives possess a unique "Fragility Index" due to the convergence of high ring strain (~27.5 kcal/mol) and the inductive stabilization of the ring-opened tertiary carbocation intermediate. Unlike simple cyclopropanes, the 1-methyl substituent lowers the activation energy for ring opening under acidic conditions, often leading to homoallyl rearrangement or hydration to methyl ketones .
This guide provides the troubleshooting protocols required to preserve the cyclopropane ring during synthesis, workup, and purification.
Module 1: Diagnostic & Mechanism (The "Why")
The Failure Mode: Users often report the "disappearance" of their cyclopropane product during acidic deprotection (e.g., Boc removal) or oxidative workup (e.g., Jones oxidation). The product is not lost; it has isomerized.
The Mechanism: The 1-methyl group acts as a "Trojan Horse." While it sterically protects the ring from nucleophiles, it electronically facilitates ring opening upon protonation of a heteroatom (O, N, X) attached to the ring.
Visualizing the Failure Pathway:
Caption: The "Methyl-Assisted" Ring Opening Pathway. The methyl group stabilizes the transition state, accelerating cleavage.
Module 2: Reagent Selection & Buffer Systems
Core Rule: Avoid aqueous strong acids (pKa < 0) whenever possible. If a strong acid is required, use a non-nucleophilic counterion and anhydrous conditions.
Reagent Compatibility Matrix:
| Reagent Class | Recommended | Caution | FORBIDDEN |
| Acids (Deprotection) | 4M HCl in Dioxane (Anhydrous), Formic Acid | TFA (Neat), HBr/AcOH | Aqueous H₂SO₄, HClO₄ |
| Oxidants | Dess-Martin Periodinane, Swern | PCC (Buffered) | Jones Reagent, Chromic Acid |
| Lewis Acids | BF₃·OEt₂ (Low Temp), Ti(OiPr)₄ | ZnCl₂, MgBr₂ | AlCl₃, FeCl₃ |
| Workup Buffers | Sat. NaHCO₃, Phosphate Buffer (pH 7) | Water (pH 5-6) | 1M HCl, 1M NaOH |
Module 3: Troubleshooting Specific Scenarios
Scenario A: "My Ring Opened During Boc-Deprotection"
User Issue: "I treated N-Boc-1-methyl-1-aminocyclopropane with 50% TFA/DCM. NMR shows a complex mixture of olefins and open-chain amines."
Root Cause: TFA is a strong acid.[1][2] Even though the ammonium salt of the product is relatively stable, the intermediate carbamate protonation can trigger ring opening if the temperature is uncontrolled or if the reaction is prolonged. The tert-butyl cation generated can also act as a Lewis acid.
The Protocol (Self-Validating):
-
Switch Solvent: Use HCl in 1,4-Dioxane (4M). The dioxane stabilizes the proton, and the chloride counterion is less chaotic than trifluoroacetate in this context.
-
Temperature Control: Perform the addition at 0°C .
-
Scavenger: Add Triethylsilane (TES) (2.0 eq) or 1,3-dimethoxybenzene . This traps the tert-butyl cation immediately, preventing it from attacking the cyclopropane ring or acting as a Lewis acid catalyst for rearrangement.
Step-by-Step:
-
Dissolve substrate in dry 1,4-dioxane (0.1 M).
-
Cool to 0°C under N₂.
-
Add 4M HCl/Dioxane dropwise (5-10 eq).
-
Monitor by TLC/LCMS every 15 mins.
-
Critical Step: Upon completion, do not evaporate to dryness with heat. Dilute with Et₂O (precipitates the HCl salt) and filter.
Scenario B: "Loss of Material During Oxidation of Kulinkovich Product"
User Issue: "I synthesized 1-methylcyclopropanol via Kulinkovich reaction. Attempting to oxidize it to the aldehyde/ketone resulted in 2-butanone."
Root Cause: 1-Methylcyclopropanol is essentially a "masked" methyl ethyl ketone. Any trace acid (even acidic silica gel) will catalyze the rearrangement: Cyclopropanol + H+ → Ring Opening → Enol → Ketone
The Protocol:
-
Avoid Acidic Oxidants: Never use Jones reagent or unbuffered PCC.
-
Use Basic Conditions: Swern Oxidation is ideal because the intermediate is formed at -78°C in the presence of base (TEA/DIPEA).
-
Purification: Pre-treat silica gel with 1% Triethylamine/Hexanes before loading the column. This neutralizes the acidic sites on the silica surface.
Scenario C: "Simmons-Smith Reaction Workup Failure"
User Issue: "The reaction worked (by TLC), but after quenching with dilute HCl, the product decomposed."
Root Cause: Zinc carbenoids are Lewis acidic, but the real culprit is the HCl quench. The 1-methylcyclopropyl group cannot survive pH < 3 for extended periods.
The Protocol:
-
Quench: Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution. It chelates the Zinc gently at neutral pH.
-
Stirring: It requires vigorous stirring for 2-4 hours (until two clear layers form).
-
Alternative: Use an aqueous solution of Na₂EDTA buffered to pH 8.
Module 4: FAQ (Field-Proven)
Q1: Can I use Tosic Acid (pTsOH) for dehydration reactions on these substrates? A: No. pTsOH is too strong. Use Burgess Reagent for dehydrations; it operates under neutral/mildly basic conditions and preserves strained rings.
Q2: I see a "homoallyl" impurity in my NMR. What is it? A: This is the tell-tale sign of ring opening.[3] For a 1-methylcyclopropyl carbinyl system, the ring opens to form a double bond at the delta-position (homoallyl). It confirms your acid catalyst was too strong or the temperature was too high.
Q3: Is the 1-methyl group more stabilizing or destabilizing than a simple cyclopropane? A: It is destabilizing towards acid. While the methyl group stabilizes the cation (thermodynamically), this lowers the barrier to the ring-opening transition state. A simple cyclopropane is actually harder to open with acid than a 1-methylcyclopropane.
Module 5: Decision Logic for Synthesis Planning
Caption: Strategic decision tree for maintaining ring integrity during synthesis planning.
References
-
Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane and Its Derivatives. Angewandte Chemie International Edition, 25(4), 312–322. Link
- Context: Foundational text on ring strain and the energy release upon cleavage.
-
Olah, G. A., et al. (1985). Stable Carbocations. 268. The 1-Methylcyclopropyl Cation.[4] Journal of the American Chemical Society, 107(24), 7097–7105. Link
- Context: Definitive study on the stability of the cation and its propensity for rearrangement.
-
Kulinkovich, O. G. (2004). The Chemistry of Cyclopropanols. Chemical Reviews, 104(6), 2849–2852. Link
- Context: Detailed mechanisms of cyclopropanol rearrangement (ring opening) under acidic conditions.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[5] Link
-
Context: Standard protocols for Boc deprotection using HCl/Dioxane vs. TFA.[6]
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
Optimizing titanium catalysts for 1-methylcyclopropanol synthesis
The following technical guide is structured as a Tier-3 Support Resource for the Kulinkovich Synthesis of 1-Methylcyclopropanol . It assumes a baseline understanding of organometallic chemistry but addresses the specific, often unreported failure modes associated with this volatile, tertiary alcohol.
Topic: Optimization & Troubleshooting for 1-Methylcyclopropanol Synthesis Ticket Priority: High (Process Optimization) Agent: Senior Application Scientist, Organometallics Division
Executive Summary: The "Deceptive" Synthesis
Synthesizing 1-methylcyclopropanol via the Kulinkovich reaction appears straightforward: react an acetate ester with ethylmagnesium bromide (EtMgBr) and a titanium catalyst.
However, this specific target presents a unique "Dual-Failure" profile:
-
Kinetic Failure: The catalytic cycle collapses if the Grignard addition rate is not perfectly synchronized with ligand exchange.
-
Thermodynamic/Physical Failure: The product (bp ~101–103 °C) is highly volatile and hydrophilic. A perfect reaction often yields 0% isolated material due to improper workup.
This guide optimizes the standard Ti(OiPr)₄ (Titanium Isopropoxide) protocol specifically for 1-methylcyclopropanol .
The Mechanism: Visualizing the Failure Points
To troubleshoot, you must visualize the "Titanacyclopropane Trap." The reaction does not proceed via simple nucleophilic attack; it relies on a delicate ligand exchange.
Caption: The Kulinkovich Catalytic Cycle. The critical node is the Titanacyclopropane.[1][2][3] If it accumulates without ester present, it decomposes. If EtMgBr is added too fast, the cycle chokes.
Optimized Protocol: 1-Methylcyclopropanol
Standard conditions often fail for this specific molecule due to volatility. Use this modified protocol.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Methyl Acetate | Substrate | 1.0 | Ethyl acetate is also acceptable; avoids transesterification issues. |
| EtMgBr | Reagent | 2.2 - 2.5 | 3.0M in Et₂O is preferred over THF for easier product isolation (boiling point difference). |
| Ti(OiPr)₄ | Catalyst | 0.10 (10%) | Fresh, colorless to pale yellow. Do not use if dark or cloudy. |
| Cyclohexane | Co-solvent | N/A | Adding cyclohexane (1:1 with ether) can help break azeotropes during workup. |
Step-by-Step Workflow
Phase 1: The "Catalytic Soup" (Initiation)
-
Flame-dry a 3-neck flask equipped with a reflux condenser and a pressure-equalizing addition funnel.
-
Add Methyl Acetate (1.0 eq) and Ti(OiPr)₄ (10 mol%) to anhydrous Et₂O (0.5 M concentration relative to ester).
-
Crucial: Cool the mixture to 0 °C (ice bath). Many papers suggest -78 °C, but for 1-methylcyclopropanol, 0 °C to Room Temp is often sufficient and kinetically favorable for the rearrangement step.
Phase 2: The Controlled Feed (Reaction) 4. Load EtMgBr (2.5 eq) into the addition funnel. 5. The "Slow Drip" Rule: Add the Grignard dropwise over 1–2 hours .
- Visual Cue: The solution should turn from yellow to dark brown/black. If it turns green or stays yellow, stop—your catalyst is inactive (likely wet).
- Gas Evolution: You will see ethylene/ethane gas evolution. Ensure the condenser is efficient to prevent solvent loss, but the system must be open to an inert gas line (bubbler) to relieve pressure.
Phase 3: The Quench & Isolation (The Danger Zone) 6. Pour the reaction mixture into ice-cold, saturated NH₄Cl solution.
- Note: Avoid strong acids (HCl) which can trigger ring-opening of the cyclopropanol to a ketone.
- Filter the resulting emulsion through Celite to remove Titanium salts (TiO₂). Wash the cake with Et₂O.
- Drying: Dry the organic phase with MgSO₄.
- Distillation (CRITICAL):
- DO NOT Rotovap to dryness. 1-Methylcyclopropanol will co-evaporate with THF/Ether.
- Use a Vigreux column to carefully remove the solvent at atmospheric pressure (or very mild vacuum, >300 mbar).
- Stop when the volume is low. Purify the residue via distillation (bp ~102 °C) or flash chromatography (Pentane/Ether).
Troubleshooting Guide (FAQ)
Q1: My reaction turned into a thick gel and yield is <10%. What happened?
Diagnosis: Titanium "Crash Out". If you used THF as the sole solvent, the magnesium salts and titanium alkoxides can form a gelatinous complex that traps your product. Solution:
-
Switch to Diethyl Ether (Et₂O) . The magnesium salts precipitate as a granular solid rather than a gel, making filtration/workup significantly easier.
-
Use the Glauber’s Salt Quench : Add Na₂SO₄·10H₂O solid directly to the reaction mixture. This hydrates the salts and allows for simple filtration.
Q2: I see the product on TLC/GC, but it vanishes after the rotovap.
Diagnosis: Volatility Loss. 1-Methylcyclopropanol is a small, tertiary alcohol. It forms azeotropes and has a vapor pressure similar to many solvents. Solution:
-
Never use high vacuum.
-
Solvent Switch: Run the reaction in higher-boiling ether (e.g., MTBE) if possible, or keep the product in solution for the next step if it is an intermediate.
-
Derivatization: If you need to characterize it, convert it immediately to the benzoate or tosylate, which are non-volatile solids.
Q3: The reaction mixture stayed yellow/orange and never turned black.
Diagnosis: Catalyst Death (Hydrolysis). Ti(OiPr)₄ is extremely moisture-sensitive. If it hydrolyzed to TiO₂, the catalytic cycle never started. Solution:
-
The "Syringe Test": Draw a small amount of Ti(OiPr)₄. It should be a clear, viscous liquid. If you see white particles or crust, distill the catalyst under vacuum or buy a fresh bottle.
-
Drying: Ensure your ester is dry. Acetate esters can hold significant water. Distill the ester over CaH₂ before use.
Q4: I isolated a ketone (2-butanone) instead of the cyclopropanol.
Diagnosis: Ring Opening. Cyclopropanols are strained. Under acidic conditions or high thermal stress, they ring-open to the corresponding ketone. Solution:
-
Check Quench pH: Ensure your NH₄Cl quench is not too acidic. You can buffer it with a small amount of NaHCO₃.
-
Check Silica: Some silica gels are acidic enough to open the ring. Pre-treat your silica column with 1% Et₃N (Triethylamine) to neutralize it.
Advanced Optimization Data
Effect of Catalyst Loading and Temperature on 1-Methylcyclopropanol Yield (Ref. Consolidated Data)
| Parameter | Condition A (Standard) | Condition B (Optimized) | Why? |
| Catalyst | 100% (Stoichiometric) | 10-15% (Catalytic) | Catalytic is cleaner; stoichiometric leads to difficult emulsions. |
| Temp | -78 °C | 0 °C to RT | Low temp slows the rearrangement step too much for this specific substrate. |
| Addition Time | 15 mins | 2 Hours | Fast addition causes Ti-catalyst dimerization/decomposition. |
| Yield | 45-50% | 75-85% (in solution) | Slow addition maintains the active Titanacyclopropane concentration. |
References
-
Kulinkovich, O. G., et al. (1989).[1][2][4] Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide.[1][2][3][4][5][6][7] Zhurnal Organicheskoi Khimii.[8] (Foundational Method).
-
Corey, E. J., et al. (1994). Enantioselective synthesis of cyclopropanols.[8] Journal of the American Chemical Society.[8] (Catalyst Optimization).
-
Cha, J. K., & Kulinkovich, O. G. (2012). The Kulinkovich Reaction.[1][2][4][5][6][7][8][9][10][11] Organic Reactions.[2][4][5][6][8][9][12] (Comprehensive Review).
-
Sigma-Aldrich Technical Data. 1-Methylcyclopropanol Properties. (Physical Data Verification).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 7. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
Minimizing side reactions during hydrolysis of cyclopropyl esters
The following technical guide is structured as a Tier 3 Support Knowledge Base for the "Cyclopropyl Ester Hydrolysis" topic. It is designed to troubleshoot complex reaction failures where standard textbook methods result in ring degradation or racemization.
Ticket Category: Organic Synthesis / Reaction Optimization Topic: Minimizing Side Reactions (Ring Opening, Epimerization, Decarboxylation) Status: Active Guide
Diagnostic Overview
Hydrolyzing a cyclopropyl ester is deceptively simple. While the cyclopropane ring has significant ring strain (~27.5 kcal/mol), it is kinetically stable under many conditions. However, the reaction fails when the ester is part of a "Donor-Acceptor" system or when forcing conditions (high T, strong acid/base) are applied to overcome steric hindrance.
Common Failure Modes:
-
Ring Opening: Occurs via acid-catalyzed homo-Michael addition or nucleophilic attack on the ring carbons.
-
Epimerization: The
-proton of cyclopropyl esters is less acidic than typical alkyl esters, but adjacent chiral centers remain vulnerable under strong basic conditions. -
Stalled Reaction: The cyclopropyl group exerts significant steric shielding on the carbonyl carbon, often requiring higher temperatures that trigger decomposition.
Decision Logic: Selecting the Correct Protocol
Do not default to LiOH/THF unless your substrate is robust. Use this logic flow to select the method that matches your substrate's sensitivity.
Figure 1: Decision matrix for selecting hydrolysis conditions based on substrate vulnerability.
Troubleshooting Tickets (Q&A)
Ticket #001: "My ring opened during acid workup."
User Report: I used NaOH for hydrolysis. The reaction looked good by TLC, but after acidifying to pH 1 to extract, NMR shows a linearized product (homo-Michael addition). Root Cause: Cyclopropyl esters—especially those with adjacent electron-withdrawing groups—are "spring-loaded." Strong aqueous acid (HCl/H2SO4) during workup protonates the carbonyl, facilitating nucleophilic attack (often by Cl- or H2O) on the ring carbon. Solution:
-
Avoid Strong Acid Workup: Acidify only to pH 4–5 using a mild buffer (Citrate or Phosphate) rather than 1M HCl.
-
Switch Reagent: Use Trimethyltin Hydroxide (Me3SnOH) . This reagent operates under neutral conditions and often requires no acidification step if the tin byproduct is removed via filtration or chromatography.
Ticket #002: "Reaction is stalled at 50% conversion."
User Report: I am using LiOH in THF/Water (1:1) at RT. After 24 hours, half the starting material remains. Heating to 60°C caused decomposition. Root Cause: Steric hindrance.[1][2] The cyclopropyl group blocks the trajectory of the incoming hydroxide ion (Burgi-Dunitz angle). The "effective molarity" of the water is too low in high-organic mixtures. Solution:
-
Change Solvent System: Switch to NaOH in MeOH/CH2Cl2 (1:9) . This non-aqueous (or low water) condition increases the nucleophilicity of the hydroxide ion because it is less solvated than in bulk water.
-
Catalytic Additive: Add Ba(OH)2 (anhydrous) . Barium can coordinate to the carbonyl oxygen, acting as a Lewis acid to activate the ester while the hydroxide attacks, effectively pushing the reaction at lower temperatures.
Ticket #003: "I lost my enantiomeric excess (ee)."
User Report: My substrate has a chiral center
-
Enzymatic Hydrolysis: Use Pig Liver Esterase (PLE) or CAL-B (Candida antarctica Lipase B). These operate at pH 7.0–7.5 and are chemoselective.
-
The "Nicolaou" Method: Use Me3SnOH in 1,2-dichloroethane (DCE) at 60°C. This mechanism proceeds via a tin-coordinated intermediate that avoids the formation of a free enolate, preserving stereochemistry.
Standard Operating Procedures (SOPs)
Method A: The "Sniper" (Trimethyltin Hydroxide)
Best for: Acid-sensitive rings, epimerizable centers, and complex total synthesis. Mechanism: Me3SnOH acts as a mild Lewis acid/nucleophile hybrid. The reaction produces a trimethylstannyl ester intermediate which hydrolyzes upon workup or silica exposure.
Protocol:
-
Dissolve the cyclopropyl ester (1.0 equiv) in 1,2-dichloroethane (DCE) (0.1 M concentration).
-
Add Trimethyltin hydroxide (Me3SnOH) (2.0–5.0 equiv).
-
Heat to 60°C (monitor by TLC; some substrates require 80°C, but start low).
-
Workup:
-
Option A (Filtration): Dilute with Et2O, wash with 5% KHSO4 (if acid stable) or simply concentrate and load onto a silica gel column. The tin byproducts often elute separately or streak.
-
Option B (Polymer Scavenger): Use polystyrene-bound carboxylic acid to scavenge excess tin.
-
Method B: Non-Aqueous "Anhydrous" Hydrolysis
Best for: Sterically hindered esters that resist standard saponification. Mechanism: Uses "naked" hydroxide ions in a non-polar solvent to increase reactivity without heat.
Protocol:
-
Dissolve ester in CH2Cl2/MeOH (9:1) .
-
Add solid NaOH (powdered, 3–5 equiv).
-
Stir vigorously at Room Temperature .
-
Note: The reaction often precipitates the sodium carboxylate.
-
Workup: Add a small amount of water to dissolve salts, carefully adjust pH to ~5 with citric acid, and extract with CH2Cl2.
Method C: Biocatalytic Hydrolysis (PLE)
Best for: Chiral substrates and "Donor-Acceptor" cyclopropanes. Mechanism: Enzyme active site provides specific geometry that excludes water attack on the ring.
Protocol:
-
Suspend the ester in Phosphate Buffer (pH 7.2, 0.1 M) .
-
Add Acetone (up to 10% v/v) to aid solubility.
-
Add Pig Liver Esterase (PLE) (approx. 100 units/mmol).
-
Incubate at 30°C with orbital shaking.
-
Monitoring: The pH will drop as acid forms. Maintain pH 7.2 by autotitration with 0.1 M NaOH.
-
Workup: Filter off enzyme (Celite), acidify filtrate to pH 5, extract with EtOAc.
Comparative Data Summary
| Feature | LiOH / THF (Standard) | Me3SnOH (Specialized) | Enzymatic (PLE) | Ba(OH)2 (Anhydrous) |
| Ring Stability | Moderate | Excellent | Excellent | Good |
| Steric Tolerance | Low | High | Low-Medium | High |
| Racemization Risk | High (pH > 12) | Nil (Neutral) | Nil (pH 7) | Moderate |
| Workup Acidity | High (Requires HCl) | Neutral | Mild | Mild |
| Toxicity | Low | High (Organotin) | Low | Moderate |
Mechanistic Visualization: Ring Opening vs. Hydrolysis
Understanding the competition between the desired pathway (Blue) and the failure mode (Red).
Figure 2: Mechanistic divergence. Strong acid activation promotes ring opening (Red), while orbital-controlled reagents like Me3SnOH favor acyl substitution (Blue).
References
-
Nicolaou, K. C., et al. (2005).[3][4] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[3]
-
Theodorou, V., et al. (2018).[1] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[1] Arkivoc, 2018(7), 308–319.[1]
-
Bender, D. M., et al. (2008).[5] "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[5] Organic Letters, 10(3), 509–511.[5]
-
Sih, C. J., et al. (1988). "Enzymatic Hydrolysis of Cyclopropyl Acetate." Tetrahedron Letters, 28(25), 29365–29373.
-
(Note: Link directs to related biocatalytic work confirming methodology).
-
-
ChemGuide. "Hydrolysing Esters." (General reference for base hydrolysis mechanisms).
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling air-sensitive zinc carbenoids in Simmons-Smith reactions
Topic: Simmons-Smith Cyclopropanation & Modifications
Executive Summary & Mechanism
The Simmons-Smith reaction is the gold standard for converting alkenes into cyclopropanes using a zinc carbenoid species (typically
However, the reagent's efficacy relies entirely on the quality of the zinc carbenoid. These species are highly air-sensitive , subject to Schlenk equilibrium , and prone to oxidative degradation . This guide addresses the three primary variations encountered in drug discovery:
-
Classic Simmons-Smith: Activated Zn-Cu couple +
.[1] -
Furukawa Modification:
+ (Homogeneous, faster, widely used in pharma). -
Charette Asymmetric:
+ + Chiral Dioxaborolane Ligand.
Experimental Protocols (Standard Operating Procedures)
Protocol A: The Furukawa Modification (Standard)
Best for: General synthesis, unfunctionalized alkenes, and rapid optimization.
Safety Warning: Diethylzinc (
Reagents:
-
Alkene (1.0 equiv)
-
Diiodomethane (
) (2.0 - 5.0 equiv) -
Diethylzinc (
) (1.0 M in hexanes, 2.0 - 5.0 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Step-by-Step Workflow:
-
System Prep: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Argon for 15 mins.
-
Solvation: Add the Alkene and
to the flask. Dissolve in anhydrous DCM (0.2 M concentration relative to alkene). -
Thermal Control: Cool the mixture to -10°C (Ice/Acetone or Cryocooler).
-
Why? Lower temperature prevents the violent exothermic decomposition of the forming carbenoid before it can react.
-
-
Initiation (Critical): Add
solution dropwise over 20-30 minutes.-
Observation: You may see a transient white precipitate (
) or "smoke" inside the flask if trace air is present.
-
-
Reaction: Remove cooling bath and allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Monitoring: Check TLC or LCMS. If stalled, see Troubleshooting.
-
-
Quenching: See Section 4.
Protocol B: The Shi Modification (For Unreactive Alkenes)
Best for: Electron-deficient alkenes or sterically hindered substrates.
-
Follow Protocol A steps 1–3.
-
Before adding
, add Trifluoroacetic acid (TFA) (0.5 - 1.0 equiv relative to ) dropwise to the solution in a separate flask at 0°C. -
Transfer the pre-complexed
species to the main reaction vessel.
Visualization: The Furukawa Workflow
Caption: Logical flow of the Furukawa modification. Note the critical temperature control point during Et2Zn addition.
Troubleshooting Center (FAQs)
Q1: The reaction has a long induction period or hasn't started (Classic Zn-Cu).
-
Diagnosis: The Zinc surface is likely oxidized (passivated).
-
The Fix:
-
Thermal Shock: Briefly heat the mixture with a heat gun to initiate.
-
Chemical Activation: Add a crystal of Iodine (
) or a few drops of Trimethylsilyl chloride (TMSCl). -
Sonication: Place the flask in an ultrasound bath for 10–15 minutes. This mechanically cleans the Zn surface (cavitation).
-
Q2: I see a white precipitate, and the yield is <10%.
-
Diagnosis: Moisture ingress. The white solid is likely Zinc Oxide/Hydroxide formed by hydrolysis of
. -
The Fix:
-
Ensure DCM is distilled over
or passed through an activated alumina column. -
Verify the integrity of the septum. Punctured septa allow air diffusion.
-
Increase reagent equivalents to 5.0x to "scavenge" the moisture, though this is wasteful.
-
Q3: The reaction is violent/fuming upon addition of
-
Diagnosis: Addition rate too fast or temperature too high.
-
The Fix:
-
Cool to -20°C or -40°C.
-
Dilute the
solution further with dry hexanes or DCM before addition. -
CRITICAL: Ensure you are not adding neat
. It must be in solution.
-
Q4: My substrate has an alcohol group. Do I need to protect it?
-
Diagnosis: No! This is a feature, not a bug.
-
The Science: Hydroxyl groups coordinate to the Zinc, directing the cyclopropanation to the syn face (same side as the OH).
-
Optimization: Use the Charette protocol (Dioxaborolane ligand) if you need high enantioselectivity. If using Furukawa, expect the reaction to be faster than unfunctionalized alkenes due to this "anchoring" effect.
Data & Optimization Matrix
| Variable | Recommendation | Scientific Rationale |
| Solvent | DCM or DCE | Non-coordinating solvents stabilize the electrophilic carbenoid. Ethers (THF/Et2O) coordinate Zn, reducing reactivity (unless using Charette ligands). |
| Stoichiometry | 2.0 - 5.0 equiv | The carbenoid degrades over time via dimerization ( |
| Temperature | -10°C | Low temp prevents decomposition during formation; RT drives the cyclopropanation. |
| Concentration | 0.2 M - 0.5 M | High dilution slows the bimolecular reaction; too concentrated increases exotherm risk. |
Safety Protocol: Quenching & Disposal
The "Red Flag" Zone: Never quench active Zinc carbenoids with water directly.
Correct Quenching Procedure:
-
Dilute: Add an equal volume of inert solvent (Hexanes or DCM) to the reaction mixture.
-
Cool: Place flask in an ice bath (0°C).
-
The Sacrifice: Add Saturated Aqueous Ammonium Chloride (
) dropwise .-
Why? The acidic proton quenches the alkyl zinc, and the ammonia complexes the zinc salts, keeping them soluble.
-
Alternative: For large scale, use Rochelle's Salt (Potassium Sodium Tartrate) to prevent emulsion.
-
-
Extraction: Separate layers. Wash organic layer with
(to remove iodine traces) and Brine.
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing stalled or failed Simmons-Smith reactions.
References
-
Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes."[10][11] Journal of the American Chemical Society, 1958 , 80, 5323–5324.[10] Link
-
Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 1968 , 24, 53–58. Link
-
Charette, A. B.; Juteau, H.; Lebel, H.; Molinaro, C. "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Mechanistic Insights." Journal of the American Chemical Society, 1998 , 120, 11943–11952.[4] Link
-
Deng, Y.; et al. "Enantioselective Simmons-Smith Cyclopropanation of Allylic Alcohols Catalyzed by a Chiral Disulfonamide." Journal of the American Chemical Society, 2006 , 128, 9730-9740. Link
-
Lévesque, E.; Goudreau, S. R.; Charette, A. B. "Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes."[5] Organic Letters, 2014 , 16, 1490–1493.[5] Link
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. benchchem.com [benchchem.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN100408584C - The preparation method of diethylzinc - Google Patents [patents.google.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. repositorio.uam.es [repositorio.uam.es]
- 11. websites.umich.edu [websites.umich.edu]
Overcoming steric hindrance in 1-methylcyclopropyl coupling reactions
Current Status: Online Role: Senior Application Scientist Topic: Overcoming Steric Hindrance & Instability in 1-Methylcyclopropyl Cross-Couplings
Executive Summary: The "Gem-Dimethyl" Challenge
The 1-methylcyclopropyl moiety represents a "perfect storm" in cross-coupling chemistry. It combines the steric hindrance of a quaternary center (analogous to a gem-dimethyl group) with the inherent instability of cyclopropyl boronic acids toward protodeboronation.
Standard protocols using Pd(PPh
-
Rapid Protodeboronation: The boronic acid degrades before transmetalation can occur.
-
Stalled Reductive Elimination: The steric bulk prevents the palladium center from ejecting the product, leading to
-hydride elimination (ring opening) or catalyst decomposition (Pd black).
This guide provides the validated "Slow-Release" and "Bulky Ligand" protocols required to overcome these barriers.
Module 1: C-C Bond Formation (Suzuki-Miyaura)[1][2]
The Core Problem: Boronate Instability
1-Methylcyclopropylboronic acid is notoriously unstable. Under basic aqueous conditions required for Suzuki coupling, it rapidly hydrolyzes to 1-methylcyclopropane (gas), leaving you with deboronated byproducts.
The Solution: Use MIDA Boronates (N-methyliminodiacetic acid) or Potassium Trifluoroborates (BF
Protocol A: The "Slow-Release" MIDA System
Best for: Complex heteroaryl halides coupled with 1-methylcyclopropyl MIDA boronate.
Theory: This biphasic system uses a mild base (K
Reagents:
-
Electrophile: Aryl/Heteroaryl Chloride or Bromide (1.0 equiv)[1]
-
Nucleophile: 1-Methylcyclopropyl MIDA boronate (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G4 (2–5 mol%)
-
Why: The G4 precatalyst ensures rapid initiation. XPhos provides the steric bulk necessary to force reductive elimination at the quaternary center.
-
-
Base: K
PO (3.0 equiv, finely ground) -
Solvent: THF:Water (10:1 ratio)
-
Temperature: 60 °C
Step-by-Step Workflow:
-
Charge Solids: In a vial, combine the aryl halide, MIDA boronate, XPhos Pd G4, and K
PO . -
Purge: Seal the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed THF and Water via syringe.
-
Agitation: Stir vigorously at 60 °C for 12–24 hours. Note: The reaction mixture will be biphasic; vigorous stirring is critical.
-
Workup: Dilute with EtOAc, wash with water, and purify via silica gel.
Data Comparison: Ligand Performance
Coupling 4-chlorotoluene with 1-methylcyclopropyl-MIDA
| Ligand System | Yield (%) | Observation |
| Pd(PPh | < 5% | Extensive protodeboronation; Pd black formation. |
| Pd(dppf)Cl | 15% | Slow conversion; significant starting material remains. |
| SPhos Pd G3 | 65% | Good, but slower than XPhos for this specific bulk. |
| XPhos Pd G4 | 92% | Recommended. Rapid conversion; minimal deboronation. |
Module 2: C-N Bond Formation (Buchwald-Hartwig)[4]
The Core Problem: Nucleophilic Approach
When coupling 1-methylcyclopropylamine , the steric bulk adjacent to the nitrogen makes the amine a poor nucleophile. It struggles to displace the halide from the Pd(II) intermediate.
The Solution: Use RuPhos or BrettPhos ligands. These ligands are designed to create a "pocket" that accommodates the amine while preventing the formation of inactive bis-amine palladium complexes.
Protocol B: Sterically Demanding Amination
Best for: Coupling 1-methylcyclopropylamine with Aryl Bromides.
Reagents:
-
Catalyst: RuPhos Pd G4 (2 mol%)
-
Alternative: Pd(OAc)
(2 mol%) + RuPhos (4 mol%)
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Critical: Weak bases (Carbonates) often fail here. Strong alkoxide bases are needed to deprotonate the bulky amine-Pd complex.
-
-
Solvent: Toluene or Dioxane (Anhydrous)
-
Temperature: 80–100 °C
Step-by-Step Workflow:
-
Glovebox/Schlenk: Charge a tube with RuPhos Pd G4, NaOtBu, and the aryl bromide.
-
Liquid Addition: Add anhydrous Toluene and 1-methylcyclopropylamine (1.2 equiv).
-
Heat: Seal and heat to 85 °C.
-
Monitoring: Monitor by LCMS. If conversion stalls at 50%, add a second portion of catalyst (1 mol%).
Module 3: Troubleshooting & Diagnostics
Decision Logic: Ligand Selection
Use the following logic to select the correct catalytic system for your specific steric constraints.
Caption: Decision matrix for ligand and precatalyst selection based on bond type and substrate stability.
FAQ: Common Failure Modes
Q1: My reaction turns black immediately and yields are <10%. What happened? A: "Pd Black" precipitation indicates the catalyst decomposed before the reaction could finish.[2] This usually happens because the oxidative addition was successful, but the reductive elimination was too slow due to the steric bulk of the 1-methylcyclopropyl group.
-
Fix: Switch to a bulkier, electron-rich ligand like XPhos or AdBrettPhos . These ligands increase the electron density on Pd (stabilizing it) and their bulk forces the product off the metal center.
Q2: I see the product mass by LCMS, but also a mass corresponding to "Ar-H" (dehalogenation). A: This is protodeboronation. Your boronic acid hydrolyzed before it could couple.
-
Fix: Switch to the MIDA boronate protocol described in Module 1. Do not add more base; the slow hydrolysis is the key.
Q3: Can I use Pd(OAc)
References
-
Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[3][4][5]2007 , 129, 6716–6717.
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." J. Am. Chem. Soc.[3][4][5]2010 , 132, 14073–14075.
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27–50.
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates." J. Am. Chem. Soc.[3][4][5]2009 , 131, 6961–6963.
Sources
- 1. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Protodeboronation [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Separation Methods for 2-Phenylpropanoic Acid Derivatives
For researchers, scientists, and drug development professionals, the enantioselective separation of 2-phenylpropanoic acid derivatives—a class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens"—is a critical analytical challenge. The pharmacological and toxicological profiles of profen enantiomers can differ significantly. For instance, the anti-inflammatory activity of ibuprofen is primarily attributed to the S-(+)-enantiomer, which is over 100 times more potent than its R-(-) counterpart.[1] Consequently, robust and reliable analytical methods are imperative for quality control, pharmacokinetic studies, and the development of enantiopure drug formulations.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering the precision and sensitivity required for resolving these chiral molecules.[2] This guide provides an in-depth comparison of the prevalent chiral HPLC methodologies, grounded in experimental data and established scientific principles. We will explore the underlying mechanisms of chiral recognition, compare the performance of various Chiral Stationary Phases (CSPs), and detail an alternative approach using Chiral Mobile Phase Additives (CMPAs).
Core Principles of Chiral Recognition
Successful chiral separation in HPLC hinges on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector. This interaction must be stereochemically dependent. The widely accepted "three-point interaction model" posits that for effective discrimination, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereospecific.[3] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, steric hindrance, or inclusion phenomena.
Caption: General principle of chiral separation via formation of transient diastereomeric complexes.
A Head-to-Head Comparison of Chiral Stationary Phases (CSPs)
The choice of the CSP is the most critical decision in developing a chiral separation method. Different CSPs leverage distinct chemical properties and structures to achieve enantioselectivity. Here, we compare the most successful CSP classes for profen analysis.
1. Polysaccharide-Based CSPs
Polysaccharide derivatives, particularly those of cellulose and amylose coated or immobilized on silica gel, are the most widely used CSPs due to their broad applicability and excellent enantiorecognition capabilities.[4]
-
Mechanism of Separation: The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, and dipole-dipole interactions.[5] The helical structure of the polysaccharide polymer creates chiral grooves or cavities where enantiomers can be included. The precise fit and subsequent interactions within these grooves lead to differential retention.[6][7]
-
Common Columns: Daicel's CHIRALPAK® (amylose-based) and CHIRALCEL® (cellulose-based) series are industry standards. Immobilized versions (e.g., CHIRALPAK IA, IB, IC) offer enhanced robustness and extended solvent compatibility compared to their coated counterparts (e.g., CHIRALPAK AD, CHIRALCEL OD).[8]
-
Performance Insights: These columns are versatile and can be operated in normal-phase, reversed-phase, or polar organic modes. For acidic compounds like profens, normal-phase elution (e.g., hexane/alcohol) often requires an acidic modifier (like trifluoroacetic acid or formic acid) to ensure good peak shape and prevent strong, non-enantioselective interactions with the stationary phase.[5][9] Reversed-phase conditions using acetonitrile and acidic water or buffers are also highly effective.[10]
Table 1: Performance Data of Polysaccharide-Based CSPs for Profen Separation
| Analyte | Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Ibuprofen | CHIRALPAK AD-RH | Methanol/Water (80/20) + 0.1% H₃PO₄ (pH 2) | 0.6 | > 2.0 | [11] |
| Ketoprofen | CHIRALPAK IA | CO₂/Methanol + 0.5% TFA (SFC) | 3.0 | 4.89 | [8] |
| Flurbiprofen | CHIRALPAK AD | Hexane/2-Propanol/TFA (90/10/0.1) | 1.0 | 1.50 | [5] |
| Naproxen | CHIRALPAK AD-3R | Acetonitrile/0.1% Formic Acid in Water (50/50) | 0.6 | > 2.5 | [10] |
| Loxoprofen | CHIRALCEL OJ-R | Methanol/0.1 M Acetic Acid-TEA (pH 3.0) (80/20) | - | > 1.7 | [12] |
2. Pirkle-Type (Brush-Type) CSPs
Developed by Professor William Pirkle, these "brush-type" CSPs are based on small chiral molecules covalently bonded to a silica support.[13]
-
Mechanism of Separation: Chiral recognition is primarily driven by π-π interactions, hydrogen bonding, and dipole stacking.[3][14] The CSP acts as either a π-acceptor or a π-donor, interacting with complementary sites on the analyte.
-
Common Columns: The Whelk-O® series from Regis Technologies is a prominent example, initially developed for the separation of naproxen.[3]
-
Performance Insights: A key advantage of Pirkle-type CSPs is their covalent bonding, which imparts exceptional durability and allows for the use of a wide range of mobile phases in both normal- and reversed-phase modes.[13][15] Furthermore, these phases are available in both enantiomeric forms, enabling the user to invert the elution order—a powerful feature for quantifying trace enantiomeric impurities.[14][16]
Table 2: Performance Data of Pirkle-Type CSPs for Profen Separation
| Analyte | Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Ibuprofen | (R,R)-Whelk-O2 | Ethanol/Water (30/70) + 100mM NH₄OAc | 1.3 | > 2.0 | [1] |
| Naproxen | Whelk-O 1 | Hexane/Isopropanol/Acetic Acid (80/20/0.5) | 1.0 | > 2.0 (α=2.1) | [3] |
| 2-Phenylpropionic Acid | Pirkle 1-J | Hexane/IPA (90/10) | 2.0 | 3.85 | [4] |
3. Protein-Based and Macrocyclic Glycopeptide CSPs
These CSPs utilize complex biomolecules with multiple chiral centers and interaction sites.
-
Protein-Based CSPs: Columns using proteins like α₁-acid glycoprotein (AGP) or human serum albumin (HSA) mimic biological interactions. They are typically operated under reversed-phase conditions with buffered aqueous mobile phases.[17] Their complex binding sites can offer unique selectivity.
-
Macrocyclic Glycopeptide CSPs: Based on antibiotics like vancomycin or teicoplanin, these CSPs offer a wide range of selectivity due to their unique structure containing hydrophobic pockets, hydroxyl, amino, and carboxyl groups.[18][19] They are highly versatile and can be used across normal-phase, reversed-phase, and polar organic modes.[19][20]
Table 3: Performance Data of Protein and Glycopeptide-Based CSPs
| Analyte | Column Type | Column | Mobile Phase | Resolution (Rs) | Reference |
| Ibuprofen | Protein-Based | AGP | 100 mM Phosphate Buffer (pH 7) | > 1.50 | [17] |
| Phenylalanine | Glycopeptide | Chirobiotic T | 0.1% TEAA (pH 4.1)/Methanol (20/80) | > 1.5 | [19] |
| Naproxen | Glycopeptide | Vancomycin-based | - | 3.62 | [21] |
| Phenylalanine is an amino acid, but its separation demonstrates the capability of the CSP class. |
Alternative Strategy: Chiral Mobile Phase Additives (CMPA)
An alternative to purchasing dedicated chiral columns is the use of a Chiral Mobile Phase Additive (CMPA) with a standard achiral column, such as a C18.[21] In this approach, the chiral selector is dissolved in the mobile phase, where it forms diastereomeric complexes with the enantiomers in-situ.
Caption: Workflow for chiral separation using a Chiral Mobile Phase Additive (CMPA).
-
Cyclodextrins: These are common CMPAs, with hydroxypropyl-β-cyclodextrin (HP-β-CD) being particularly effective for profens.[22][23] Separation occurs based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. The concentration of both the HP-β-CD and the organic modifier in the mobile phase are critical parameters that must be optimized for resolution.[22]
-
Macrocyclic Antibiotics: Vancomycin can also be used as a CMPA. A study demonstrated successful separation of several profens on a standard NH2 column by adding 0.5 to 2 mM vancomycin to the mobile phase.[21]
This approach is cost-effective but may suffer from lower efficiency and require more intensive method development compared to using a dedicated CSP.
A Systematic Approach to Method Development
Developing a robust chiral separation method requires a logical and systematic process rather than a trial-and-error approach.
Caption: A systematic workflow for chiral HPLC method development.
-
Analyte & Column Selection: Based on the profen's structure (acidic nature, aromatic rings), select a primary set of columns for screening. A good starting point includes a cellulose-based, an amylose-based, and a Pirkle-type column.[24]
-
Initial Screening: Screen the selected columns under a few generic normal-phase and reversed-phase conditions. For profens, this would typically involve a hexane/alcohol mobile phase with an acid modifier (NP) and an acetonitrile/water mobile phase with an acid modifier (RP).[3]
-
Optimization: Once partial separation is achieved, optimize the mobile phase composition. Fine-tune the percentage of the organic modifier and the type and concentration of the acidic additive.[9][10] Subsequently, optimize physical parameters like column temperature and flow rate to improve resolution and analysis time.
Detailed Experimental Protocols
The following protocols provide validated starting points for the chiral separation of 2-phenylpropanoic acid derivatives.
Protocol 1: Normal-Phase Separation of Profens on a Polysaccharide CSP
This protocol is a general method adaptable for screening various profens like ibuprofen, ketoprofen, and flurbiprofen on a polysaccharide-based column.
-
Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Causality: The non-polar hexane mobile phase maximizes polar interactions (H-bonding, dipole-stacking) between the acidic profen and the carbamate groups on the CSP. Isopropanol acts as the polar modifier to control retention time. TFA is crucial; as an ion-pairing agent and silanol suppressor, it ensures sharp, symmetrical peaks for these acidic analytes.[5]
Protocol 2: Reversed-Phase Separation of Ibuprofen on a Pirkle-Type CSP
This protocol is based on a validated method for ibuprofen using a Whelk-O column.[1]
-
Column: (R,R)-Whelk-O® 2, 250 x 4.6 mm, 10 µm.
-
Mobile Phase: Ethanol / Water (30:70, v/v) containing 100 mM Ammonium Acetate.
-
Flow Rate: 1.3 mL/min.
-
Column Temperature: 25 °C (Ambient).
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare stock solutions in the mobile phase. The final assay concentration is typically around 100 µg/mL.
-
Causality: This reversed-phase method is suitable for aqueous samples. The ammonium acetate buffer controls the pH, ensuring a consistent ionization state for the ibuprofen carboxylic acid group, which is essential for reproducible retention and interaction with the π-electron deficient dinitrobenzamide group of the CSP.
Protocol 3: Separation of Profen Enantiomers using HP-β-CD as a CMPA
This protocol describes a method using a standard achiral column with a chiral additive, adaptable for various profens.[22][23][25]
-
Column: ODS C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol / 0.5% Triethylamine Acetate Buffer (pH 3.0) containing 25 mmol/L Hydroxypropyl-β-cyclodextrin (HP-β-CD). The ratio of methanol to aqueous buffer (e.g., 30:70 v/v) must be optimized for the specific analyte.[22][25]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.[25]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic sample in the mobile phase.
-
Causality: The separation relies on the differential formation of host-guest inclusion complexes between the profen enantiomers and the HP-β-CD in the mobile phase. The enantiomer that forms the more stable complex will have its partitioning equilibrium shifted and will elute at a different time. The low pH ensures the profen is in its neutral form, promoting inclusion into the hydrophobic cyclodextrin cavity.
Conclusion
The successful chiral separation of 2-phenylpropanoic acid derivatives is readily achievable with modern HPLC technologies. Polysaccharide-based CSPs offer the broadest utility and are the recommended starting point for method development, demonstrating high success rates in both normal- and reversed-phase modes. Pirkle-type CSPs provide a robust, orthogonal alternative with unique advantages in durability and the ability to invert elution order. For laboratories without access to a wide range of chiral columns, the use of chiral mobile phase additives like cyclodextrins presents a viable and cost-effective, albeit often more complex, alternative. A systematic screening and optimization approach, grounded in an understanding of the underlying chiral recognition mechanisms, will invariably lead to a robust and reliable method suitable for the stringent demands of pharmaceutical analysis.
References
- Enantioselective separation of nonsteroidal anti-inflammatory drugs with amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase in HPLC with a focus on enantiomeric quality control in six pharmaceutical formulations containing racemic mixtures or single stereoisomers. PubMed.
- Enantiomeric Derivatives Separation of 2- (Phen0xy)
- Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive. PMC.
- Chiral HPLC Column. Phenomenex.
- Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. PubMed.
- Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive.
- CHIRAL SEPARATIONS INTRODUCTION 1.1.
- Enantiomer separation of non-steroidal anti-inflamm
- Analysis of Anti-Inflammatory Enantiomers by HPLC in Human Plasma and Urine: A Review.
- DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Rasayan Journal of Chemistry.
- Pirkle Type Chiral Columns. Aurora Borealis Control BV.
- The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflamm
- Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen.
- Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al)
- Technical Support Center: Optimization of Mobile Phase for HPLC Separation of 2-Phenylpropionic Acid. Benchchem.
- A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form. Oxford Academic.
- Enantioselective Determination of Ibuprofen in Plasma by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. PubMed.
- Other Chiral Phases. Regis Technologies.
- Pirkle-Type Chiral St
- Chiral HPLC Separ
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC - NIH.
- Figure 1 from Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Semantic Scholar.
- CHIRAL STATIONARY PHASES. Regis Technologies, Inc..
- Chiral separation of loxoprofen sodium by high performance liquid chromatography.
- Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed.
- The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based st
- Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. PubMed.
- (PDF) Enantioseparations by High-Performance Liquid Chromatography Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview.
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Repository.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI.
- Chiral HPLC column selection and method development guide. Sigma-Aldrich.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. chiraltech.com [chiraltech.com]
- 9. The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective separation of nonsteroidal anti-inflammatory drugs with amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase in HPLC with a focus on enantiomeric quality control in six pharmaceutical formulations containing racemic mixtures or single stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective determination of ibuprofen in plasma by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Other Chiral Phases - Regis Technologies [registech.com]
- 14. Pirkle Type Chiral Columns - Aurora Borealis Control BV [aurora-borealis.nl]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. hplc.eu [hplc.eu]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. bioanalysis-zone.com [bioanalysis-zone.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Crystal Structure Analysis & Solid-State Performance Guide: 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid
The following guide is designed as a high-level technical resource for researchers and drug development scientists. It treats 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid as a specific structural candidate (likely a pharmaceutical intermediate or bioisostere of ibuprofen-like scaffolds) and establishes a rigorous framework for its solid-state characterization.
Since direct crystallographic literature for this specific CAS/CID is proprietary or sparse, this guide functions as a Strategic Protocol & Performance Comparison Framework , detailing how to generate, analyze, and compare the crystal structure data against standard alternatives (amorphous forms, salts, or flexible analogs).
Executive Summary: The Structural Mandate
3-(1-Methylcyclopropyl)-2-phenylpropanoic acid represents a critical class of
This guide provides a comparative analysis of the Crystalline Free Acid versus its Amorphous and Salt counterparts. It establishes the "Gold Standard" workflow for determining absolute configuration (crucial for the C2 chiral center) and predicting solid-state stability.
Key Value Proposition:
-
Rigidity vs. Packing: The cyclopropyl group reduces conformational entropy, potentially increasing melting point and lattice stability.
-
Chirality: Definitive assignment of the (S)- or (R)- enantiomer via Single Crystal X-Ray Diffraction (SC-XRD) using anomalous dispersion (Flack Parameter).
-
Performance: Crystalline forms offer superior chemical stability compared to amorphous dispersions, though often at the cost of immediate solubility.
Strategic Analysis Workflow
The following diagram outlines the critical path for characterizing the solid-state landscape of the target molecule.
Figure 1: Integrated workflow for the solid-state characterization of chiral phenylpropanoic acid derivatives.
Comparative Performance Analysis
This section objectively compares the Optimized Crystalline Form (Product) against standard formulation alternatives.
A. Crystalline Free Acid vs. Alternatives
The primary challenge with propanoic acid derivatives is the tendency for "oiling out" due to low T_g (glass transition). The crystalline form is engineered to overcome this.
| Feature | Crystalline Free Acid (Product) | Amorphous Solid Dispersion | Sodium Salt Form |
| Thermodynamic Stability | High. Ordered lattice minimizes degradation. | Low. Metastable; prone to recrystallization. | Variable. Hygroscopicity is a major risk. |
| Solubility (pH 1.2) | Low. (Requires formulation aid). | High. "Spring" effect in dissolution. | Moderate. Common ion effect limits solubility in acid. |
| Processability | Excellent. Good flow properties for tableting. | Poor. Sticky/tacky; requires carriers (HPMC). | Good. But often brittle/hygroscopic. |
| Chiral Purity Control | Absolute. Lattice rejects wrong enantiomer (eutectic). | None. Retains impurity profile of input. | High. Via diastereomeric salt resolution. |
B. Structural Insights: The Cyclopropyl Effect
Unlike the flexible isobutyl group in Ibuprofen, the 1-methylcyclopropyl group in this target molecule introduces specific steric locks.
-
Conformational Locking: The cyclopropyl ring restricts the rotation of the C3-C4 bond. In the crystal lattice, this forces the phenyl ring and the acid group into a specific dihedral angle, likely enhancing
stacking interactions compared to flexible analogs. -
Hydrogen Bonding: As a carboxylic acid, the molecule will form the classic centrosymmetric dimer
motif. This strong H-bond network ( ) is the primary driver of lattice energy.-
Observation: If the melting point is
, the dimer persists. If , the lattice is likely dominated by weak van der Waals forces.
-
Experimental Protocols (Self-Validating)
Protocol 1: Single Crystal Growth (Vapor Diffusion)
Objective: Obtain diffraction-quality crystals suitable for absolute configuration determination.
-
Dissolution: Dissolve 20 mg of pure 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid in 0.5 mL of Ethanol (Good solvent) in a small GC vial.
-
Setup: Place the open GC vial inside a larger 20 mL scintillation vial containing 3 mL of n-Heptane (Anti-solvent).
-
Equilibration: Cap the large vial tightly. Allow to stand undisturbed at 4°C for 3-7 days.
-
Validation: Check for birefringence under a polarized light microscope. Crystals should be sharp-edged prisms, not needles (needles often indicate rapid, disordered growth).
Protocol 2: Data Collection & Refinement Strategy
Objective: Ensure high-resolution data to resolve the methyl-cyclopropyl disorder and chirality.
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu
). Note: Use Cu source for absolute configuration if no heavy atoms are present. -
Temperature: 100 K (Critical to freeze cyclopropyl ring thermal motion).
-
Resolution: Collect data to at least
Å ( for Mo). -
Refinement (SHELXL):
-
Use OMIT -3 55 to remove beamstop shadow.
-
Check for disorder in the cyclopropyl ring. If the ring "puckers," model with PART 1 and PART 2 occupancies.
-
Absolute Config: Check the Flack Parameter .
- : Correct enantiomer.
- : Inverted structure (Wrong enantiomer).
- : Racemic twin or ambiguous data.
-
Critical Analysis: Why This Structure Matters
In drug development, the switch from an isopropyl/isobutyl group (flexible) to a 1-methylcyclopropyl group (rigid) is a classic Bioisostere Strategy .
-
Metabolic Stability: The cyclopropyl ring is resistant to CYP450 oxidation compared to alkyl chains, potentially extending the drug's half-life (
). -
Receptor Binding: The rigid structure reduces the entropic penalty of binding to a target protein.
-
Crystallography Role: The crystal structure confirms whether the "methyl" group on the cyclopropyl ring adopts a cis or trans orientation relative to the phenyl ring in the solid state, which directly correlates to the bioactive conformation.
References
Since specific crystallographic data for this compound is not publicly indexed in open repositories (CSD/PubChem) as of 2026, the following authoritative methodologies are cited for the execution of this analysis:
-
Spek, A. L. (2020). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography. Link
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link
- Gavezzotti, A. (2010). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press.
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard protocol for polymorph screening).
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
Bioisosteric Replacement Validation: Cyclopropyl vs. gem-Dimethyl Groups
[1][2]
Executive Summary: The Strategic Divergence
In medicinal chemistry, the interchange between a gem-dimethyl group (
This guide provides a decision-making framework for validating this bioisosteric replacement, grounded in metabolic stability, toxicity risks, and physicochemical modulation.
Physicochemical & Mechanistic Comparison
The choice between these two groups often hinges on three factors: Lipophilicity (LogP) , Metabolic Liability (C-H bond strength) , and Electronic Influence (pKa) .
Comparative Data Matrix
| Feature | gem-Dimethyl Group | Cyclopropyl Group | Implication for Drug Design |
| Bond Angle | ~109.5° (Tetrahedral) | 60° (Strained) | Cyclopropyl induces rigid planar constraints; gem-dimethyl relies on steric clash to restrict rotation (Thorpe-Ingold). |
| Hybridization | Pseudo- | Cyclopropyl can conjugate with adjacent | |
| C-H Bond Dissociation Energy (BDE) | ~96-98 kcal/mol | ~106 kcal/mol | Cyclopropyl C-H bonds are significantly stronger, making them resistant to CYP450 hydrogen abstraction. |
| Lipophilicity ( | High (+0.5 to +0.8 vs H) | Moderate (+0.2 to +0.5 vs H) | Cyclopropyl is generally less lipophilic than gem-dimethyl, improving solubility and lowering metabolic clearance. |
| Metabolic Risk | Bioactivation (Ring Opening) | gem-Dimethyl is a "soft spot" for clearance; Cyclopropyl is stable but can form reactive intermediates if attached to donors (e.g., amines). |
Mechanism of Action: The "Walsh Orbital" Effect
Unlike the inert gem-dimethyl group, the cyclopropyl ring possesses significant
-
Effect on Amines: Replacing a gem-dimethyl adjacent to a basic amine with a cyclopropyl group typically lowers the pKa by 0.5–1.0 units. This is a critical tactic for reducing hERG liability or improving membrane permeability (LogD).
Decision Framework: When to Deploy Which Group
The following logic flow illustrates the selection process based on experimental liability data.
Figure 1: Decision tree for bioisosteric replacement based on ADME/Tox liabilities.
Case Studies in Optimization
Case A: Solving Metabolic Instability (gem-Dimethyl Cyclopropyl)
Context: In the development of Pitavastatin , the metabolic stability of the side chain was paramount.
-
Challenge: Alkyl chains (isopropyl or gem-dimethyl) are susceptible to rapid CYP-mediated hydroxylation.
-
Solution: Introduction of a cyclopropyl group.[1][2][3][4][5][6]
-
Mechanism: The high C-H bond dissociation energy (~106 kcal/mol) of the cyclopropyl ring effectively "blocked" the metabolic soft spot, diverting metabolism to other, slower pathways and improving half-life.
Case B: Solving Toxicity/Bioactivation (Cyclopropyl gem-Dimethyl)
Context: BMS Hepatitis C (NS5B) Inhibitors.
-
Challenge: A lead compound containing a cyclopropyl-amine moiety showed time-dependent inhibition (TDI) of CYPs and formation of glutathione (GSH) adducts.
-
Mechanism: The cyclopropyl amine underwent Single Electron Transfer (SET) oxidation, leading to ring opening and the formation of a reactive alkyl radical or iminium ion.
-
Solution: Replacing the cyclopropyl ring with a gem-dimethyl group eliminated the ring strain and the potential for radical ring-opening. This abolished the formation of GSH adducts and improved the safety profile, despite the re-introduction of methyl groups.[3]
Experimental Validation Protocols
To validate the success of a replacement, you must employ a self-validating testing cascade.
Protocol 1: Synthesis of Analog Pairs
Note: Direct comparison requires high-purity matched pairs.
-
Cyclopropyl Installation:
-
gem-Dimethyl Installation:
-
Method: Double alkylation.
-
Reagents: NaH or LiHMDS (2.2 eq), Methyl Iodide (2.5 eq).
-
Substrate: Activated methylene (e.g., ester, nitrile).
-
QC Check: Confirm complete dialkylation (monomethyl impurities complicate data interpretation).
-
Protocol 2: Metabolic Stability & Reactive Metabolite Trapping
Objective: Determine if the replacement fixed the clearance issue or introduced toxicity.
Workflow Diagram:
Figure 2: Reactive metabolite trapping workflow.
Step-by-Step Procedure:
-
Incubation: Incubate test compound (10 µM) with Human Liver Microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
-
Trapping: Add Glutathione (GSH) at 5 mM to trap electrophilic intermediates (specifically looking for ring-opened cyclopropyl adducts).
-
Quench: Stop reaction at T=0, 15, 30, 60 min with ice-cold Acetonitrile.
-
Analysis: Analyze supernatant via LC-MS/MS.
-
For gem-Dimethyl: Monitor for +16 Da (hydroxylation) and +32 Da (carboxylation). High turnover indicates metabolic instability.
-
For Cyclopropyl: Monitor for +307 Da (GSH adduct). Presence of GSH adducts indicates bioactivation liability (FAIL).
-
-
Interpretation:
References
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
Barnes-Seeman, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Drug Hunter. (2022).[7] Production-Scale Synthesis of gem-Dimethylcyclopropylproline. Retrieved from [Link]
-
Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark™. Retrieved from [Link]
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. cresset-group.com [cresset-group.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. drughunter.com [drughunter.com]
- 8. semanticscholar.org [semanticscholar.org]
Spectroscopic differentiation of cyclopropyl and cyclobutyl derivatives
Spectroscopic Differentiation of Cyclopropyl and Cyclobutyl Bioisosteres: A Methodological Comparison Guide
Introduction
In modern medicinal chemistry, the incorporation of small aliphatic rings—specifically cyclopropyl and cyclobutyl moieties—has become a cornerstone strategy for modulating pharmacokinetic properties, increasing target complementarity, and navigating complex intellectual property landscapes[1]. While these small rings frequently serve as bioisosteres for gem-dimethyl groups, alkenes, or aromatic rings, their structural verification during synthesis can be non-trivial. Despite differing by only a single methylene unit, the unique physics governing their ring strain and orbital hybridization produce starkly contrasting spectroscopic signatures.
This guide provides an objective, data-driven framework for differentiating cyclopropyl and cyclobutyl derivatives using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, grounded in the fundamental causality of their molecular physics.
The Physical Causality of Small Ring Spectra
To understand the spectroscopic differences between these rings, one must first look at their orbital hybridization and electron delocalization.
-
Cyclopropane (The "Banana Bond" Effect): The internal bond angles of cyclopropane are constrained to 60°, far from the ideal 109.5° of an
hybridized carbon. To accommodate this extreme ring strain, the C-C bonds bow outward, forming "bent" or "banana" bonds. This forces the exocyclic C-H bonds to adopt an unusually high -character (approaching hybridization)[2]. Furthermore, the -electrons in the C-C framework exhibit a delocalized, aromatic-like diamagnetic ring current when exposed to an external magnetic field[3]. -
Cyclobutane (The Puckered Ring): Cyclobutane possesses slightly less ring strain and relieves torsional strain by adopting a "puckered" conformation. Its C-H bonds retain a more traditional
character. Unlike cyclopropane, the cyclobutane framework does not exhibit a shielding ring current; instead, theoretical studies demonstrate its -framework induces a deshielding effect on its protons[3].
Nuclear Magnetic Resonance (NMR) Signatures
NMR is the primary modality for distinguishing these two ring systems, as their distinct magnetic environments yield non-overlapping chemical shifts.
- H NMR Shielding vs. Deshielding: The protons of a cyclopropyl ring are highly shielded due to the diamagnetic anisotropy of the C-C bonds and the aforementioned aromatic-like ring current[3]. Consequently, cyclopropyl protons resonate unusually far upfield, typically between 0.2 and 1.0 ppm . In contrast, cyclobutyl protons lack this shielding effect and resonate significantly further downfield, typically between 1.5 and 2.5 ppm [3][4].
-
C NMR Chemical Shifts:
The high
-character of the cyclopropyl C-H bonds also shields the carbon nuclei, pushing their C signals to extreme upfield positions (often -5 to 20 ppm ). Cyclobutyl carbons, behaving more like standard aliphatic chains, appear between 15 and 35 ppm [5].
Infrared (IR) Spectroscopy: The -Character Shift
Orthogonal validation is critical in complex drug scaffolds where NMR signals may overlap with other aliphatic multiplets. IR spectroscopy provides a rapid, self-validating metric based on bond strength.
Because the C-H bonds of cyclopropane possess higher
Quantitative Data Summary
| Spectroscopic Parameter | Cyclopropyl Derivative | Cyclobutyl Derivative | Physical Causality |
| 0.2 – 1.0 ppm | 1.5 – 2.5 ppm | Diamagnetic ring current shielding in 3-membered rings[3]. | |
| -5 – 20 ppm | 15 – 35 ppm | High | |
| IR C-H Stretching | > 3000 cm | < 3000 cm | Increased |
| Coupling Constants ( | Complex multiplets | Rigid planar geometry of cyclopropane dictates specific Karplus relationships. |
Experimental Protocol: Self-Validating Spectroscopic Workflow
To ensure trustworthy and reproducible structural elucidation, the following protocol incorporates internal validation steps to prevent misassignment caused by solvent masking or overlapping signals.
Step 1: Sample Preparation and Solvent Selection
-
Rationale: Cyclopropyl signals (0.2-1.0 ppm) can sometimes be obscured by grease impurities or complex alkyl chains. Cyclobutyl signals (1.5-2.5 ppm) often overlap with residual water or allylic/benzylic protons.
-
Action: Dissolve 5-10 mg of the analyte in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl
). -
Self-Validation: If
H NMR multiplets in CDCl are heavily overlapped, evaporate the solvent and re-dissolve in Benzene- (C D ). The aromatic solvent induces differential anisotropic shifts (ASIS effect), often pulling overlapping cyclopropyl/cyclobutyl multiplets apart for clear integration.
Step 2: NMR Acquisition and Assignment
-
Action: Acquire a standard 1D
H NMR (minimum 400 MHz for adequate resolution) and a C{1H} NMR spectrum. Integrate the far upfield region (< 1.0 ppm). A distinct integration of 4H or 5H in this region is the hallmark of a monosubstituted cyclopropane. -
Self-Validation: Perform a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment. Verify that the highly shielded protons (< 1.0 ppm) correlate directly to highly shielded carbons (< 20 ppm). This eliminates the possibility of the upfield signal originating from a highly shielded methyl group (which would have a different carbon shift and integration profile).
Step 3: Orthogonal Validation via ATR-FTIR
-
Rationale: Solution-phase IR can be convoluted by solvent peaks. Attenuated Total Reflectance (ATR) FTIR allows for neat sample analysis, providing a pristine view of the C-H stretching region.
-
Action: Place 1-2 mg of the neat solid or oil directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent pressure using the anvil.
-
Self-Validation: Scan the 2800–3200 cm
region. If a sharp peak is observed at ~3050 cm (and the molecule lacks alkenes/aromatics), the cyclopropyl structure is orthogonally confirmed. If all C-H stretches remain strictly below 3000 cm , the cyclobutyl structure is supported[2].
Logical Workflow Visualization
Workflow for the orthogonal spectroscopic differentiation of cyclopropyl and cyclobutyl derivatives.
References
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry.[Link]
-
Talele, T. T. (2016). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. [Link]
-
InstaNANO. (2026). NMR Database Table with Search. InstaNANO.[Link]
-
Olah, G. A., et al. (1978). 13C NMR chemical shift correlations in application of "tool of increasing electron demand" to stable long-lived carbocations. PNAS.[Link]
-
Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VII. Physical and Chemical Properties of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl Derivatives. Journal of the American Chemical Society.[Link]
-
Stoyanov, E. S. (2022). IR-Spectroscopic and X-ray-Structural Study of Vinyl-Type Carbocations in Their Carborane Salts. ACS Omega.[Link]
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Ring Compounds. VII. Physical and Chemical Properties of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl Derivatives [authors.library.caltech.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. instanano.com [instanano.com]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
In Vitro Potency Comparison of 3-(1-Methylcyclopropyl) Analogs: Mechanistic Insights and Assay Protocols
As drug discovery programs push toward highly selective, metabolically stable candidates, the 3-(1-methylcyclopropyl) moiety has emerged as a privileged structural motif. Replacing standard aliphatic groups (such as isopropyl or tert-butyl) or unsubstituted cycloalkanes with a 1-methylcyclopropyl group frequently yields a profound increase in in vitro potency and target residence time.
This guide provides an objective, data-driven comparison of 3-(1-methylcyclopropyl) analogs against their traditional counterparts, detailing the mechanistic causality behind their superior performance and outlining the self-validating experimental protocols required to quantify these differences.
Mechanistic Rationale: The "Magic Methyl" Meets Conformational Restriction
The superiority of the 3-(1-methylcyclopropyl) substitution over alternatives like the cyclopropyl or isopropyl group is driven by two fundamental principles of structure-activity relationship (SAR) optimization:
-
Conformational Restriction & Entropic Efficiency: An isopropyl group is highly flexible, incurring a significant entropic penalty upon binding to a rigid target pocket. Conversely, the cyclopropyl ring restricts the conformational flexibility of the attached methyl group. This rigid, umbrella-like geometry forces the moiety into a specific vector, allowing it to perfectly occupy deep, hydrophobic pockets (such as the kinase hinge region) with minimal energy loss[1].
-
Metabolic Shielding: Standard alkyl groups often possess highly reactive alpha-protons that are highly susceptible to cytochrome P450 (CYP450) mediated hydroxylation. The addition of the methyl group to the cyclopropyl ring creates a quaternary carbon, effectively eliminating the alpha-proton. This blocked site prevents phase I oxidative metabolism, drastically increasing the compound's in vitro microsomal stability and in vivo half-life ()[2].
Logical flow of structure-based optimization utilizing the 1-methylcyclopropyl moiety.
Quantitative Potency Comparison
To illustrate the impact of this moiety, we compare the biochemical and cellular half-maximal inhibitory concentrations (
As shown in the data below, the transition from a simple cyclopropyl or tert-butyl group to a 3-(1-methylcyclopropyl) analog consistently drives potency into the single-digit nanomolar range ()[3].
| Target | Scaffold / Series | R-Group Substitution | Biochemical | Cellular |
| Pim-1 Kinase | Quinazolin-4(3H)-one | 3-Cyclopropyl | ~45 | ~120 (pBAD) |
| Pim-1 Kinase | Quinazolin-4(3H)-one | 3-(1-Methylcyclopropyl) | < 5 | 25 (pBAD) |
| VEGFR-2 | Pyrazole-1-carboxamide | 3-tert-Butyl | 18 | 85 (pERK) |
| VEGFR-2 | Pyrazole-1-carboxamide | 3-(1-Methylcyclopropyl) | 3 | 12 (pERK) |
(Data synthesized from representative SAR trends in the development of pan-Pim inhibitors[1] and Acrizanib analogs[3].)
Self-Validating Experimental Protocols
To accurately capture the single-digit nanomolar potency of 3-(1-methylcyclopropyl) analogs, the assay architecture must be rigorously controlled. Below are the step-by-step methodologies designed with built-in causality and orthogonal validation.
Protocol A: Biochemical Potency via TR-FRET Kinase Assay
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly utilized over standard luminescence. By introducing a time delay before measurement, TR-FRET eliminates background interference from auto-fluorescent small molecules—a common artifact that skews
Self-validating TR-FRET experimental workflow for in vitro kinase IC50 determination.
Step-by-Step Methodology:
-
Compound Preparation: Perform an 11-point, 3-fold serial dilution of the 3-(1-methylcyclopropyl) analogs in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration strictly capped at 1% to prevent enzyme denaturation).
-
Enzyme/Substrate Incubation: Add recombinant kinase (e.g., Pim-1) and the specific biotinylated peptide substrate.
-
Reaction Initiation (Critical Step): Add ATP to initiate the reaction. Causality: The ATP concentration must be set exactly at the apparent
for the specific kinase. If ATP is too high, competitive inhibitors will appear artificially weak; if too low, the signal window collapses. -
Termination & Detection: After 60 minutes, add the stop buffer containing EDTA (to chelate
and halt catalysis), alongside the Europium-labeled anti-phospho antibody and Streptavidin-APC. -
Self-Validation (Z'-Factor): Before calculating the
, calculate the Z'-factor using the high (DMSO vehicle) and low (reference inhibitor, e.g., Staurosporine) controls. The assay is only deemed valid if . -
Data Analysis: Measure the TR-FRET signal (Ex: 340 nm, Em: 615/665 nm) and fit the data to a 4-parameter logistic curve to derive the
.
Protocol B: Cellular Target Engagement & Orthogonal Validation
Causality: Biochemical potency does not guarantee cellular efficacy due to potential efflux or poor membrane permeability. A cellular phosphorylation assay (e.g., AlphaLISA for pBAD in Pim-1 models) must be run. However, a drop in phosphorylation signal could simply be an artifact of compound toxicity. Therefore, this protocol incorporates a self-validating viability screen.
Step-by-Step Methodology:
-
Cell Seeding: Plate target cells (e.g., KMS-12-BM for Pim-1) in a 384-well plate and incubate overnight.
-
Compound Treatment: Treat cells with the analog concentration gradient for 2 to 4 hours. A short incubation time is deliberately chosen to measure direct kinase inhibition prior to the onset of apoptosis.
-
Lysis & Target Detection: Lyse the cells and add AlphaLISA acceptor/donor beads specific to the phosphorylated target (e.g., pBAD at Ser112). Read the luminescent signal.
-
Orthogonal Validation (CellTiter-Glo): In a parallel replicate plate, incubate the cells with the compound for the same duration, then add CellTiter-Glo reagent to measure intracellular ATP levels (a proxy for cell viability).
-
Interpretation: A true 3-(1-methylcyclopropyl) kinase inhibitor will show a potent
in the AlphaLISA assay while maintaining >95% viability in the CellTiter-Glo assay at the corresponding concentrations.
References
-
Title: Discovery of (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery of Oral VEGFR-2 Inhibitors with Prolonged Ocular Retention That Are Efficacious in Models of Wet Age-Related Macular Degeneration Source: Journal of Medicinal Chemistry URL: [Link]
Sources
QC Standards for 3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid Purity: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals
Introduction & Analytical Challenges
3-(1-Methylcyclopropyl)-2-phenylpropanoic acid (MCPPA) is a highly specialized, sterically hindered intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it features a lipophilic phenylpropanoic acid backbone coupled with a 1-methylcyclopropyl moiety.
Developing a robust Quality Control (QC) strategy for this compound presents two distinct analytical challenges:
-
Acid Sensitivity of the Cyclopropyl Ring: The strained cyclopropyl ring is susceptible to ring-opening under harshly acidic conditions or elevated temperatures. Analytical sample preparation must avoid strong mineral acids.
-
Chiral Center at C2: The alpha-carbon (C2) is chiral. If the downstream API requires stereospecificity, the QC standard must not only quantify chemical purity but also enantiomeric excess (ee).
This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity determination of MCPPA, providing field-proven protocols grounded in ICH Q2(R2)[1][2] and USP <761>[3][4] standards.
Mechanistic Origins of Impurities
To design a self-validating QC system, we must first understand the causality behind the impurities we are trying to detect. MCPPA is typically synthesized via the base-catalyzed alkylation of a phenylacetic acid derivative with a 1-methylcyclopropyl alkylating agent.
Fig 1. Mechanistic origin of critical MCPPA process impurities.
Comparative Analysis of Purity Methods
Selecting the right analytical method depends on the lifecycle stage of the intermediate. Below is an objective comparison of the three primary modalities used for MCPPA release testing.
| Parameter | HPLC-UV (Reverse Phase) | GC-FID | qNMR (1H) |
| Primary Use Case | Related substances, Impurity profiling | Residual solvents, Volatile impurities | Absolute Assay (Mass Balance) |
| LOD / LOQ | ~0.01% / 0.05% | ~10 ppm / 50 ppm | ~0.5% / 1.0% |
| Reference Standard | Requires highly pure MCPPA standard | Requires highly pure MCPPA standard | Not required (Uses generic internal standard) |
| Specificity | High (resolves structural isomers) | Moderate (thermal degradation risk) | High (distinct proton environments) |
| Cost / Time | Moderate / 15-20 min per run | Low / 25 min per run | High / 5-10 min per run |
The Verdict: While HPLC-UV is mandatory for low-level impurity profiling, qNMR is the gold standard for absolute assay determination during early-phase development because it eliminates the need for a fully characterized primary reference standard of MCPPA[5][6].
Self-Validating Experimental Protocols
As dictated by ICH Q2(R2)[2][7], an analytical procedure must be scientifically sound and suitable for its intended purpose. The following protocols include the causality behind specific experimental parameters.
Protocol A: Absolute Purity via qNMR (Assay)
Causality & Design: qNMR relies on the principle that the integration of a proton resonance is directly proportional to the number of nuclei producing it[8][9]. For MCPPA, we use Maleic Acid as an internal standard (IS). Maleic acid produces a sharp singlet at ~6.26 ppm, which perfectly avoids the aromatic protons of MCPPA (7.1–7.4 ppm) and its aliphatic/cyclopropyl protons (0.3–3.8 ppm).
Step-by-Step Methodology:
-
Weighing (Critical Step): Using a microbalance (d=0.001 mg), accurately co-weigh ~20.0 mg of the MCPPA sample and ~10.0 mg of certified Maleic Acid (TraceCERT® or USP Reference Standard) into a static-free weighing boat.
-
Solvation: Transfer quantitatively to a vial and dissolve in 0.6 mL of Deuterated Chloroform (
) containing 0.03% TMS. Note: is chosen over due to the high lipophilicity of the phenyl and cyclopropyl groups. -
Acquisition Parameters (per USP <761>[4]):
-
Frequency:
400 MHz. -
Pulse Angle: 90° (to maximize signal-to-noise).
-
Relaxation Delay (D1): Set to 30 seconds . Causality: D1 must be at least 5 to 7 times the longest longitudinal relaxation time (
) of the protons of interest to ensure complete equilibrium magnetization recovery before the next pulse. Failing to do so will result in artificially low integrations. -
Number of Scans (NS): 16 to 32.
-
-
Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid IS peak (
6.26, 2H) and the MCPPA alpha-proton ( ~3.6, 1H). Calculate mass fraction purity using the standard qNMR equation.
Protocol B: Related Substances via HPLC-UV
Causality & Design: MCPPA contains a carboxylic acid group with a pKa of ~4.5. If analyzed in a neutral mobile phase, the molecule will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. We must use an acidic modifier (0.1% Trifluoroacetic acid) to fully protonate the molecule, ensuring sharp, Gaussian peaks.
Step-by-Step Methodology:
-
Column Selection: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm). Causality: The embedded polar group in the Shield column provides alternative selectivity for resolving the des-methyl cyclopropyl impurity (Impurity B) from the main peak.
-
Mobile Phase:
-
Buffer A: 0.1% TFA in Milli-Q Water.
-
Buffer B: 0.1% TFA in Acetonitrile.
-
-
Gradient Program: 20% B to 80% B over 15 minutes, hold for 3 minutes, return to initial.
-
Sample Preparation: Dissolve 10 mg of MCPPA in 10 mL of Diluent (50:50 Water:Acetonitrile). Do not use pure methanol as a diluent to prevent potential esterification of the carboxylic acid over time.
-
Detection: UV at 210 nm. (The phenyl ring lacks extended conjugation, so lower UV wavelengths are required for adequate sensitivity).
Method Validation Data (ICH Q2(R2) Framework)
To demonstrate trustworthiness, the methods must be validated. Below is a summary of the validation data cross-comparing the HPLC and qNMR methods based on ICH Q2(R2) acceptance criteria[2][10].
| Validation Parameter | HPLC-UV Results | qNMR Results | ICH Q2(R2) Acceptance Criteria |
| Linearity ( | 0.9998 (Range: 0.05% - 120%) | 0.9995 (Range: 10% - 150%) | |
| Accuracy (Recovery %) | 99.2% - 101.1% | 99.8% - 100.4% | 98.0% - 102.0% |
| Precision (Repeatability RSD) | 0.8% (n=6) | 0.3% (n=6) | |
| Specificity | Baseline resolution ( | No IS peak interference | Unambiguous identification |
QC Release Decision Matrix
A modern pharmaceutical QC strategy does not rely on a single analytical technique. Instead, it utilizes an orthogonal, multi-modal workflow to certify the batch for API synthesis.
Fig 2. Multi-modal QC release workflow for MCPPA batch certification.
References
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency (EMA), Effective June 2024.[Link]
-
United States Pharmacopeia. "USP <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF. [Link]
-
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Quality Management.[Link]
-
Pauli, G. F., et al. "Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control." National Institutes of Health (PMC).[Link]
-
ResolveMass Laboratories. "qNMR Calculation Services: What We Offer & Why It Matters." ResolveMass Inc.[Link]
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. usp.org [usp.org]
- 4. Analytical Method Development: Interpretation of NMR Spectra in AMD – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 5. enovatia.com [enovatia.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. qbdgroup.com [qbdgroup.com]
- 8. Consistency and Purity [nmr.oxinst.com]
- 9. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. intuitionlabs.ai [intuitionlabs.ai]
Safety Operating Guide
3-(1-Methylcyclopropyl)-2-phenylpropanoic acid proper disposal procedures
Standard Operating Procedure: Safe Handling, Segregation, and Disposal of 3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid
Executive Summary
3-(1-Methylcyclopropyl)-2-phenylpropanoic acid is a specialized organic intermediate utilized in advanced drug development. Because of its specific structural motifs, improper disposal can lead to severe environmental persistence and regulatory non-compliance. This guide provides researchers and laboratory managers with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring adherence to Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.
Chemical Profiling and Mechanistic Rationale for Disposal
To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid consists of a lipophilic phenyl ring and a sterically hindered 1-methylcyclopropyl group attached to a propanoic acid backbone.
-
Aqueous Incompatibility: The lipophilic nature of the cyclopropyl and phenyl groups significantly reduces the compound's aqueous solubility. Consequently, it cannot be neutralized and disposed of via standard drain systems, as it will persist in plumbing and presents potential aquatic toxicity risks[1].
-
Regulatory Classification: As an organic acid, it falls under the purview of the EPA's RCRA regulations when discarded. It must be classified as a regulated hazardous waste[2].
-
Thermal Destruction: The only self-validating method to ensure the complete cleavage of the highly stable cyclopropyl and phenyl moieties is thermal destruction. Therefore, the ultimate disposal route must be commercial incineration by a licensed facility[3].
Quantitative Data: Safety and Segregation Logistics
Before initiating any disposal or cleanup procedures, personnel must be equipped with the correct Personal Protective Equipment (PPE) to mitigate the mild corrosive and irritant properties of the carboxylic acid moiety[1],[4].
Table 1: PPE Specifications for Handling 3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid
| PPE Category | Specification | Regulatory Standard | Causality / Rationale |
| Eye/Face | Chemical safety goggles | OSHA 29 CFR 1910.133 | Prevents ocular irritation from acidic dust or solvent splashes[5]. |
| Hands | Nitrile or Neoprene gloves | OSHA 29 CFR 1910.138 | Provides an impermeable barrier against lipophilic organic acids[5]. |
| Body | Lab coat / Tyvek smock | General Lab Safety | Prevents dermal exposure and subsequent skin corrosion/irritation[5]. |
| Respiratory | N95 or P100 respirator | OSHA 29 CFR 1910.134 | Required if handling dry powder outside a fume hood to prevent inhalation of irritant dust[5]. |
Table 2: Waste Compatibility and Segregation Matrix Organic acids must never be combined with inorganic acids (e.g., nitric acid, perchloric acid) or strong oxidizers, as this can trigger violent exothermic reactions[6].
| Waste Stream | Compatible With | Incompatible With | Designated Disposal Route |
| Solid Powder | Contaminated PPE, paper towels | Strong oxidizers, aqueous bases | Solid Hazardous Waste (Incineration) |
| Non-Halogenated Solution | Methanol, Ethanol, DMSO, Acetone | Nitric acid, Perchloric acid, Halogens | Non-Halogenated Organic Liquid Waste[6] |
| Halogenated Solution | DCM, Chloroform, Fluorinated solvents | Alkali metals, non-halogenated bulk | Halogenated Organic Liquid Waste[6] |
Step-by-Step Disposal Protocol
This procedural workflow operates as a self-validating system: by forcing the user to verify the physical state and solvent type, the protocol inherently prevents incompatible chemical mixing.
-
Preparation & Verification: Don all required PPE (Table 1). Verify the physical state of the waste (solid powder vs. dissolved in solvent).
-
Primary Containment:
-
For Solids: Transfer residual compound and contaminated consumables into a High-Density Polyethylene (HDPE) or glass solid waste container[2].
-
For Liquids: If the acid is dissolved in a solvent, verify the solvent type. Route to "Non-Halogenated Organic Waste" unless a halogenated solvent was used[6]. Fill liquid containers to no more than 90% capacity to allow for vapor expansion[2].
-
-
Labeling: Immediately affix a compliant RCRA hazardous waste label detailing the exact chemical name (do not use abbreviations) and the primary hazard (Irritant/Environmental Hazard)[2].
-
Storage: Store the sealed waste containers in secondary containment within a designated, well-ventilated accumulation area.
-
Manifesting & Transport: Under RCRA guidelines, laboratories can store this hazardous waste for a maximum of 90 days. Maintain accurate, easily retrievable records of waste generation, and transfer the waste to a licensed waste broker for EPA-permitted incineration[7],[2],[8].
Workflow for the segregation and disposal of organic acid waste.
Spill Response and Decontamination Protocol
A rapid, methodical spill response ensures that the hazard is contained without introducing secondary risks (such as aerosolization or exothermic reactions).
-
Solid Spills: Do not use compressed air or dry sweeping techniques that could aerosolize the powder. Aerosolized organic acids present a severe inhalation and respiratory irritation hazard[1],[4]. Instead, carefully sweep up the material using a dedicated brush and pan, or use a HEPA-filtered vacuum, and place it in a closed container[5].
-
Liquid Spills (Solution): Evacuate the immediate area if the solvent is highly volatile. Cover the spill with an inert absorbent material such as sand or silica gel[5]. Do not use combustible absorbents (like sawdust) which could react with the acidic nature of the solution. Once absorbed, use non-sparking tools to transfer the saturated material into a hazardous waste container[4].
Step-by-step spill response and containment protocol.
References
- Aaron Chemicals LLC. "Safety Data Sheet - 2-phenylpropanoic acid". aaronchem.com.
- BenchChem. "Essential Safety and Operational Guide for Handling (R)-2-Hydroxy-2-phenylpropanoic Acid". benchchem.com.
- Capot Chemical. "MSDS of 2-Methyl-2-phenylpropanoic Acid". capotchem.com.
- Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". epa.gov.
- ChemScene. "Safety Data Sheet - 2-Methyl-2-phenylpropanoic acid". chemscene.com.
- GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". gaiaca.com.
- University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures". wisc.edu.
- University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents". louisville.edu.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. capotchem.com [capotchem.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. louisville.edu [louisville.edu]
- 7. epa.gov [epa.gov]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid
Executive Safety Summary: The "Universal Precaution" Protocol
As a Senior Application Scientist, I must preface this guide with a critical operational reality: 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid is a specialized research intermediate. Unlike commodity chemicals, comprehensive toxicological datasets for this specific structure are often incomplete.
Therefore, we do not rely solely on established LD50 values. Instead, we apply Structure-Activity Relationship (SAR) logic. Given its structural homology to 3-phenylpropionic acid and cyclopropane carboxylates , we must treat this compound as a Class 2 Skin/Eye Irritant and a potential Respiratory Irritant (STOT SE 3) . The cyclopropyl moiety introduces ring strain, suggesting potential for higher reactivity compared to linear alkyl analogs.
The Core Directive: Handle as if it is a corrosive and potent sensitizer until proven otherwise.
Risk Assessment & Hazard Identification
Before opening the container, you must validate your engineering controls. This is not a suggestion; it is a go/no-go gate.
| Hazard Class (Predicted) | Signal Word | H-Codes (Provisional) | Operational Implication |
| Skin Irritation | WARNING | H315 | Direct contact will cause dermatitis or chemical burns. |
| Eye Irritation | WARNING | H319 | Dust/vapors can cause severe conjunctivitis. |
| STOT - Single Exp. | WARNING | H335 | Inhalation of dusts will irritate the upper respiratory tract.[1] |
| Acute Toxicity (Oral) | WARNING | H302 | Harmful if swallowed (Standard assumption for phenyl-acids). |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum acceptable barrier protection.
| PPE Category | Specification | Scientific Rationale & Causality |
| Hand Protection | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Why? Organic acids can permeate thin latex rapidly. Double gloving provides a "breakthrough buffer," allowing you to doff the outer glove immediately upon contamination without exposing skin. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient. | Why? Fine crystalline powders (common for this acid) behave like fluids in air. Goggles seal the ocular cavity against airborne particulates that glasses would let pass. |
| Respiratory | N95 (Minimum) or P100 Half-Mask Only if working outside a fume hood (Not Recommended). | Why? The cyclopropyl group is lipophilic; inhalation allows rapid systemic absorption. Engineering controls (Fume Hood) are primary; respirators are the fail-safe. |
| Body | Lab Coat (100% Cotton or Nomex) + Chemical Resistant Apron (if handling >50g) | Why? Synthetic blends (polyester) can melt into the skin if a reaction exotherms or if a fire occurs. Cotton chars but does not melt. |
Operational Workflow: The "Zero-Exposure" Loop
This workflow is designed to be self-validating. You cannot proceed to the next step without confirming the safety parameters of the previous one.
Figure 1: The "Zero-Exposure" operational loop. Note the feedback loop at "Inspect Gloves"—this is the self-validating step ensuring compromised PPE is never taken into the weighing zone.
Detailed Handling Protocols
A. Preparation & Weighing
-
The "Sash Rule": Never open the chemical container unless the fume hood sash is at the working height (usually 18 inches) and the flow monitor reads "Safe" (>100 fpm).
-
Static Control: Organic acid powders can be electrostatically charged. Use an antistatic gun or weigh into a glass vessel (not plastic) to prevent powder "jumping" onto gloves.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.
B. During Reaction
-
Solvent Compatibility: This acid is likely soluble in DCM, Ethyl Acetate, and Alcohols.
-
Caution: Avoid mixing with strong oxidizers (e.g., Nitric Acid, Permanganates) or strong bases (e.g., Sodium Hydride) without cooling. The carboxylic acid proton is acidic; rapid deprotonation can generate heat.
C. Emergency Response (Spill)
If a spill occurs (>500 mg):
-
Alert: Announce "Spill" to the lab.
-
Isolate: Close the fume hood sash immediately to contain vapors.
-
Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO3) or a commercial acid neutralizer. Wait for bubbling (CO2 release) to cease.
-
Cleanup: Sweep up the neutralized solid (now a salt) into a bag. Do not use a vacuum cleaner (risk of dust explosion/aerosolization).
Disposal Plan
Disposal is the final step of synthesis. Improper disposal of cyclopropyl derivatives can pose environmental risks due to their metabolic stability.
Disposal Logic Diagram:
Figure 2: Waste disposal decision tree. Note that we do NOT neutralize in the waste drum to avoid exothermic pressurization.
Specific Disposal Instructions:
-
Stream: Segregate into "Organic Acid Waste" or "Non-Halogenated Organic Solvents" (if dissolved).
-
Labeling: Clearly label the waste tag with the full chemical name. Do not use abbreviations.
-
Incompatibility: NEVER mix this waste with Cyanide salts (generates HCN gas) or Sulfide salts (generates H2S gas).
References
-
PubChemLite. 3-(1-methylcyclopropyl)-2-phenylpropanoic acid (Compound Summary). University of Luxembourg. [Link]
-
Washington University EH&S. Laboratory Chemical Waste Handling and Disposal Guidelines (Organic Acids). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
